Flavokawain B

Catalog No.
S528053
CAS No.
1775-97-9
M.F
C17H16O4
M. Wt
284.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flavokawain B

CAS Number

1775-97-9

Product Name

Flavokawain B

IUPAC Name

(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

InChI

InChI=1S/C17H16O4/c1-20-13-10-15(19)17(16(11-13)21-2)14(18)9-8-12-6-4-3-5-7-12/h3-11,19H,1-2H3/b9-8+

InChI Key

QKQLSQLKXBHUSO-CMDGGOBGSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

flavokavain B, flavokavin B, flavokawain B

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=CC=C2)O

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)C(=O)/C=C/C2=CC=CC=C2)O

The exact mass of the compound Flavokawain b is 284.1049 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51351. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]. However, this does not mean our product can be used or applied in the same or a similar way.

Flavokawain B discovery and natural sources Piper methysticum

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Discovery

The table below summarizes the core chemical and discovery information for Flavokawain B.

Property Description
IUPAC Name (2E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one [1]
Chemical Formula C₁₇H₁₆O₄ [1]
Molecular Weight 284.31 g/mol [2]
CAS Registry Number 1775-97-9 [2] [1]
Chemical Structure A chalcone, featuring two aromatic rings (A and B) linked by a three-carbon α,β-unsaturated ketone bridge [3].
Primary Natural Source Roots of the kava plant (Piper methysticum) [3] [4].
Other Plant Sources Aniba riparia, P. triangularis var. palloda, and Didymocarpus corchorijolia [3].

Pharmacological Activities and Mechanisms

This compound exhibits a broad range of biological activities through multiple cellular pathways.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines by inducing cell cycle arrest and apoptosis [3] [4]. The following diagram illustrates the key signaling pathways involved in its anticancer mechanism:

G cluster_path1 Apoptosis Induction cluster_path2 Cell Cycle Arrest (G2/M Phase) cluster_path3 Pathway Inhibition FKB This compound A1 ↑ Pro-apoptotic proteins (Bax, Fas, Puma) FKB->A1 A2 ↓ Anti-apoptotic proteins (Bcl-2, Survivin) FKB->A2 C1 ↑ Myt1 Level FKB->C1 C2 ↓ Cdc2, Cyclin B1 Cdc25C Levels FKB->C2 P1 Suppression of Akt Pathway FKB->P1 A3 Mitochondrial Dysfunction (Cytochrome c Release) A1->A3 A2->A3 A4 Caspase 3/7, 8, 9 Activation A3->A4 A5 Apoptosis A4->A5 C3 G2/M Cell Cycle Arrest C1->C3 C2->C3 P1->A5

Key anticancer mechanisms of this compound

Specific evidence includes:

  • In Vitro Efficacy: Inhibits proliferation and induces apoptosis in cholangiocarcinoma, osteosarcoma, and breast cancer cell lines [5] [3]. It can also suppress cancer cell migration and invasion [3].
  • In Vivo Efficacy: In xenograft mouse models, combination therapy with this compound and cisplatin/gemcitabine significantly inhibited the tumor growth of cholangiocarcinoma cells [5].
  • Synergistic Effects: Shows additive or synergistic effects when combined with conventional chemotherapy drugs like cisplatin, enhancing apoptosis [5].
Anti-inflammatory Activity

This compound exerts anti-inflammatory effects primarily by inhibiting the NF-κB signaling pathway [3]. It suppresses the expression of pro-inflammatory mediators and cytokines.

  • Key Findings: In LPS-induced RAW 264.7 macrophage cells, it significantly inhibited the production of nitric oxide (NO) and prostaglandin E2 (PGE2), with an IC₅₀ for NO inhibition of 9.8 μM [3]. It also downregulated the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like TNF-α [3].
Antidiabetic Potential

Recent research has identified this compound as a Selective Peroxisome Proliferator-Activated Receptor Gamma Modulator (SPPARMγ) [6].

  • Mechanism: It binds to and partially activates PPARγ, a key regulator of insulin sensitivity and glucose metabolism, but with a different gene regulation profile than full agonists [6].
  • Outcome: This action leads to improved glucose uptake and insulin sensitization without promoting adverse effects like significant weight gain, which is associated with older PPARγ drugs [6]. In animal models of type 2 diabetes, it demonstrated a strong glucose-lowering effect [6].

Key Experimental Methodologies

For researchers looking to replicate or build upon these findings, here is a summary of common experimental protocols.

Investigation Area Common Model Systems Key Assays & Techniques
Cytotoxicity & Anticancer Human cancer cell lines (e.g., SNU-478 cholangiocarcinoma, HSC-3 oral carcinoma, osteosarcoma) [5] [3]. MTT or MTS assay for cell viability [5]. Flow cytometry (Annexin V/PI staining) for apoptosis and cell cycle analysis [5]. Western blotting for protein expression (e.g., Bax, Bcl-2, caspases, p-Akt) [5] [3].
In Vivo Efficacy Mouse xenograft models [5]. Administration of this compound (e.g., 25 mg/kg, i.p.) alone or with chemotherapeutics [5]. Tumor volume and weight measurement [5].
Anti-inflammatory LPS-induced RAW 264.7 murine macrophage cells [3]. Griess assay for nitric oxide (NO) quantification [3]. ELISA for prostaglandin E2 (PGE2) and cytokines (e.g., TNF-α) [3]. Western blot for iNOS and COX-2 protein levels [3].
PPARγ Agonism (Antidiabetic) 3T3-L1 preadipocyte cell line, T2DM animal models [6]. Surface plasmon resonance (SPR) for binding affinity to PPARγ [6]. Luciferase reporter gene assay for transcriptional activity [6]. Glucose uptake assays (e.g., 2-NBDG) [6].

Research Challenges and Future Directions

Despite its promise, several challenges need to be addressed for the translational development of this compound:

  • Hepatotoxicity Concerns: Some evidence suggests that flavokawains may contribute to the rare hepatotoxicity associated with kava consumption [7] [4]. Future work must carefully evaluate the therapeutic window and potential mechanisms of liver toxicity.
  • Poor Bioavailability: Like many chalcones, this compound suffers from low aqueous solubility and poor bioavailability, which limits its in vivo efficacy [8]. Research is exploring methods to overcome this, including the use of biotransformation by fungi to create more soluble glycosylated derivatives [8].

References

what is Flavokawain B mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Mechanisms in Cancer

Flavokawain B fights cancer by stopping cell division and triggering programmed cell death through several precise molecular interactions.

Apoptosis Induction

FKB activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

  • Intrinsic Pathway: FKB increases the expression of pro-apoptotic proteins like Bax and Puma, while decreasing anti-apoptotic proteins like Bcl-2 [1] [2]. This disrupts the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm, which then activates caspase-9 and the downstream effector caspase-3, resulting in cell death [3] [2].
  • Extrinsic Pathway: In some cancer cells, FKB also activates caspase-8, a key initiator caspase in the death receptor pathway [3].
  • p53 Dependence: The pro-apoptotic effect of FKB is enhanced in cells with wild-type p53 tumor suppressor protein. FKB increases p53 levels, and its apoptotic effects can be rescued by a p53 inhibitor, confirming p53's role in this mechanism [1].

This process of FKB-induced apoptosis, integrating both major pathways, can be visualized as follows:

fkb_apoptosis FKB FKB Death Receptor\nPathway Death Receptor Pathway FKB->Death Receptor\nPathway Activates Mitochondrial\nPathway Mitochondrial Pathway FKB->Mitochondrial\nPathway Activates p53 p53 FKB->p53 Up-regulates Caspase8 Caspase8 Death Receptor\nPathway->Caspase8 Bax/Bcl-2 Ratio↑ Bax/Bcl-2 Ratio↑ Mitochondrial\nPathway->Bax/Bcl-2 Ratio↑ Bax/Puma↑ Bax/Puma↑ p53->Bax/Puma↑ Transactivates Caspase3 Caspase3 Caspase8->Caspase3 Cytochrome c\nRelease Cytochrome c Release Bax/Bcl-2 Ratio↑->Cytochrome c\nRelease Caspase9 Caspase9 Cytochrome c\nRelease->Caspase9 Caspase9->Caspase3 Bax/Puma↑->Mitochondrial\nPathway PARP Cleavage PARP Cleavage Caspase3->PARP Cleavage Apoptosis Apoptosis Caspase3->Apoptosis

Diagram illustrating the core signaling pathways through which this compound induces apoptosis in cancer cells.

Cell Cycle Arrest

FKB can halt cell division at specific checkpoints, preventing cancer proliferation. The specific arrest point depends on the cellular context, particularly the p53 status [4]:

  • G2/M Arrest: This is a common mechanism observed in various cancer cells, including squamous carcinoma and osteosarcoma [3] [5]. FKB achieves this by downregulating proteins that drive the cell cycle from G2 to M phase, such as Cyclin B1, Cdc2, and Cdc25C, while simultaneously upregulating the cell cycle inhibitor p21 [3].
  • G1/S Arrest: In wild-type p53 cells, FKB and its derivatives can induce an arrest at the G1/S phase transition [4].

Anti-inflammatory Mechanisms

Beyond its anti-cancer role, FKB is a potent anti-inflammatory agent. Recent research shows it specifically targets Toll-like Receptor 2 (TLR2) to exert its effects [6].

  • Targeting TLR2: In a model of inflammatory bowel disease (IBD), FKB binds directly to TLR2, preventing the formation of the TLR2-MyD88 protein complex, which is the first critical step in initiating inflammation [6].
  • Inhibiting NF-κB Pathway: By disrupting the TLR2-MyD88 complex, FKB blocks the activation of the downstream NF-κB signaling pathway, a master regulator of inflammation. This leads to a reduction in the production of inflammatory mediators like iNOS, COX-2, and cytokines (TNF-α, IL-6) [6] [5].

The anti-inflammatory pathway is summarized below:

fkb_anti_inflammation FKB FKB TLR2 TLR2 FKB->TLR2 Binds to TLR2-MyD88\nComplex TLR2-MyD88 Complex FKB->TLR2-MyD88\nComplex Disrupts Inflammatory Stimulus\n(e.g., LPS, DSS) Inflammatory Stimulus (e.g., LPS, DSS) Inflammatory Stimulus\n(e.g., LPS, DSS)->TLR2 MyD88 MyD88 TLR2->MyD88 Recruits IKK Complex IKK Complex MyD88->IKK Complex NF-κB Activation NF-κB Activation IKK Complex->NF-κB Activation Pro-inflammatory Genes\n(iNOS, COX-2, TNF-α, IL-6) Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NF-κB Activation->Pro-inflammatory Genes\n(iNOS, COX-2, TNF-α, IL-6)

Diagram showing how this compound targets the TLR2/NF-κB pathway to suppress the expression of key inflammatory genes.

Hepatotoxicity: A Key Safety Concern

It is crucial for researchers to note that FKB is also identified as a potent hepatotoxin (liver toxin) [7] [8]. Its mechanism for causing liver damage shares some pathways with its anti-cancer action but results in a harmful outcome in normal liver cells.

  • Oxidative Stress: FKB depletes intracellular glutathione (GSH), a major antioxidant, leading to severe oxidative stress [8].
  • Signaling Dysregulation: This oxidative stress, in turn, inhibits the IKK/NF-κB pathway and constitutively activates MAPK pathways (ERK, p38, JNK), culminating in liver cell death [8].
  • Reversibility: Importantly, this toxic effect can be reversed by replenishing GSH, highlighting the central role of oxidative stress in FKB-induced hepatotoxicity [8].

Structure-Activity Relationship (SAR) Insights

For drug development, understanding which parts of the FKB molecule are critical for its activity is key. A summary of important structural features is provided below [4] [9]:

Structural Feature Impact on Activity & Notes
Trimethoxy A-ring Provides the best compromise between high cytotoxicity and selectivity for cancer cells [4].
Meta (3) position Substitution on the meta position of the B-ring is favorable for activity [4].
Halogen Substituents The presence of chlorine (Cl) or fluorine (F) at positions 2 and 3 on the B-ring can improve cytotoxicity, as seen in synthetic derivatives [9].

Experimental Protocols for Key Findings

For scientists looking to replicate or build upon this research, here are the core methodologies from key studies.

Protocol: Anti-cancer Activity in Vitro (e.g., ALL cells [1])
  • Cell Culture: Maintain B-ALL and T-ALL cell lines in appropriate media.
  • Treatment: Expose cells to a range of FKB concentrations (e.g., 0-50 μM) for 24-72 hours.
  • Viability/Proliferation Assay: Assess using assays like CCK-8 or MTT to generate dose-response curves.
  • Apoptosis Detection: Use flow cytometry with Annexin V/PI staining. Confirm via Western blotting for cleaved caspase-3, cleaved PARP, and shifts in Bax/Bcl-2 ratios.
  • Cell Cycle Analysis: Fix cells with ethanol, treat with RNase, stain DNA with PI, and analyze distribution via flow cytometry.
  • p53 Role Verification: Co-treat cells with FKB and a p53 inhibitor (e.g., pifithrin-α) to confirm mechanism dependence.
Protocol: Anti-inflammatory Activity in IBD Model [6]
  • In Vivo Model: Induce colitis in C57BL/6J mice with 2.5% dextran sulfate sodium (DSS) in drinking water for 7 days.
  • Drug Administration: Administer FKB or a control (e.g., TLR2 inhibitor C29) via intraperitoneal injection or oral gavage, starting from day 2 of DSS exposure.
  • Disease Assessment: Monitor daily for body weight, colon length post-sacrifice, and histological scoring of colon inflammation.
  • Mechanistic Analysis: Use techniques like Drug Affinity Responsive Target Stability (DARTS) assay or Cellular Thermal Shift Assay (CETSA) to confirm direct binding of FKB to TLR2. Analyze NF-κB pathway proteins in colon tissue by Western blot.
Protocol: Hepatotoxicity Assessment [8]
  • Cell Culture: Use human HepG2 or normal L-02 hepatocyte cell lines.
  • Cytotoxicity Assay: Treat cells with FKB (LD50 ~15-32 μM) and measure cell death (e.g., via LDH release assay).
  • Oxidative Stress Measurement: Quantify intracellular GSH levels using commercial kits.
  • Signaling Pathway Analysis: Perform Western blotting to assess phosphorylation/activation status of ERK, p38, JNK, and components of the IKK/NF-κB pathway.
  • Rescue Experiment: Co-incubate cells with FKB and exogenous GSH (e.g., GSH ethyl ester) to demonstrate reversibility of toxicity.

This compound is a promising multi-target agent, but its therapeutic application requires careful consideration of its hepatotoxic potential. Future research should focus on designing novel derivatives based on SAR findings to enhance efficacy and improve safety profiles.

References

Flavokawain B PPARγ agonist binding affinity

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Summary

Parameter Findings
Binding Affinity (SPR) Confirmed high-affinity binding to PPARγ [1].
In Vitro Activity Increased glucose uptake; partial PPARγ activation; minimal adipogenesis [1] [2].
In Vivo Efficacy Lowered blood glucose & glycated hemoglobin in diabetic mice [1] [2].
Key Mechanism Inhibits CDK5-mediated PPARγ phosphorylation at Ser273 [1].
Critical Safety Finding Induced hepatotoxicity in HepG2 cells (LD₅₀ = 15.3 μM) and in mice [3].

Experimental Protocols

Experiment Detailed Methodology
Binding Affinity (SPR) Recombinant human PPARγ protein immobilized on CM5 sensor chip; binding affinity measured via amine coupling kit [2].
Cellular Glucose Uptake 2-NBDG fluorescent glucose analog used; HepG2 & 3T3-L1 cells treated with FKB; uptake measured via fluorescence [2].
Adipocyte Differentiation 3T3-L1 preadipocytes differentiated with FKB or Rosiglitazone; lipid accumulation quantified via Oil Red O staining [2].
Gene Expression (qPCR) mRNA extracted from FKB-treated 3T3-L1 cells; expression of insulin sensitivity & adipogenesis genes analyzed via qPCR [2].
In Vivo Efficacy HFD-fed/STZ-treated and db/db mice treated with FKB; fasting blood glucose, postprandial glucose, and glycated hemoglobin measured [1] [2].

Mechanism of Action & Experimental Workflow

FKB acts as a Selective PPARγ Modulator (SPPARγM). Unlike full agonists like Rosiglitazone, which robustly activate the entire transcriptional program leading to both insulin sensitization and adverse effects, FKB only partially activates PPARγ [1] [2]. A key mechanism is its ability to inhibit the phosphorylation of PPARγ at the Ser273 residue by kinases like CDK5. This specific phosphorylation is linked to the dysregulation of diabetic genes, and its inhibition is considered a major contributor to FKB's insulin-sensitizing effects without promoting significant weight gain [1] [4].

The following diagram illustrates the primary signaling pathway and the overall experimental workflow used to characterize FKB.

fkb_mechanism FKB Mechanism and Experimental Flow cluster_pathway Proposed Molecular Pathway cluster_experiment Experimental Workflow FKB Flavokawain B (FKB) PPARg PPARγ FKB->PPARg Binds CDK5 CDK5 FKB->CDK5 Inhibits InVitro In Vitro Studies GeneExp Improved Insulin Sensitivity & Glucose Metabolism PPARg->GeneExp Selectively Activates PPARg_p p-Ser273 PPARγ CDK5->PPARg_p Phosphorylates InVivo In Vivo Studies Binding SPR Binding Assay InVitro->Binding Glucose 2-NBDG Uptake Assay Binding->Glucose Diff Adipocyte Differentiation Glucose->Diff Models T2DM Mouse Models InVivo->Models FBG Fasting Blood Glucose Models->FBG HbA1c Glycated Hemoglobin FBG->HbA1c Safety Weight & Organ Toxicity HbA1c->Safety

Diagram of FKB's proposed mechanism and key experiments. FKB binds PPARγ and inhibits CDK5-mediated Ser273 phosphorylation, leading to selective gene regulation and improved insulin sensitivity. Experiments progress from molecular binding to in vivo efficacy and safety.

Hepatotoxicity: A Critical Consideration

In contrast to the 2024 findings, a 2010 study identified FKB as a potent hepatotoxin [3]. The study reported:

  • Cytotoxicity: FKB induced cell death in HepG2 and L-02 liver cell lines with LD₅₀ values of 15.3 μM and 32 μM, respectively [3].
  • Proposed Mechanism: The hepatotoxicity was mediated by induction of oxidative stress, depletion of glutathione (GSH), and modulation of IKK/NF-κB and MAPK signaling pathways [3].
  • In Vivo Evidence: Oral consumption of FKB in mice led to inhibition of hepatic NF-κB activity and severe liver damage [3].

This finding is critical because kava extracts, the source of FKB, have been restricted in many countries due to hepatotoxicity concerns [3]. The divergence in safety outcomes between the recent and older studies could be related to dosage, extraction methods, or specific formulations, highlighting a major area for further investigation.

Conclusion and Future Directions

This compound is a compelling natural SPPARγM that demonstrates powerful anti-diabetic efficacy in preclinical models. Its unique mechanism of inhibiting PPARγ-Ser273 phosphorylation separates insulin-sensitizing benefits from adverse effects like weight gain.

However, the historically reported hepatotoxicity cannot be overlooked. Future research and drug development efforts should focus on:

  • Elucidating the dose-response relationship between the therapeutic and toxic effects of FKB.
  • Exploring chemical analogs of FKB that retain the beneficial PPARγ modulation without the associated liver risk.
  • Investigating formulation strategies, such as combination with glutathione precursors [3], to mitigate potential oxidative stress in the liver.

References

Flavokawain B molecular targets and signaling pathways

Author: Smolecule Technical Support Team. Date: February 2026

Primary Molecular Targets of Flavokawain B

The table below summarizes the key molecular targets of FKB and the functional consequences of their interaction.

Molecular Target Type of Target Biological Consequence Reported IC₅₀ / Kᴅ / Effect Experimental Context
NEDD8 Activating Enzyme (NAE) [1] Enzyme Inhibits protein neddylation, induces Skp2 degradation N/A (binds regulatory subunit APP-BP1) Prostate cancer cell lines (LNCaP, PC3, C4-2B); In vitro conjugation assay
Toll-like Receptor 2 (TLR2) [2] Receptor Inhibits NF-κB & MAPK inflammatory signaling Kᴅ: 2.26 µM (SPR assay) [2] Inflammatory Bowel Disease (IBD) mouse model; Bone marrow-derived macrophages
Myeloid Differentiation Factor 2 (MD-2) [3] Co-receptor (TLR4) Blocks LPS-induced NF-κB & MAPK signaling N/A (competes with LPS) Acute Lung Injury (ALI) mouse model; Macrophages
Peroxisome Proliferator-Activated Receptor γ (PPARγ) [4] Nuclear Receptor Partial agonist; promotes glucose uptake & insulin sensitization Kᴅ: 0.36 µM (SPR assay) [4] Type 2 Diabetes mouse model; 3T3-L1 adipocytes, HepG2 cells
Uridine-Cytidine Kinase 2 (UCK2) [5] Enzyme Suppresses UCK2 expression, downregulating STAT3/Hif-1α/VEGF IC₅₀: 28 µM (cell proliferation) [5] Hepatocellular carcinoma (HepG2 cells)

Detailed Experimental Evidence & Protocols

For researchers looking to validate or build upon these findings, here is a summary of the key experimental approaches and critical findings.

Inhibition of the Neddylation Pathway

FKB inhibits the NEDD8 Activating Enzyme (NAE), which initiates the neddylation cascade crucial for activating Cullin-RING ligases [1].

  • Key Experimental Workflow:
    • In Vitro Neddylation Assay: An initiation conjugation assay confirmed FKB directly inhibits Ubc12 neddylation [1].
    • Target Engagement: Molecular docking and a Cellular Thermal Shift Assay (CETSA) demonstrated direct interaction between FKB and the APP-BP1 subunit of the NAE complex [1].
    • Functional Validation: Western blotting in prostate cancer cells (PC3, LNCaP) showed FKB treatment reduces neddylation of Cullin1 and Ubc12, and induces ubiquitin/proteasome-dependent degradation of Skp2 [1].
    • Combination Studies: Co-treatment of FKB with the proteasome inhibitor Bortezomib synergistically downregulated Skp2 and upregulated p27/Kip1 and p21/WAF1, enhancing growth inhibition and apoptosis in prostate cancer cells [1].
Anti-inflammatory Action via TLR/MD-2 Targeting

FKB exerts potent anti-inflammatory effects by targeting the LPS-sensing receptor complex [2] [3].

  • Key Experimental Workflow:
    • Binding Affinity: Surface Plasmon Resonance (SPR) determined the Kᴅ for FKB binding to TLR2 is 2.26 µM [2].
    • Target Verification: Drug Affinity Responsive Target Stability (DARTS) and CETSA assays confirmed direct binding to TLR2 and MD-2 [2] [3].
    • Mechanism of Action: Immunoprecipitation showed FKB disrupts the formation of the LPS-induced TLR4/MD-2 and TLR2/MyD88 complexes [2] [3].
    • Downstream Signaling: Western blot analyses demonstrated that this disruption suppresses the subsequent phosphorylation of IκBα, JNK, ERK, and p38, thereby inhibiting NF-κB and MAPK pathway activation [2] [3].
    • In Vivo Efficacy: In DSS-induced IBD and LPS-induced ALI mouse models, FKB treatment reduced weight loss, colon shortening, lung injury, and pro-inflammatory cytokine levels [2] [3].
Metabolic Regulation via PPARγ Activation

FKB acts as a selective PPARγ modulator (SPPARγM) [4].

  • Key Experimental Workflow:
    • Binding and Transactivation: SPR confirmed direct binding. Reporter gene assays showed FKB acts as a partial agonist, inducing a distinct coactivator recruitment profile compared to the full agonist Rosiglitazone [4].
    • Gene Expression Profiling: RT-qPCR in 3T3-L1 adipocytes revealed that FKB upregulates genes related to insulin sensitivity (e.g., Glut4, Adipoq, Insig1, Lpl) without inducing genes linked to side effects (e.g., Cd36, Cidea, Pparg2) [4].
    • Functional Glucose Uptake: A 2-NBDG glucose uptake assay demonstrated that FKB significantly enhances glucose absorption in insulin-resistant HepG2 cells and 3T3-L1 adipocytes [4].
    • In Vivo Antidiabetic Effect: In type 2 diabetic (db/db) mice, FKB treatment (200 mg/kg/d) for 4 weeks significantly lowered fasting blood glucose and improved performance in insulin tolerance tests (ITT) and oral glucose tolerance tests (OGTT) without causing significant weight gain [4].

Visualizing Key Signaling Pathways

The following diagrams illustrate the core signaling pathways modulated by FKB, based on the documented evidence.

fkb_pathways cluster_neddylation 1. Inhibition of Neddylation (Cancer) cluster_inflammation 2. Anti-inflammatory Action cluster_pparg 3. PPARγ Activation (Metabolism) FKB_NAE This compound (FKB) NAE NAE Complex (APP-BP1/UBA3) FKB_NAE->NAE Inhibits CUL1_ned Cullin1-NEDD8 NAE->CUL1_ned Activation SCF_active Active SCF Complex (Skp1/Cul1/F-box) CUL1_ned->SCF_active Skp2_degrad Skp2 Degradation (via Ubiquitination) SCF_active->Skp2_degrad Promotes p27_p21 ↑ p27 / p21 Skp2_degrad->p27_p21 Derepresses FKB_TLR This compound (FKB) LPS_TLR4 LPS/MD-2/TLR4 Complex FKB_TLR->LPS_TLR4 Disrupts LPS_TLR2 Pam3CSK4/TLR2 Complex FKB_TLR->LPS_TLR2 Disrupts MyD88 MyD88 LPS_TLR4->MyD88 LPS_TLR2->MyD88 NFkB_path NF-κB Pathway Activation MyD88->NFkB_path MAPK_path MAPK Pathway Activation MyD88->MAPK_path Cytokines Pro-inflammatory Cytokines NFkB_path->Cytokines MAPK_path->Cytokines FKB_PPAR This compound (FKB) PPARg PPARγ Receptor FKB_PPAR->PPARg Binds (Partial Agonist) Target_genes Gene Transcription (GLUT4, AdipoQ, LPL) PPARg->Target_genes Glucose_uptake Glucose Uptake Target_genes->Glucose_uptake Insulin_sens Insulin Sensitization Target_genes->Insulin_sens

Diagram summarizing the three primary molecular mechanisms of this compound.

Critical Consider: Hepatotoxicity

A significant body of evidence identifies FKB as a potent hepatotoxin [6]. Studies in HepG2 and L-02 liver cells showed FKB induces oxidative stress, depletes glutathione (GSH), and concurrently inhibits IKK/NF-κB signaling while activating MAPK pathways (ERK, p38, JNK), leading to apoptosis [6]. This hepatotoxicity is a major limitation for therapeutic development that requires careful consideration and mitigation.

References

Core Biosynthetic Pathway and Key Enzymes

Author: Smolecule Technical Support Team. Date: February 2026

The biosynthesis of Flavokawain B in kava (Piper methysticum) is closely linked to the production of psychoactive kavalactones. Both are derived from the phenylpropanoid pathway and share a common biosynthetic network [1].

The diagram below outlines the core relationships and key enzymes involved in building the Flavokawain and kavalactone scaffolds:

G Phenylpropanoid_Pathway Phenylpropanoid Pathway p_Coumaroyl_CoA p-Coumaroyl-CoA Phenylpropanoid_Pathway->p_Coumaroyl_CoA SPS1 Styrylpyrone Synthase (SPS1) p_Coumaroyl_CoA->SPS1 Malonyl_CoA 3 x Malonyl-CoA Malonyl_CoA->SPS1 Styrylpyrone_Scaffold Styrylpyrone Scaffold Chalcone_Scaffold Chalcone Scaffold (Precursor to Flavokawains) Styrylpyrone_Scaffold->Chalcone_Scaffold Divergence SPS2 Styrylpyrone Synthase (SPS2) Styrylpyrone_Scaffold->SPS2 Divergence Kavalactones Kavalactones KLR Kavalactone Reductase (KLR) Kavalactones->KLR Subset Flavokawain_B This compound Chalcone_Scaffold->Flavokawain_B SPS1->Styrylpyrone_Scaffold SPS2->Kavalactones

Core biosynthetic network of kavalactones and this compound

The key enzymatic steps involve:

  • Styrylpyrone Synthases (SPSs): A pair of paralogous type III polyketide synthases establish the core scaffold. SPS1 is believed to produce a styrylpyrone intermediate, which is a shared precursor. SPS2 then specifically channels this intermediate towards the formation of kavalactones [1].
  • Formation of this compound: The search results indicate that the chalcone scaffold of this compound is structurally related to and derived from this same styrylpyrone precursor network, though the specific enzyme catalyzing its final formation requires further characterization [1].
  • Kavalactone Reductase (KLR): This enzyme acts downstream on a subset of kavalactones, introducing chirality through a regio- and stereo-specific reduction [1].

Key Experimental Findings and Methodologies

The elucidation of this pathway relied on several advanced technical approaches, summarized in the table below.

Research Goal Key Experimental Methods Critical Findings

| Pathway Elucidation [1] | • De novo transcriptome assembly & analysis • Heterologous expression in E. coli • In vitro enzyme activity assays • X-ray crystallography of enzymes | Identified SPS1, SPS2, and KLR; confirmed function via production of styrylpyrones and kavalactones in heterologous systems. | | Pathway Engineering [1] | Engineering yeast (Saccharomyces cerevisiae) to express kava biosynthetic genes. | Demonstrated the feasibility of producing kavalactones in a heterologous host, a strategy applicable to this compound. | | Compound Modification [2] | Biotransformation using fungal cultures (e.g., Beauveria bassiana); structural analysis via NMR and UHPLC. | Achieved O-demethylation and 4-O-methylglycosylation of this compound, increasing its water solubility. |

Future Research and Application Directions

Based on the current state of research, here are promising future directions:

  • Complete Pathway Identification: The specific enzymatic steps that branch from the styrylpyrone scaffold to form the chalcone structure of this compound need to be fully identified and characterized [1].
  • Heterologous Production: The successful engineering of yeast to produce kavalactones paves the way for creating a microbial platform for the sustainable production of this compound, independent of kava plant cultivation [1].
  • Improving Bioavailability: Research into biotransformation, such as glycosylation, is crucial for modifying this compound to enhance its water solubility and bioavailability for potential therapeutic applications [2].

Important Research Context

When working with this compound, it is essential to consider its dual nature in biological activity:

  • Therapeutic Potential: this compound demonstrates promising anticancer properties across various models, including inducing apoptosis in lymphoma, osteosarcoma, and prostate cancer cells [3] [4] [5].
  • Hepatotoxicity Concerns: Studies have also identified this compound as a potent hepatotoxin that can induce oxidative stress and glutathione depletion in liver cells, which is a key consideration for drug development [6] [7] [8].

The biosynthesis of this compound is a rapidly advancing field. The discovery of core enzymes like the Styrylpyrone Synthases has been a critical breakthrough. Current efforts are focused on mapping the complete pathway and developing efficient production systems, which are essential steps toward harnessing its medical potential.

References

Comprehensive Application Notes and Protocols: Flavokawain B Synthesis via Claisen-Schmidt Condensation and Biological Evaluation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Flavokawain B

This compound (FKB) is a naturally occurring chalcone derivative isolated from the roots of Piper methysticum (kava plant), which has garnered significant research interest due to its diverse pharmacological activities and therapeutic potential [1]. Chemically identified as 6'-hydroxy-2',4'-dimethoxychalcone, this compound represents a privileged structural scaffold in medicinal chemistry with a molecular formula of C₁₇H₁₆O₄ and molecular weight of 284.31 g/mol [2]. This yellow crystalline compound (melting point: 96-98°C) belongs to the chalcone family, characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system [1]. The multifunctional nature of this compound has been demonstrated through extensive pharmacological investigations, revealing promising anticancer, anti-inflammatory, antinociceptive, and recently discovered antidiabetic properties through PPARγ activation [3] [1].

The growing interest in this compound in drug discovery pipelines necessitates reliable and efficient synthetic protocols for producing sufficient quantities of the compound and its analogs for biological evaluation. While this compound occurs naturally in kava, its isolation from plant material provides low yields (approximately 0.015%), making synthetic approaches particularly valuable for research and development purposes [2]. The Claisen-Schmidt condensation reaction represents the most straightforward and efficient method for synthesizing this compound and its structural analogs, allowing researchers to explore structure-activity relationships and optimize pharmacological properties [4]. This document provides detailed experimental protocols for the synthesis, characterization, and biological evaluation of this compound, along with comprehensive data analysis to support research activities in medicinal chemistry and drug development.

Chemical Synthesis Protocols

Claisen-Schmidt Condensation Procedure

The synthesis of this compound employs a straightforward condensation reaction between appropriate acetophenone and benzaldehyde derivatives under basic conditions. This method follows the classical Claisen-Schmidt condensation mechanism, which is widely utilized for chalcone synthesis due to its high efficiency, simplicity, and excellent yields [4]. The following protocol has been adapted and optimized from multiple literature sources reporting successful this compound synthesis:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2'-hydroxy-4',6'-dimethoxyacetophenone (1.0 equiv, 1.0 g, 5.12 mmol) with benzaldehyde (1.2 equiv, 0.65 g, 6.14 mmol) in 30 mL of ethanol. Stir the mixture at room temperature until a clear solution is obtained.

  • Base Addition: Slowly add 5 mL of a 40% sodium hydroxide solution dropwise over 5 minutes with continuous stirring. Note: The reaction is exothermic initially; maintain the temperature below 30°C using an ice bath if necessary.

  • Reaction Monitoring: After complete addition, stir the reaction mixture at room temperature for 6-8 hours. Monitor reaction progress by thin-layer chromatography (TLC) using hexane:ethyl acetate (7:3) as the mobile phase. The product typically appears as a yellow spot with Rf ≈ 0.5 under UV light.

  • Work-up Procedure: Upon completion, carefully acidify the reaction mixture to pH 6-7 using dilute hydrochloric acid (1M) with constant stirring. A yellow precipitate should form. Collect the solid by vacuum filtration and wash thoroughly with cold water (3 × 10 mL) followed by cold ethanol (5 mL).

  • Purification: Recrystallize the crude product from hot ethanol to obtain pure this compound as yellow crystals. Typical yields range from 75-85% [4].

Table 1: Reagents and Quantities for this compound Synthesis

Reagent Molecular Weight (g/mol) Quantity Moles Equivalents
2'-Hydroxy-4',6'-dimethoxyacetophenone 196.20 1.0 g 5.12 mmol 1.0
Benzaldehyde 106.12 0.65 g 6.14 mmol 1.2
Ethanol (absolute) 46.07 30 mL - Solvent
Sodium hydroxide (40%) 40.00 5 mL - Catalyst

The synthetic procedure can be readily adapted for the preparation of this compound analogs by substituting appropriate benzaldehyde derivatives [4]. The reaction scalability has been demonstrated from gram to multi-gram scales with consistent yields and purity profiles. For acid-sensitive substrates, alternative mild bases such as potassium hydroxide or potassium carbonate can be employed, though reaction times may be prolonged.

Synthesis of this compound Analogs

The this compound core structure serves as an excellent template for structural diversification to explore structure-activity relationships and optimize pharmacological properties. The following general protocol enables the synthesis of this compound analogs through modification of the benzaldehyde component:

  • Analog Design Strategy: Select appropriate benzaldehyde derivatives with desired substituents including halogens, methoxy groups, hydroxy groups, or other functional groups compatible with the reaction conditions.

  • General Procedure: Follow the same synthetic protocol as for this compound, replacing benzaldehyde with the selected derivative (1.2 equiv). Reaction times may vary depending on the electronic nature of the substituents.

  • Purification and Characterization: Purify the resulting analogs using recrystallization or column chromatography (silica gel, hexane:ethyl acetate gradient). Characterize all compounds using spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS) [4].

Table 2: Selected this compound Analogs and Their Cytotoxic Activities

Compound B-ring Substituents MCF-7 IC₅₀ (μg/mL) MDA-MB-231 IC₅₀ (μg/mL) Reference
This compound (1) -H 7.70 ± 0.30 5.90 ± 0.30 [4]
Compound 2 3,4-dimethoxy 8.90 ± 0.60 6.80 ± 0.35 [4]
Compound 13 2-fluoro 7.12 ± 0.80 4.04 ± 0.30 [4]
Compound 15 2-chloro 5.50 ± 0.35 6.50 ± 1.40 [4]
Compound 16 3-chloro 6.50 ± 0.40 4.12 ± 0.20 [4]
Compound 22 3,4,5-trimethoxy 8.80 ± 0.35 14.16 ± 1.10 [4]
Compound 23 2-bromo-3-hydroxy-4-methoxy - - [4]

The synthesis of these analogs demonstrates the structural versatility of the chalcone scaffold and enables systematic investigation of structure-activity relationships. Research indicates that halogen substitution (particularly at positions 2 and 3) generally enhances cytotoxic activity, while certain methoxy patterns can either enhance or diminish potency depending on their position and combination [4] [5].

Analytical Characterization Methods

Spectroscopic Characterization

Comprehensive spectroscopic characterization is essential for verifying the structure and purity of synthesized this compound compounds. The following analytical protocols provide definitive structural confirmation:

  • ¹H NMR Spectroscopy: Record ¹H NMR spectra in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Key characteristic signals include:

    • α,β-unsaturated system: Two doublets with J = 15-16 Hz appearing at δ 7.66-7.84 (H-α) and δ 7.86-8.00 (H-β)
    • A-ring protons: Two meta-coupled doublets at δ 6.11-6.16 (H-3') and δ 5.96-6.13 (H-5') with J = 2.2-2.5 Hz
    • Methoxy groups: Singlets at δ 3.84-3.91 (4',6'-OCH₃) [4]
  • ¹³C NMR Spectroscopy: Record ¹³C NMR spectra in appropriate deuterated solvents. Characteristic signals include:

    • Carbonyl carbon: δ 191-193
    • α,β-unsaturated carbons: δ 123-128 (C-α) and δ 137-161 (C-β)
    • A-ring carbons: δ 106.25-106.89 (C-1'), δ 162.36-162.57 (C-2'), δ 93.81-94.38 (C-3'), δ 165.57-168.42 (C-4'), δ 91.06-91.59 (C-5'), δ 165.55-166.37 (C-6')
    • Methoxy groups: δ 55.60-56.62 [4]
  • Infrared Spectroscopy: Prepare samples as KBr pellets and record IR spectra. Key absorption bands include:

    • Carbonyl stretch: 1625-1634 cm⁻¹ (strong, conjugated ketone)
    • Aromatic C=C stretch: 1570-1600 cm⁻¹
    • Phenolic O-H stretch: 3200-3400 cm⁻¹ (broad) [4]
  • Mass Spectrometry: Perform EI-MS or ESI-MS analysis. The molecular ion peak for this compound appears at m/z 284.31 [M]⁺ [4].

Chromatographic Analysis
  • UHPLC Conditions:

    • Column: C18 reverse phase (2.1 × 100 mm, 1.8 μm)
    • Mobile phase: Gradient of 0.1% formic acid in water (A) and acetonitrile (B)
    • Gradient: 0-2 min (5% B), 2-10 min (5-95% B), 10-12 min (95% B)
    • Flow rate: 0.3 mL/min
    • Detection: UV-Vis at 340 nm
    • Retention time: this compound typically elutes at 8.2-8.5 minutes [6]
  • Thin-Layer Chromatography:

    • Stationary phase: Silica gel 60 F₂₅₄
    • Mobile phase: Hexane:ethyl acetate (7:3)
    • Visualization: UV light at 254 nm and 365 nm
    • Rf value: Approximately 0.5 for this compound [4]

Biological Activity Evaluation

Anticancer Activity Assessment

This compound demonstrates broad-spectrum cytotoxic activity against various cancer cell lines through multiple mechanisms of action. Standardized protocols for evaluating its anticancer potential include:

  • Cell Viability Assays:

    • Cell Lines: Maintain appropriate cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer; HSC-3 for oral carcinoma; T24 for bladder cancer; osteosarcoma lines) in recommended media with 10% FBS at 37°C in 5% CO₂.
    • Compound Treatment: Prepare serial dilutions of this compound in DMSO (final DMSO concentration ≤0.1%) and treat cells for 48-72 hours.
    • Viability Measurement: Assess cell viability using MTT or similar colorimetric assays. Measure absorbance at 570 nm and calculate IC₅₀ values using appropriate statistical methods [4] [1].
  • Cell Cycle Analysis:

    • Treatment: Exponentially growing cells with this compound at relevant concentrations (typically IC₅₀-IC₈₀) for 12-24 hours.
    • Staining: Harvest cells, fix in 70% ethanol, treat with RNase A, and stain with propidium iodide.
    • Analysis: Analyze DNA content by flow cytometry. This compound typically induces G2/M phase arrest in various cancer cell lines [1].
  • Apoptosis Assays:

    • Staining: Perform Annexin V-FITC/propidium iodide dual staining according to manufacturer's protocol.
    • Analysis: Quantify apoptotic cells (Annexin V-positive) by flow cytometry.
    • Additional Markers: Assess caspase-3/7, -8, and -9 activation using commercial assay kits [1].

Table 3: Anticancer Mechanisms of this compound in Various Cancer Models

Cancer Type Cell Lines/Models Key Mechanisms Reference
Breast Cancer MCF-7, MDA-MB-231 Cell cycle arrest (G2/M), apoptosis induction, ↓Bcl-2, ↑Bax [4] [1]
Bladder Cancer T24, RT4 G1 arrest (p53 wild-type), G2/M arrest (p53 mutant), mitochondrial apoptosis [1]
Osteosarcoma U2OS, MG-63 Caspase 3/7, 8, 9 activation, ↓survivin, ↓migration/invasion [1]
Gastric Cancer In vitro and in vivo models Mitochondria-dependent apoptosis, cytochrome c release [6]
Colon Cancer In vitro models Cell cycle arrest, apoptotic induction [6]
Synovial Sarcoma In vitro and in vivo Tumor growth inhibition in xenograft models [6]
Anti-inflammatory Activity Evaluation

This compound exhibits potent anti-inflammatory properties through modulation of key inflammatory pathways. Standard evaluation protocols include:

  • LPS-induced Inflammation Model:

    • Cell Culture: Maintain RAW 264.7 murine macrophage cells in DMEM with 10% FBS.
    • Treatment: Pre-treat cells with this compound (1-25 μM) for 1 hour, then stimulate with LPS (100 ng/mL) for 18-24 hours.
    • NO Production Measurement: Collect culture supernatants and measure nitrite accumulation using Griess reagent [1].
    • Protein Analysis: Determine iNOS and COX-2 protein levels by Western blotting or ELISA.
    • Cytokine Profiling: Measure TNF-α, IL-6, and IL-1β levels in supernatants using ELISA kits [1].
  • NF-κB Pathway Analysis:

    • Luciferase Reporter Assay: Transfert cells with NF-κB reporter construct, treat with this compound, stimulate with LPS, and measure luciferase activity.
    • Western Blotting: Analyze IκBα degradation and p65 nuclear translocation [1].

This compound demonstrates significant anti-inflammatory activity with an IC₅₀ of 9.8 μM for NO production inhibition, outperforming curcumin in comparative studies [1]. The compound effectively suppresses expression of iNOS, COX-2, and pro-inflammatory cytokines through inhibition of the NF-κB pathway [1].

Antidiabetic Activity Evaluation

Recent studies have identified this compound as a selective PPARγ modulator with potential applications in diabetes treatment. Evaluation protocols include:

  • PPARγ Binding Affinity:

    • Surface Plasmon Resonance (SPR): Immobilize recombinant PPARγ protein on CM5 sensor chip.
    • Analysis: Measure binding affinity of this compound at concentrations ranging from 0.3125 μM to 20 μM. Calculate equilibrium dissociation constant (K_D) using appropriate software [3].
  • Glucose Uptake Assay:

    • Cell Culture: Differentiate 3T3-L1 preadipocytes into adipocytes using standard protocol.
    • Treatment: Incubate differentiated adipocytes with this compound (5-20 μM) for 24 hours.
    • Measurement: Assess glucose uptake using 2-NBDG fluorescent glucose analog (10 μM, 30 minutes) [3].
  • Gene Expression Analysis:

    • RNA Extraction: Isolate total RNA from treated 3T3-L1 adipocytes.
    • qRT-PCR: Analyze expression of PPARγ target genes (aP2, CD36, Glut4, Adiponectin) using appropriate primers and normalization to housekeeping genes [3].

Research demonstrates that this compound acts as a selective PPARγ modulator (SPPARγM) with strong binding affinity (K_D = 1.36 × 10⁻⁶ M) and potent glucose-lowering effects without the adverse side effects associated with full PPARγ agonists like rosiglitazone [3].

Structure-Activity Relationship Analysis

Comprehensive evaluation of this compound and its analogs has revealed key structural requirements for optimizing biological activity:

  • A-ring Modifications: The 2'-hydroxy-4',6'-dimethoxy pattern on the A-ring appears optimal for maintaining cytotoxic activity. Removal or repositioning of these substituents generally diminishes potency [5].

  • B-ring Substitutions:

    • Halogenation: Introduction of chloro or fluoro substituents at positions 2 or 3 of the B-ring significantly enhances cytotoxic potency against breast cancer cell lines [4].
    • Methoxy Groups: While single methoxy substitutions can be beneficial, multiple methoxy groups (particularly at positions 3,4,5) may reduce activity in certain cell lines [4].
    • Combination Approaches: Strategic combination of electron-withdrawing and electron-donating groups can optimize pharmacological profiles [5].
  • Chalcone Scaffold: The α,β-unsaturated ketone system is essential for activity, serving as a Michael acceptor for nucleophilic addition to biological thiols. Reduction of the double bond or carbonyl group typically abolishes activity [5].

Table 4: Structure-Activity Relationships of this compound Derivatives

Structural Feature Effect on Activity Recommended Approach Reference
A-ring substitution Critical for activity Maintain 2'-hydroxy-4',6'-dimethoxy pattern [5]
B-ring halogenation Enhanced cytotoxicity Introduce Cl or F at position 2 or 3 [4] [5]
B-ring methoxy groups Variable effects Limit multi-methoxy substitutions; prefer mono or dimethoxy [4]
α,β-unsaturated system Essential for activity Maintain conjugated system; avoid reduction [5]
Trimethoxy A-ring Optimal balance Provides best cytotoxicity/selectivity ratio [5]

The structure-activity relationship analysis indicates that the most promising this compound derivatives feature a trimethoxy A-ring combined with strategically halogenated B-rings, particularly at meta positions [5]. These structural modifications enhance cytotoxic potency while maintaining selectivity toward cancer cells versus normal cells.

Pharmacological Challenges and Modification Strategies

Despite its promising biological activities, this compound faces several pharmacological challenges that limit its clinical translation:

  • Poor Aqueous Solubility: Like many chalcones, this compound exhibits limited water solubility, which restricts its absorption and bioavailability [6].

  • Low Bioavailability: The compound demonstrates poor pharmacokinetic profiles in preliminary studies, with rapid metabolism and elimination [6].

  • Stability Issues: The α,β-unsaturated system may be susceptible to metabolic reduction and conjugation reactions.

Several strategies have been explored to address these limitations:

  • Biotransformation Approaches:

    • Fungal Biocatalysis: Utilize entomopathogenic filamentous fungi (Beauveria bassiana, Isaria tenuipes, Metarhizium robertsii) to catalyze O-demethylation and/or hydroxylation followed by 4-O-methylglycosylation of this compound [6].
    • Glycosylation: Microbial glycosylation significantly increases water solubility and potentially improves bioavailability, as demonstrated with similar flavonoid compounds [6].
    • Process Optimization: Biotransformation using B. bassiana KCh BBT and B. bassiana KCh J1.5 strains achieves high conversion rates (>95% substrate conversion within 3 days) [6].
  • Structural Modifications:

    • Prodrug Approaches: Design water-soluble prodrugs by introducing ionizable groups or formulating as phosphate salts.
    • Formulation Strategies: Develop nanoparticle-based delivery systems or complexation with cyclodextrins to enhance solubility and stability.

The following diagram illustrates the biotransformation workflow for improving this compound properties:

G Start This compound (Poor solubility) Biocatalyst Fungal Biocatalysts: Beauveria bassiana Isaria tenuipes Metarhizium robertsii Start->Biocatalyst Step1 O-Demethylation and/or Hydroxylation Biocatalyst->Step1 Step2 4-O-Methylglycosylation Step1->Step2 Result Glycosylated Derivatives (Improved solubility) Step2->Result

The biotransformation approach represents an environmentally friendly strategy to enhance this compound's physicochemical properties while potentially maintaining or improving its biological activity [6].

Conclusion

This compound represents a promising lead compound with multifaceted biological activities and potential therapeutic applications in cancer, inflammatory diseases, and diabetes. The Claisen-Schmidt condensation provides an efficient and scalable synthetic approach for producing this compound and its analogs with good yields and purity. Comprehensive SAR studies have identified key structural features required for optimal activity, particularly highlighting the importance of A-ring methoxy patterns and B-ring halogen substitutions.

Despite challenges with solubility and bioavailability, innovative approaches such as microbial biotransformation and structural modification offer viable strategies to overcome these limitations. The discovery of this compound's activity as a selective PPARγ agonist with potent glucose-lowering effects expands its potential therapeutic applications and provides new avenues for diabetes drug development.

Further research should focus on optimizing pharmacokinetic properties, conducting comprehensive preclinical safety assessments, and exploring combination therapies to maximize therapeutic potential. The protocols and data summarized in this document provide a solid foundation for continued investigation and development of this compound-based therapeutics.

References

Application Notes and Protocols: Microbial Glycosylation of Flavokawain B via Entomopathogenic Fungi for Enhanced Bioavailability

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Flavokawain B and Biotransformation Rationale

This compound (1-(2′-hydroxy-4′,6′-dimethoxyphenyl)-3-phenyl-prop-2-en-1-one) is a naturally occurring chalcone compound found predominantly in the kava plant (Piper methysticum), which has been traditionally used for its sedative, anti-stress, and anxiolytic properties across Melanesian, Micronesian, and Polynesian cultures [1]. This compound exhibits a broad spectrum of pharmacological activities, including demonstrated anticancer effects against colon cancer, melanoma, gastric cancer, synovial sarcoma, breast cancer, and osteosarcoma through mechanisms such as mitochondria-dependent apoptosis, ROS-modulated apoptotic and autophagic cell death, and G2/M cell cycle arrest [1]. Additionally, this compound possesses significant anti-inflammatory, anti-malarial, and anti-angiogenic properties, making it a promising candidate for therapeutic development [1].

Despite its promising pharmacological profile, this compound faces significant pharmaceutical limitations, primarily due to its poor aqueous solubility and consequently low bioavailability, which substantially reduces its in vivo biological effects [1] [2]. To address these challenges, microbial biotransformation presents an environmentally friendly approach to structural modification that can enhance hydrophilicity and potentially improve bioavailability. Specifically, the attachment of sugar units through glycosylation significantly impacts the stability, solubility, and often determines the bioavailability and bioactivity of flavonoid compounds [1] [2]. Previous studies have demonstrated that glycosylation can dramatically alter bioavailability, as evidenced by the relative total bioavailability of quercetin glycosides—isoquercetin (glucoside) showed 148% relative bioavailability compared to quercetin aglycone, while rutin (rutoside) demonstrated only 23% [1].

Experimental Protocol for Biotransformation of this compound

Microbial Cultivation and Maintenance

Strain Selection and Sourcing: The protocol utilizes specific entomopathogenic filamentous fungal strains with documented glycosylation capabilities: Beauveria bassiana KCh J1.5, Beauveria bassiana BBT, Beauveria caledonica KCh J3.3, Isaria tenuipes MU35, Isaria fumosorosea KCh J2, Isaria farinosa KCh KW 1.1, and Metarhizium robertsii MU4 [1]. These strains should be obtained from recognized culture collections or research institutions and maintained on Sabouraud Dextrose Agar (SDA) slants at 4°C with quarterly subculturing to maintain viability.

Pre-culture Preparation:

  • Inoculate a loopful of fungal mycelium from stock culture into 100 mL of sterile liquid medium (Sabouraud Dextrose Broth or Potato Dextrose Broth) in a 500 mL Erlenmeyer flask.
  • Incubate the culture at 25-28°C with rotary shaking at 140-160 rpm for 48-72 hours to establish actively growing mycelial inoculum [1].
  • Monitor fungal growth visually until a dense, homogeneous mycelial suspension forms, indicating readiness for use as inoculum in the main biotransformation culture.
Biotransformation Procedure

Main Culture Establishment and Substrate Addition:

  • Transfer 10 mL of the prepared pre-culture to 500 mL Erlenmeyer flasks containing 100 mL of sterile production medium.
  • Incubate the main cultures for 24 hours under the same conditions as the pre-culture (25-28°C, 140-160 rpm) to establish robust fungal growth before substrate addition.
  • Prepare a stock solution of this compound (10 mg/mL) in dimethyl sulfoxide (DMSO) or ethanol, ensuring complete dissolution.
  • Add the this compound solution to the culture medium to achieve a final concentration of 0.1-0.2 mg/mL, using sterile technique to maintain aseptic conditions [1].
  • Incubate the biotransformation cultures under optimal conditions (25-28°C, 140-160 rpm) for 3-10 days, with periodic monitoring of transformation progress.

Process Monitoring and Harvesting:

  • Collect 1-2 mL aliquots of culture broth at 24-hour intervals for analytical monitoring using TLC or UHPLC.
  • Terminate the biotransformation when maximum substrate conversion is observed (typically after 3-10 days, depending on the fungal strain).
  • Separate the mycelial biomass from the culture broth by filtration or centrifugation (10,000 × g for 15 minutes at 4°C).
  • Extract the culture broth exhaustively with ethyl acetate (3 × 100 mL for 100 mL of broth) with vigorous shaking to ensure complete partitioning of products.
  • Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure at 40°C using a rotary evaporator to obtain the crude biotransformation extract.
Analytical Monitoring and Product Identification

Thin-Layer Chromatography (TLC) Screening:

  • Use silica gel TLC plates with fluorescence indicator F254.
  • Develop plates in an appropriate solvent system (e.g., chloroform:methanol, 9:1 or 8:2 v/v).
  • Visualize under UV light at 254 nm and 365 nm, and by spraying with anisaldehyde-sulfuric acid reagent followed by heating.
  • Monitor for the appearance of new spots with higher polarity (lower Rf values) compared to the this compound substrate, indicating potential glycosylated derivatives.

UHPLC Analysis for Process Monitoring:

  • Prepare samples by dissolving the crude extracts in methanol (HPLC grade) to 1 mg/mL concentration.
  • Use a reverse-phase C18 column (e.g., 2.1 × 100 mm, 1.7 μm particle size) maintained at 40°C.
  • Employ a mobile phase gradient: 10-90% acetonitrile in water (both containing 0.1% formic acid) over 15 minutes.
  • Set flow rate to 0.3 mL/min with UV detection at 254 and 340 nm.
  • Compare retention times of transformation products with the this compound standard—glycosylated derivatives typically elute earlier due to increased hydrophilicity.

Product Isolation and Structural Elucidation:

  • Separate the components of the crude extract using preparative thin-layer chromatography (pTLC) or flash chromatography.
  • For pTLC, apply the extract as a band on multiple preparative silica gel plates, develop in an optimized solvent system, and visualize under UV light.
  • Scrape the bands corresponding to transformation products and elute the silica with ethyl acetate or methanol.
  • Filter and concentrate the eluents to obtain purified compounds for structural analysis.
  • Determine structures using NMR spectroscopy (1H, 13C, 2D experiments) and mass spectrometry (LC-MS or HRMS) to confirm glycosylation patterns and structural modifications.

Workflow and Structural Relationships

The following diagram illustrates the complete experimental workflow for the biotransformation of this compound and the structural relationships between the substrate and its transformation products:

G This compound Biotransformation Workflow and Structural Relationships cluster_0 Structural Transformations Start Start: this compound (1-(2'-hydroxy-4',6'-dimethoxyphenyl)-3-phenyl-prop-2-en-1-one) Cultivation Fungal Cultivation • Beauveria bassiana strains • Isaria tenuipes MU35 • Metarhizium robertsii MU4 • 25-28°C, 140-160 rpm, 24h Start->Cultivation Biotransformation Biotransformation Process • Substrate addition (0.1-0.2 mg/mL) • Incubation 3-10 days • Periodic monitoring Cultivation->Biotransformation Monitoring Analytical Monitoring • TLC screening • UHPLC analysis • Product formation tracking Biotransformation->Monitoring Harvest Harvest and Extraction • Biomass separation • Ethyl acetate extraction • Solvent evaporation Monitoring->Harvest Isolation Product Isolation • Preparative TLC • Band extraction • Compound purification Harvest->Isolation Identification Structural Identification • NMR spectroscopy (1H, 13C) • Mass spectrometry • Structure confirmation Isolation->Identification Products Resulting Products • O-Demethylated derivatives • Hydroxylated derivatives • 4-O-Methylglycosylated compounds Identification->Products Substrate This compound Core Structure Demethylation O-Demethylation Substrate->Demethylation Hydroxylation Hydroxylation Substrate->Hydroxylation Glycosylation 4-O-Methylglycosylation Demethylation->Glycosylation Hydroxylation->Glycosylation Derivative1 Glycosylated Derivative 1 Glycosylation->Derivative1 Derivative2 Glycosylated Derivative 2 Glycosylation->Derivative2

Results and Data Analysis

Fungal Strain Efficiency and Transformation Products

Table 1: Biotransformation Efficiency of Entomopathogenic Fungal Strains with this compound

Fungal Strain Transformation Efficiency Residual Substrate After 10 Days Main Transformation Products
Beauveria bassiana KCh BBT High 0.5% 4-O-methylglycosylated derivatives
Beauveria bassiana KCh J1.5 High 1.6% 4-O-methylglycosylated derivatives
Metarhizium robertsii MU4 Moderate-High <5% 4-O-methylglycosylated derivatives
Isaria tenuipes MU35 Moderate-High <5% 4-O-methylglycosylated derivatives
Beauveria caledonica KCh J3.3 Low >50% Minor derivatives
Isaria fumosorosea KCh J2 Very Low >99.9% No significant transformation
Isaria farinosa KCh KW1.1 Very Low >99.9% No significant transformation

The biotransformation of this compound resulted in several structurally modified derivatives, with the main processes being O-demethylation and/or hydroxylation followed by 4-O-methylglycosylation [1]. The glycosylated products demonstrated significantly higher polarity than the parent compound, consistent with the addition of sugar moieties. Among the tested strains, Beauveria bassiana KCh BBT and KCh J1.5 showed the highest conversion rates, with less than 5% of unreacted substrate remaining after just 3 days of biotransformation [1]. In contrast, Isaria fumosorosea KCh J2 and Isaria farinosa KCh KW1.1 showed minimal transformation capability, with over 99.9% of the substrate remaining unconverted after 10 days of incubation [1].

Table 2: Structural Characteristics and Predicted Bioactivities of this compound Derivatives

Compound Structural Modifications Physicochemical Changes Predicted Pharmacological Activities
This compound (parent) No modifications Poor water solubility, Low bioavailability Anticancer, Anti-inflammatory, Antimalarial
Derivative 1 O-demethylation + 4-O-methylglycosylation Increased hydrophilicity, Altered pharmacokinetics Anticarcinogenic, Caspase 3 stimulation
Derivative 2 Hydroxylation + 4-O-methylglycosylation Increased hydrophilicity, Altered pharmacokinetics Antileishmanial effects
Derivative 3 O-demethylation only Moderate increase in hydrophilicity Similar to parent with enhanced solubility
Pharmacological Predictions and Physicochemical Properties

Cheminformatic analyses of the this compound derivatives indicated altered physicochemical and pharmacokinetic properties compared to the parent compound [1]. The glycosylated derivatives showed increased hydrophilicity, which would likely translate to improved aqueous solubility and potentially enhanced bioavailability. Pharmacological predictions suggested that the transformed compounds maintain and in some cases expand upon the bioactivities of the parent this compound, with potential anticarcinogenic activity, caspase 3 stimulation, and antileishmanial effects [1]. These predictions align with the known mechanisms of action of this compound, which includes induction of mitochondria-dependent apoptosis characterized by cytochrome c release [1].

The position and nature of glycosylation significantly influence the biological activity and bioavailability of the resulting compounds. Previous studies with similar flavonoid compounds have demonstrated that glucosyl moieties can enhance bioavailability through their recognition by intestinal brush border enzymes such as lactase-phlorizin hydrolase, allowing for more efficient absorption in the small intestine compared to aglycone forms [1]. This phenomenon may similarly benefit the glycosylated derivatives of this compound, potentially addressing one of the major limitations in its therapeutic application.

Implementation Guidelines and Technical Considerations

Protocol Adaptation and Optimization

Strain Selection Considerations: When implementing this protocol, researchers should prioritize Beauveria bassiana strains (KCh J1.5 and BBT) for highest efficiency in glycosylating this compound [1]. These strains have demonstrated superior capability in performing the desired 4-O-methylglycosylation reaction. If these specific strains are unavailable, other Beauveria bassiana isolates or Metarhizium robertsii MU4 and Isaria tenuipes MU35 represent suitable alternatives with confirmed transformation capability, though potentially with varying efficiency [1].

Process Optimization Parameters:

  • Incubation Time: Optimal biotransformation typically occurs within 3-10 days, but this should be determined empirically for specific setups through regular monitoring via TLC or UHPLC.
  • Substrate Concentration: While 0.1-0.2 mg/mL is effective, higher concentrations may be tested with careful monitoring for potential substrate inhibition or toxicity effects on the fungal cultures.
  • Culture Conditions: Maintaining consistent temperature (25-28°C) and agitation (140-160 rpm) is critical for reproducible results, as variations can significantly impact fungal metabolism and enzyme activity.

Scale-Up Considerations: For larger-scale production, consider using bioreactor systems with enhanced oxygen transfer capabilities, as fungal cultures require adequate aeration for optimal growth and biotransformation activity. The extraction process can be scaled proportionally, but ensure sufficient solvent-to-culture broth ratio (minimum 3:1 v/v ethyl acetate to broth) for efficient product recovery at larger volumes.

Analytical and Quality Control Measures

Quality Control of Starting Materials:

  • Verify the purity and identity of this compound substrate using NMR and HPLC before biotransformation.
  • Confirm fungal strain identity through morphological characterization or molecular methods if maintained in-house for extended periods.
  • Perform regular checks for microbial contamination in stock cultures and pre-cultures to ensure process consistency.

Analytical Method Validation:

  • Establish calibration curves for this compound quantification in UHPLC methods.
  • Optimize TLC solvent systems for clear separation of substrate and products.
  • Develop and validate HPLC/LC-MS methods for accurate quantification of transformation products when moving from analytical to preparative scale.

Troubleshooting Common Issues:

  • Low Conversion Rates: Check fungal viability, culture age, and nutrient composition of medium. Ensure proper aeration through adequate flask volume to medium ratio (typically 5:1).
  • Multiple Unidentified Products: Optimize extraction and separation methods. Consider varying incubation time or substrate concentration to favor specific transformation pathways.
  • Product Instability: Process extracts promptly after harvest, store purified compounds at -20°C under inert atmosphere, and avoid prolonged exposure to light or elevated temperatures.

Conclusion

The application of entomopathogenic filamentous fungi, particularly Beauveria bassiana strains, provides an efficient biocatalytic system for the structural modification of this compound through O-demethylation, hydroxylation, and 4-O-methylglycosylation reactions. This biotransformation protocol enables the production of novel this compound derivatives with enhanced hydrophilicity and potentially improved pharmaceutical properties compared to the parent compound. The methodology represents an environmentally friendly approach to compound modification that leverages the diverse enzymatic capabilities of microbial systems.

The resulting glycosylated derivatives show promise for further pharmacological development, with in silico predictions indicating potential anticarcinogenic and antileishmanial activities. Researchers can implement this protocol with standard laboratory equipment and techniques, making it accessible for natural product chemistry, pharmaceutical development, and biocatalysis research applications. Future work should focus on thorough biological evaluation of the isolated derivatives, detailed pharmacokinetic studies to confirm improved bioavailability, and potential optimization of transformation yields through metabolic engineering of the fungal strains or process parameters.

References

Comprehensive Research Guide: In Vivo Antitumor Efficacy Protocols for Flavokawain B

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Flavokawain B

This compound (FKB) is a naturally occurring chalcone compound primarily isolated from the root extracts of the kava-kava plant (Piper methysticum). It can also be synthesized chemically via the Claisen-Schmidt reaction between 4′,6′-dimethoxy-2′-hydroxyacetophenone and benzaldehyde, which provides higher yield and purity for research applications. [1] [2] [3] FKB belongs to the flavonoid family and has gained significant attention in oncology research due to its promising antitumor properties against various cancer types while demonstrating relatively low toxicity profiles compared to conventional chemotherapeutic agents.

As a candidate for anticancer drug development, FKB has demonstrated efficacy across multiple cancer models, including breast cancer, osteosarcoma, gastric cancer, cholangiocarcinoma, and thyroid cancer. Research indicates that FKB exerts its antitumor effects through multiple molecular mechanisms, including induction of apoptosis, cell cycle arrest, inhibition of metastasis and invasion, modulation of immune responses, and regulation of autophagy. This multi-targeted approach makes FKB a compelling subject for preclinical investigation in oncology. [1] [4] [5]

In Vivo Antitumor Efficacy Summary

Extensive in vivo studies have demonstrated the antitumor potential of this compound across various cancer models. The table below summarizes key efficacy findings from published preclinical studies:

Table 1: Summary of In Vivo Antitumor Efficacy of this compound

Cancer Type Model System Dosing Regimen Key Findings Reference

| Breast Cancer (4T1 cells) | Female BALB/c mice | 50 mg/kg/day, orally, 28 days | - Induced tumor apoptosis

  • Increased helper/cytolytic T-cells & NK cells
  • Inhibited metastasis to lungs, liver, bone marrow
  • Enhanced IL-2 & IFN-γ; suppressed IL-1B | [1] [2] [3] | | Cholangiocarcinoma (SNU-478 cells) | BALB/c nude mice | 25 mg/kg, IP, twice weekly for 2 weeks (with cisplatin/gemcitabine) | - Significant tumor growth inhibition
  • Additive effect with chemotherapy
  • Suppressed Akt pathway | [6] | | Gastric Cancer (AGS cells) | BALB/c nude mice | Combination with doxorubicin | - Synergistic tumor growth inhibition with doxorubicin
  • Enhanced apoptosis
  • ROS-mediated mechanisms | [7] | | Thyroid Cancer (ARO cells) | Nude mice | 25 mg/kg, IP, daily for 21 days | - Induced autophagy flux
  • AMPK activation and mTOR inhibition
  • Enhanced efficacy with chloroquine (autophagy inhibitor) | [5] |

The combination potential of FKB with conventional chemotherapeutic agents has been increasingly investigated to enhance efficacy and potentially reduce required doses of toxic drugs. Studies have demonstrated synergistic effects when FKB is combined with doxorubicin for gastric cancer, and additive effects when combined with cisplatin/gemcitabine for cholangiocarcinoma. [7] [6] These combination approaches represent promising strategies to overcome chemoresistance while potentially limiting side effects through dose reduction of conventional agents.

Detailed Experimental Protocols

In Vivo Tumor Models and Dosing Protocols

Animal Model Selection and Tumor Inoculation:

  • For breast cancer studies: Use 5-6 week old female BALB/c mice inoculated subcutaneously with 1×10⁵ 4T1 murine breast cancer cells in the mammary fat pad. [1] [2] [3]
  • For human cancer xenografts: Use BALB/c nude mice (4-5 weeks old) to avoid immune rejection. Subcutaneously inoculate with 1×10⁶ cancer cells (e.g., SNU-478 cholangiocarcinoma cells) suspended in Matrigel. [6]
  • Monitor tumor growth until they reach a palpable size of approximately 100 mm³ before initiating treatment. [6]

FKB Formulation and Administration:

  • Prepare FKB solution in olive oil for oral administration at 50 mg/kg/day. [1] [2] [3]
  • For intraperitoneal injection: Dissolve FKB in appropriate vehicle (e.g., DMSO followed by dilution in sterile PBS) at 25 mg/kg dose. [6]
  • Treatment duration typically ranges from 2 to 4 weeks, depending on tumor growth characteristics and experimental endpoints. [1] [6]

Table 2: Standard Dosing Protocols for this compound in Different Cancer Models

Administration Route Vehicle Dose Frequency Treatment Duration Cancer Model
Oral gavage Olive oil 50 mg/kg Daily 28 days Breast cancer (4T1)
Intraperitoneal injection DMSO/PBS 25 mg/kg Twice weekly 2 weeks Cholangiocarcinoma (SNU-478)
Intraperitoneal injection DMSO/PBS 25 mg/kg Daily 21 days Thyroid cancer (ARO)
Tumor Assessment and Endpoint Analyses

Tumor Volume Measurement and Growth Monitoring:

  • Measure tumor dimensions 2-3 times per week using digital calipers.
  • Calculate tumor volume using the formula: Volume = (π/6) × (length × width²). [6]
  • Monitor animal body weight twice weekly as an indicator of overall health and potential toxicity.
  • At study endpoint, euthanize animals using approved methods (e.g., cervical dislocation under anesthesia). [1] [2]

Tissue Collection and Processing:

  • Excise tumors and weigh them for final comparison between treatment groups.
  • Divide each tumor: one portion preserved in RNAlater for molecular analyses, another portion fixed in 10% neutral buffered formalin for histopathological examination. [1] [2]
  • Collect metastasis-prone organs (lungs, liver, spleen, bone marrow) for metastasis evaluation using clonogenic assays or histology. [1] [2] [3]

Apoptosis Detection via TUNEL Assay:

  • Deparaffinize tumor tissue sections (4-5 μm thickness) by heating at 60°C for 1 hour followed by xylene treatment.
  • Rehydrate through graded ethanol series (100%, 95%, 85%, 70%, 50%) and wash in PBS.
  • Fix tissues in 4% paraformaldehyde for 15 minutes at room temperature.
  • Permeabilize with Proteinase K (20 μg/mL) for 30 minutes at room temperature.
  • Equilibrate sections with provided buffer for 10 minutes before labeling with terminal deoxynucleotidyl transferase enzyme.
  • Visualize apoptotic cells using streptavidin-HRP and DAB substrate, then counterstain with hematoxylin.
  • Quantify apoptotic cells by counting TUNEL-positive cells in at least five random microscopic fields per sample. [1] [2] [3]
Metastasis and Immune Response Evaluation

Clonogenic Assay for Metastatic Detection:

  • Aseptically collect lungs, liver, and bone marrow from treated and control animals.
  • Homogenize tissues and plate single-cell suspensions in 6-well culture plates with complete medium.
  • Incubate for 7-10 days at 37°C with 5% CO₂ to allow colony formation.
  • Fix colonies with methanol and stain with 0.5% crystal violet.
  • Count visible colonies (≥50 cells) under a dissecting microscope. [1] [2] [3]

Immune Cell Population Analysis:

  • Prepare single-cell suspensions from spleen and tumor tissues.
  • Stain cells with fluorescent-conjugated antibodies against CD4+ (helper T-cells), CD8+ (cytolytic T-cells), and NK cell markers.
  • Analyze stained cells using flow cytometry (e.g., FACSCalibur System).
  • Calculate the percentage of each immune cell population relative to total live cells. [1] [2] [3]

Cytokine Profiling:

  • Collect blood serum at sacrifice by cardiac puncture and centrifugation.
  • Measure cytokine levels (IL-2, IFN-γ, IL-1B) using commercial ELISA kits following manufacturer protocols.
  • Alternatively, use proteome profiler arrays for simultaneous assessment of multiple cytokines. [1] [2] [3]

Molecular Mechanisms and Signaling Pathways

This compound exerts its antitumor effects through multiple interconnected molecular pathways. The following diagram illustrates key mechanisms of action:

Diagram 1: Multimodal Antitumor Mechanisms of this compound

Key Signaling Pathways

Apoptosis Pathways:

This compound activates both extrinsic (death receptor) and intrinsic (mitochondrial) apoptosis pathways. Research demonstrates that FKB treatment upregulates the expression of Fas receptors and pro-apoptotic proteins including Bax and Puma, while simultaneously downregulating anti-apoptotic proteins such as Bcl-2 and Survivin. [4] This dual activation leads to increased caspase-8 and caspase-9 activity, ultimately converging on the executioner caspases-3/7 that mediate apoptotic cell death. In osteosarcoma models, FKB treatment resulted in approximately 45.1% apoptosis in Saos-2 cells and 22.7% in 143B cells at 7.5 μg/mL concentration. [4]

Cell Cycle Regulation:

FKB induces G2/M phase cell cycle arrest through modulation of key cell cycle regulators. Treatment with FKB causes dose-dependent reductions in the protein levels of cyclin B1, cdc2, and cdc25c, while increasing the expression of Myt1. [4] These alterations maintain cdc2 in its phosphorylated (inactive) state, preventing entry into mitosis. Cell cycle analysis in 143B and Saos-2 osteosarcoma cells showed a marked increase in the G2/M population following FKB treatment, with synchronized cells remaining arrested in M-phase when released into FKB-containing media. [4]

Metastasis Inhibition Mechanisms:

FKB demonstrates potent anti-metastatic activity through multiple mechanisms. In breast cancer models, FKB significantly inhibited migration and invasion in wound healing and Boyden chamber assays. [1] [2] Importantly, FKB treatment led to dose-dependent inhibition of matrix metalloproteinases (MMPs), with almost complete suppression of MMP-2 and MMP-9 secretion at 7.5 μg/mL concentration in osteosarcoma models. [4] This inhibition of MMPs correlates with reduced extracellular matrix degradation and diminished invasive potential of cancer cells.

Research Applications and Notes

Combination Therapy Strategies

Rationale for Combination Approaches:

  • FKB demonstrates synergistic effects with conventional chemotherapeutic agents, allowing for dose reduction of toxic drugs while maintaining or enhancing efficacy. [7] [6]
  • The multi-targeted mechanism of FKB complements the specific actions of many chemotherapeutic drugs, potentially overcoming resistance mechanisms.

Verified Combination Protocols:

  • With doxorubicin for gastric cancer: FKB (1.25-5 μg/mL) combined with doxorubicin (0.5 μg/mL) demonstrated strong synergy (CI values: 0.64-0.07) in AGS cells. This combination enhanced both apoptotic and autophagic cell death through ROS-mediated pathways. [7]
  • With cisplatin/gemcitabine for cholangiocarcinoma: FKB (25 mg/kg, IP) combined with standard chemotherapy (cisplatin 5 mg/kg + gemcitabine 100 mg/kg) showed additive antitumor effects in SNU-478 xenograft models. [6]
  • With autophagy inhibitors for thyroid cancer: FKB-induced protective autophagy can be exploited therapeutically by combining with chloroquine or other autophagy inhibitors to enhance cell death. [5]
Important Research Considerations

Toxicity and Safety Profile:

  • Studies consistently report that FKB exhibits lower toxicity compared to conventional chemotherapeutic agents like doxorubicin. [4]
  • In vitro cytotoxicity screening against bone marrow cells and small intestinal epithelial cells showed significantly reduced side effects for FKB compared to Adriamycin. [4]
  • No overt signs of toxicity were observed in mouse studies at doses up to 50 mg/kg/day for 28 days. [1] [2] [3]

Pharmacokinetics and Formulation:

  • Oral bioavailability has been demonstrated using olive oil as vehicle, with effective antitumor activity at 50 mg/kg/day. [1] [2] [3]
  • Intraperitoneal administration at 25 mg/kg twice weekly has also shown efficacy, particularly for combination regimens. [6]
  • Future studies should focus on improved formulations to enhance bioavailability and tissue distribution.

Mechanistic Considerations:

  • The role of autophagy in FKB's mechanism appears to be cell type-dependent - serving a protective function in thyroid cancer but contributing to cell death in other contexts. [5] [7]
  • AMPK activation represents a central node in FKB's action, connecting metabolic effects with growth regulation and cell death. [5]
  • Immune modulation represents an understudied but potentially important aspect of FKB's antitumor effects, particularly for immunocompetent models. [1] [2] [3]

Conclusion

This compound represents a promising natural product-derived compound with demonstrated preclinical efficacy across multiple cancer types. The detailed protocols provided in this document establish a framework for standardized evaluation of FKB's antitumor properties, particularly focusing on in vivo models. The multimodal mechanism of action, combining direct antitumor effects with immune modulation and metastasis inhibition, positions FKB as an attractive candidate for further development.

Future research directions should include more comprehensive toxicological assessments, detailed pharmacokinetic studies, investigation of novel formulation strategies, and expansion of combination therapy approaches with both conventional chemotherapy and targeted agents. The consistent demonstration of efficacy across diverse cancer models, coupled with a favorable toxicity profile, supports the continued investigation of FKB as a potential anticancer therapeutic.

References

Comprehensive Application Note: Analysis of Flavokawain B-Induced G2/M Cell Cycle Arrest in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Flavokawain B and Its Research Significance

This compound (FKB) is a naturally occurring chalcone compound found in kava root (Piper methysticum) and Alpinia pricei Hayata (shell ginger) that has emerged as a promising anticancer agent with a unique mechanism of action [1]. Epidemiological studies have observed lower cancer incidence in populations with high kava consumption, suggesting the potential chemopreventive properties of kava constituents [2]. Among these constituents, FKB has demonstrated potent anticancer activity across diverse cancer types while exhibiting selective cytotoxicity that spares normal cells, making it an attractive candidate for drug development [3] [1]. The compound's ability to induce G2/M cell cycle arrest and trigger apoptosis through multiple signaling pathways has positioned it as a valuable tool for investigating cell cycle regulation and cell death mechanisms in cancer biology.

FKB belongs to the chalcone class of compounds, characterized by two benzene rings joined by a three-carbon α,β-unsaturated carbonyl system [1]. This molecular structure is thought to contribute to its biological activity through interactions with various cellular targets. Research has shown that FKB exerts its anticancer effects through pleiotropic mechanisms including cell cycle disruption, apoptosis induction, inhibition of metastasis, and modulation of key oncogenic signaling pathways [4] [3] [2]. This application note provides a comprehensive experimental framework for investigating FKB-induced G2/M cell cycle arrest, including detailed protocols, expected outcomes, and technical considerations to facilitate standardized research on this promising natural product.

Mechanisms of Action & Molecular Targets

This compound induces G2/M cell cycle arrest through a multi-faceted mechanism involving simultaneous modulation of several critical cell cycle regulators and signaling pathways. Understanding these molecular interactions is essential for designing appropriate experimental approaches and interpreting results accurately.

Core Cell Cycle Regulatory Machinery

The G2/M transition in the cell cycle is tightly controlled by the Cdc2/Cyclin B1 complex, which serves as the master regulator of mitotic entry [3]. FKB disrupts this process by targeting several key regulators:

  • Cdc2 phosphorylation: FKB treatment increases inhibitory phosphorylation of Cdc2 at Tyr15, thereby inactivating the Cdc2/Cyclin B1 complex and preventing entry into mitosis [3].
  • Cdc25C downregulation: FKB reduces expression of Cdc25C, the phosphatase responsible for removing inhibitory phosphorylation from Cdc2 [4] [3].
  • Wee1 and Myt1 modulation: FKB treatment leads to increased expression of Myt1, a kinase that phosphorylates and inactivates Cdc2, further contributing to cell cycle arrest at the G2/M boundary [3].
  • Cyclin B1 reduction: FKB downregulates Cyclin B1 expression, limiting the formation of active Cdc2/Cyclin B1 complexes necessary for mitotic progression [3] [2].
Signaling Pathway Modulation

Beyond direct cell cycle regulation, FKB influences several key signaling pathways that indirectly contribute to cell cycle arrest:

  • AKT/p38 MAPK pathway: FKB downregulates the phosphorylation of Akt and p38 MAPK, and inhibition of these pathways with specific inhibitors (LY294002 and SB203580, respectively) enhances FKB-induced G2/M arrest [4].
  • ROS generation: FKB treatment induces intracellular reactive oxygen species (ROS) production, which contributes to cell cycle arrest and apoptosis. This effect can be blocked by antioxidant N-acetylcysteine (NAC) [4].
  • Apoptosis integration: FKB simultaneously activates multiple apoptotic pathways, creating coordinated cell cycle arrest and cell death induction [4] [3].

Table 1: Key Molecular Targets of this compound in G2/M Cell Cycle Arrest

Target Protein Effect of FKB Functional Consequence Experimental Evidence
Cdc2 (CDK1) Increased Tyr15 phosphorylation Inhibition of Cdc2/Cyclin B1 complex Western blot, kinase assay [4] [3]
Cyclin B1 Downregulation Reduced formation of active Cdc2 complexes Western blot, RT-PCR [3] [2]
Cdc25C Downregulation Sustained inhibitory phosphorylation of Cdc2 Western blot [4] [3]
Myt1 Upregulation Enhanced inhibitory phosphorylation of Cdc2 Western blot [3]
Akt/p38 MAPK Reduced phosphorylation Enhanced G2/M arrest and apoptosis Western blot with pathway inhibitors [4]

Quantitative Efficacy Data Across Cancer Models

The efficacy of this compound has been demonstrated across multiple cancer types, with consistent observations of G2/M cell cycle arrest despite variations in absolute sensitivity. The tables below summarize key quantitative findings from published studies to assist researchers in establishing appropriate experimental parameters and benchmarking their results.

Table 2: this compound Efficacy Across Cancer Cell Lines

Cancer Type Cell Line IC50 Values G2/M Arrest (%) Key Experimental Conditions Citation
Osteosarcoma 143B 1.97 μg/mL (3.5 μM) Significant increase (dose-dependent) 72 h treatment [3] [3]
Oral Carcinoma HSC-3 4.4-35.2 μM range studied Marked induction 24-48 h treatment [4] [4]
Squamous Carcinoma KB 5-20 μg/mL (17.6-70.4 μM) Substantial accumulation In vitro and in vivo models [2] [2]
Uterine Leiomyosarcoma SK-LMS-1 ~8.8 μM Robust increase 24 h treatment [1] [1]
Endometrial Adenocarcinoma ECC-1 Dose-dependent Significant induction 24 h treatment [1] [1]

Table 3: Regulation of Cell Cycle Proteins by this compound

Protein Effect Size Time Course Experimental System Citation
Cyclin B1 Decreased >50% 24-48 h Osteosarcoma cells [3] [3]
Cdc2 Decreased protein level 24-48 h Osteosarcoma cells [3] [3]
Cdc25C Decreased >50% 24-48 h Osteosarcoma cells [3] [3]
p-Cdc2 (Tyr15) Increased >2-fold 24 h Osteosarcoma cells [3] [3]
Myt1 Increased >2-fold 24-48 h Osteosarcoma cells [3] [3]

The data presented in these tables demonstrate that FKB consistently induces G2/M arrest across diverse cancer models, with effects typically observed within 24 hours of treatment and intensifying with longer exposure. The concentration range of 5-20 μg/mL (17.6-70.4 μM) generally produces significant effects across multiple systems, though optimal concentrations should be determined for specific cell models [4] [3] [2].

Detailed Experimental Protocols

Cell Culture and Treatment Conditions

Materials:

  • Cancer cell lines of interest (e.g., HSC-3, 143B, SK-LMS-1)
  • This compound (commercially available from LKT Laboratories or Sigma-Aldrich)
  • Complete culture media appropriate for each cell line
  • DMSO for compound solubilization
  • Sterile phosphate-buffered saline (PBS)
  • Tissue culture plasticware

Procedure:

  • Cell Seeding: Plate cells in appropriate multi-well plates at optimal density (typically 2-5 × 10⁴ cells/mL for 24-well plates, 0.8-2 × 10⁵ cells/mL for flow cytometry) and allow to adhere for 24 hours [4] [3] [1].
  • FKB Preparation: Prepare fresh FKB stock solution in DMSO (typically 10-100 mM). Dilute in culture medium to final working concentrations (1.25-20 μg/mL; 4.4-70.4 μM), ensuring DMSO concentration does not exceed 0.1% (v/v) in all treatments [4] [3].
  • Treatment Application: Replace culture medium with FKB-containing medium or vehicle control (0.1% DMSO). Incubate for desired time points (typically 12-72 hours) at 37°C in a humidified 5% CO₂ atmosphere [4] [3] [1].
  • Harvesting: For time-course experiments, harvest cells at multiple time points (e.g., 12, 24, 48, 72 hours) to capture dynamic changes in cell cycle distribution.

Technical Notes:

  • Always include vehicle controls (DMSO at same concentration as treatment groups)
  • Perform dose-range finding experiments (0.1-100 μM) for new cell systems
  • Use logarithmic phase growing cells for all experiments
  • Ensure cell viability >95% at time of treatment initiation
Cell Cycle Analysis by Flow Cytometry

Materials:

  • Propidium iodide (PI) staining solution: PBS containing 50 μg/mL PI, 0.1 mg/mL RNase A, 0.05% Triton X-100
  • 70% ethanol in PBS (cold)
  • Flow cytometry tubes
  • Centrifuge
  • Flow cytometer with 488 nm excitation and >570 nm emission filter

Procedure:

  • Cell Harvest: Collect both adherent and floating cells by trypsinization and combine. Centrifuge at 500 × g for 5 minutes [3] [1].
  • Fixation: Resuspend cell pellet in 1 mL cold PBS. While gently vortexing, add 3 mL cold 70% ethanol dropwise. Fix at 4°C for at least 2 hours or overnight [3] [1].
  • Staining: Centrifuge fixed cells at 500 × g for 5 minutes. Remove ethanol completely and resuspend in PI staining solution (0.5-1 mL). Incubate in dark at room temperature for 30-60 minutes [3] [1].
  • Analysis: Analyze samples using flow cytometry, collecting at least 10,000 events per sample. Use pulse processing to exclude doublets and aggregates (measure PI area vs. width) [3] [1].
  • Data Interpretation: Determine cell cycle distribution using appropriate software (e.g., ModFit, FlowJo, or WinMDI). G2/M population is identified as cells with approximately double the DNA content of G0/G1 cells [3] [1].

Technical Notes:

  • Keep samples on ice after fixation to prevent DNA degradation
  • Filter samples through 35-70 μm mesh before analysis to remove clumps
  • Include controls for instrument calibration and compensation
  • Verify gating strategy using known cell cycle inhibitors as positive controls
Protein Expression Analysis by Western Blotting

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors
  • BCA protein assay kit
  • SDS-PAGE gels (8-15% gradient recommended)
  • PVDF or nitrocellulose membranes
  • Electrophoresis and transfer apparatus
  • Primary antibodies against cell cycle proteins (Cdc2, p-Cdc2 [Tyr15], Cyclin B1, Cdc25C, Myt1)
  • HRP-conjugated secondary antibodies
  • ECL detection reagents

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer (100-200 μL per 10⁶ cells) on ice for 30 minutes. Centrifuge at 12,000 × g for 15 minutes at 4°C. Collect supernatant [4] [3] [1].
  • Quantification: Determine protein concentration using BCA assay. Adjust samples to equal concentrations with RIPA buffer and Laemmli sample buffer [4] [3] [1].
  • Electrophoresis: Load 20-40 μg protein per lane on SDS-PAGE gels. Run at constant voltage until adequate separation.
  • Transfer: Transfer proteins to membranes using wet or semi-dry transfer systems.
  • Blocking and Incubation: Block membranes with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies overnight at 4°C, followed by HRP-conjugated secondary antibodies for 1 hour at room temperature [4] [3] [1].
  • Detection: Develop blots using ECL reagents and image with appropriate system.
  • Normalization: Strip and reprobe membranes with loading control antibodies (β-actin or GAPDH) [4] [3] [1].

Technical Notes:

  • Include both positive and negative controls for antibody specificity
  • Optimize antibody concentrations for each target
  • Use freshly prepared protease and phosphatase inhibitors
  • Ensure linear detection range for quantification

Signaling Pathway Visualization

The following diagram illustrates the molecular mechanisms through which this compound induces G2/M cell cycle arrest, integrating findings from multiple studies:

G cluster_upstream Upstream Regulation cluster_signaling Signaling Pathways FKB FKB ROS ROS Generation FKB->ROS Akt Akt/p38 MAPK Downregulation FKB->Akt Myt1 Myt1 ↑ FKB->Myt1 Wee1 Wee1 ↓ FKB->Wee1 Cdc25C Cdc25C ↓ FKB->Cdc25C CyclinB1 Cyclin B1 ↓ FKB->CyclinB1 Apoptosis Apoptosis Induction ROS->Apoptosis Akt->Apoptosis CDK Cdc2/Cyclin B1 Complex Arrest G2/M Phase Arrest CDK->Arrest Inactivation Myt1->CDK Inhibitory Phosphorylation Wee1->CDK Inhibitory Phosphorylation Cdc25C->CDK Dephosphorylation CyclinB1->CDK Complex Formation

Diagram 1: Molecular mechanisms of this compound-induced G2/M cell cycle arrest

This pathway illustrates how FKB targets multiple regulatory nodes in the G2/M transition machinery, creating a coordinated arrest response. The convergence on Cdc2 inactivation represents the central mechanism, while parallel induction of apoptotic pathways creates a coordinated cell death response.

Research Applications & Advanced Protocols

Combination Therapy Studies

This compound demonstrates synergistic effects when combined with conventional chemotherapeutic agents, suggesting promising clinical applications:

  • Synergy Assessment: Evaluate combination effects using the Chou-Talalay method [1]. Prepare serial dilutions of FKB and chemotherapeutic agents (e.g., docetaxel, gemcitabine) in constant ratio combinations. Treat cells for 72 hours and analyze viability using MTT assays [1].
  • Calculation: Determine combination index (CI) using CalcuSyn software, where CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism [1]. FKB has demonstrated strong synergy with docetaxel and gemcitabine in uterine leiomyosarcoma models (CI = 0.260) [1].
  • Mechanistic Studies: Investigate molecular mechanisms underlying synergy through analysis of complementary pathway disruptions. For example, FKB's downregulation of survivin and XIAP may enhance conventional chemotherapy-induced apoptosis [1].
Metastasis and Invasion Assays

FKB demonstrates significant anti-metastatic properties through inhibition of key proteases and migration pathways:

  • Migration Assay (Wound Healing): Create a scratch wound in confluent cell monolayers using a sterile pipette tip. Treat with FKB (2.5-7.5 μg/mL) and monitor wound closure over 16-48 hours. Image at 0 hours and endpoint, quantifying migration rate as percentage of wound healed [3].
  • Invasion Assay (Matrigel Transwell): Seed cells into Matrigel-coated transwell inserts with FKB treatment in serum-free medium. Place complete medium in lower chamber as chemoattractant. After 48 hours, fix, stain, and count invaded cells on the membrane underside [3]. FKB (7.5 μg/mL) completely inhibited osteosarcoma cell invasion [3].
  • MMP Activity Analysis: Use zymography to detect MMP-2 and MMP-9 activity in conditioned media. FKB treatment (7.5 μg/mL) nearly completely inhibits MMP secretion, contributing to its anti-invasive effects [3].
In Vivo Translation Considerations

For researchers advancing FKB studies to animal models:

  • Dosing Regimens: Previous in vivo studies have utilized doses of 100-200 mg/kg FKB administered via oral gavage or intraperitoneal injection [2].
  • Efficacy Endpoints: Monitor tumor volume, metastasis incidence, and survival improvement in appropriate xenograft or syngeneic models.
  • Safety Profiling: FKB has demonstrated favorable toxicity profiles in preclinical studies, with significantly lower toxicity to bone marrow cells and small intestinal epithelial cells compared to conventional chemotherapy like Adriamycin [3].

Technical Considerations & Troubleshooting

Optimization Guidelines
  • Cell Line Variability: Response to FKB varies significantly between cell lines. Always perform preliminary dose-response curves (0.1-100 μM) for new models to establish appropriate working concentrations [4] [3].
  • Time Course Considerations: G2/M arrest typically peaks at 24 hours, while apoptosis becomes dominant at later time points (48-72 hours). Include multiple time points to capture these dynamics [4] [3].
  • Solvent Controls: DMSO concentration should be carefully matched across all treatment groups and kept below 0.1% to avoid solvent toxicity [4] [3] [1].
Common Technical Issues and Solutions
  • Incomplete Cell Cycle Profiles: Ensure adequate cell numbers (≥10,000 events), proper fixation, and thorough RNase treatment to avoid RNA contamination interfering with DNA staining.
  • High Sub-G1 Population: Extensive apoptosis can complicate cell cycle analysis. Consider shorter treatment durations or lower concentrations if specifically studying cell cycle apart from cell death.
  • Variable Protein Expression: Use fresh protease and phosphatase inhibitors during protein extraction. Confirm antibody specificity with positive controls.

Conclusion

This compound represents a promising natural product-derived compound for investigating G2/M cell cycle control mechanisms and developing novel anticancer strategies. The detailed protocols and reference data provided in this application note establish a standardized framework for studying FKB-induced cell cycle arrest across diverse experimental systems. The compound's multi-target mechanism, favorable selectivity profile, and demonstrated synergy with conventional agents position it as both a valuable research tool and a promising candidate for further therapeutic development.

Researchers implementing these protocols should pay particular attention to cell line-specific optimization and the integration of cell cycle analysis with complementary assessments of apoptosis and metastasis to fully characterize FKB's anticancer mechanisms. The consistent observation of G2/M arrest across diverse cancer models suggests that this is a fundamental aspect of FKB's activity, providing a robust phenotypic endpoint for mechanistic studies and drug combination screening.

References

Comprehensive Application Notes and Protocols: Apoptosis Induction by Flavokawain B in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Flavokawain B

This compound (FKB) is a naturally occurring chalcone compound predominantly isolated from the kava plant (Piper methysticum) and other related species such as Alpinia pricei Hayata. As a medicinal chalcone, FKB has attracted significant scientific interest due to its promising anticancer properties and relatively favorable toxicity profile compared to conventional chemotherapeutic agents. Chemically identified as 6'-hydroxy-2',4'-dimethoxychalcone, FKB represents one of three major flavokawains (A, B, and C) found in kava extracts, with a molecular weight of 284.31 g/mol and distinctive yellow crystalline appearance [1] [2].

The therapeutic potential of FKB spans multiple biological activities, including anti-inflammatory, antinociceptive (pain-relieving), and anticancer effects. Among these properties, the pro-apoptotic capacity of FKB against various cancer cell lines has positioned it as a promising candidate for cancer chemoprevention and therapy development. Research indicates that FKB demonstrates enhanced efficacy against multiple cancer types compared to other flavokawains, with mechanistic studies revealing its ability to modulate critical cellular processes including cell cycle progression, apoptotic pathways, and metastatic potential [1] [2]. This document provides comprehensive application notes and standardized protocols for evaluating FKB-induced apoptosis, specifically designed for researchers and drug development professionals.

Molecular Mechanisms of this compound-Induced Apoptosis

Apoptotic Pathways Activated by this compound

This compound induces programmed cell death through both intrinsic and extrinsic apoptotic pathways, creating a comprehensive mechanism for eliminating cancer cells. The extrinsic pathway initiation involves FKB's upregulation of death receptors, particularly Fas, which triggers caspase-8 activation [3] [4]. Simultaneously, FKB activates the intrinsic mitochondrial pathway by modulating Bcl-2 family proteins, resulting in increased Bax/Bcl-2 ratios, mitochondrial membrane permeabilization, and cytochrome c release [3] [4]. This dual activation converges on executioner caspases, ultimately leading to apoptotic cell death.

The molecular cascade involves sequential caspase activation, as demonstrated in osteosarcoma studies where FKB treatment activated caspase-9, caspase-8, and the executioner caspases-3/7 [3]. In squamous carcinoma cells (KB cells), this process included cleavage of poly-ADP-ribose polymerase (PARP), a characteristic apoptotic marker, and Bid protein (connecting extrinsic and intrinsic pathways) [4]. Additional evidence from cholangiocarcinoma research confirmed FKB-induced apoptosis through PARP cleavage and suppression of the Akt survival pathway, further supporting its multi-targeted pro-apoptotic mechanism [5].

Cell Cycle Arrest Induction

Beyond direct apoptosis induction, FKB exerts robust cell cycle interference primarily at the G2/M transition point. This arrest mechanism involves coordinated regulation of key cell cycle proteins, including downregulation of cyclin B1, Cdc2, and Cdc25C while upregulating inhibitory proteins such as Myt1 and p21/WAF1 [3] [4]. In osteosarcoma cells, FKB treatment sustained G2/M arrest by modulating the phosphorylation status of Cdc2, maintaining it in its inactive form, thereby preventing entry into mitosis [3].

The functional consequences of this cell cycle arrest include preventing cancer cell proliferation and creating a cellular environment conducive to apoptosis initiation. The relationship between cell cycle arrest and apoptosis induction appears synergistic, with arrested cells showing increased susceptibility to apoptotic signals. This dual mechanism likely contributes to FKB's efficacy across diverse cancer types, as both cycling and non-cycling cells can be targeted through these complementary pathways [3] [4].

Quantitative Analysis of this compound Anticancer Activity

Antiproliferative and Pro-apoptotic Effects Across Cancer Types

Table 1: Anticancer Efficacy of this compound Across Various Cancer Cell Lines

Cancer Type Cell Line IC50 Value Exposure Time Key Apoptotic Findings Citation
Osteosarcoma 143B 1.97 μg/mL (3.5 μM) 72 h Caspase-3/7, -8, -9 activation; Bax↑, Bcl-2↓, Survivin↓ [3]
Squamous Carcinoma KB 5-20 μg/mL (17.6-70.4 μM) 24 h Caspase-9, -3, -8 activation; cytochrome c release; PARP cleavage [4]
Cholangiocarcinoma SNU-478 Concentration-dependent 24-72 h PARP cleavage; Akt pathway suppression [5]
Breast Cancer MCF-7 ~33 μM 72 h Cytotoxicity with some selectivity [6]
Breast Cancer MDA-MB-231 ~12 μM 72 h Cytotoxicity with some selectivity [6]

Table 2: Effects of this compound on Cell Cycle Regulation and Metastatic Potential

Cancer Model Cell Cycle Effects Metastasis-Related Effects In Vivo Efficacy Citation
Osteosarcoma (143B, Saos-2) G2/M arrest; Cyclin B1↓, Cdc2↓, Cdc25C↓, Myt1↑ Migration & invasion inhibition; MMP-2/9↓ Not specified [3]
Squamous Carcinoma (KB) G2/M arrest; Cyclin A↓, Cyclin B1↓, Cdc2↓, Cdc25C↓; p21↑, Wee1↑, p53↑ MMP-9↓, uPA↓; TIMP-1↑, PAI-1↑ Tumor growth inhibition in nude mice [4]
Cholangiocarcinoma (SNU-478) Not specified Not specified Additive tumor growth inhibition with cisplatin/gemcitabine [5]

The concentration-dependent response to FKB demonstrates its potency across multiple cancer types, with IC50 values generally falling in the low micromolar range. Time-course experiments reveal that apoptotic effects intensify with prolonged exposure, as evidenced by increased caspase activation and PARP cleavage over 24-72 hour treatment periods. Notably, FKB exhibits differential sensitivity across cancer types, with certain malignancies like osteosarcoma showing particular susceptibility at concentrations as low as 3.5 μM [3].

Experimental Protocols for Apoptosis Assessment

Cell Viability and Apoptosis Detection Protocols

Protocol 1: MTT Cell Viability Assay

  • Principle: This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells, providing a quantitative assessment of cell viability and proliferation in response to FKB treatment [5].

  • Procedure:

    • Seed cells (e.g., SNU-478 cholangiocarcinoma cells) in 96-well plates at a density of 4×10³ cells/well and incubate for 24 hours [5].
    • Treat cells with FKB at varying concentrations (0-100 μM) or vehicle control (DMSO ≤0.1%) for 24-72 hours [5].
    • Add MTT reagent (0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.
    • Dissolve formed formazan crystals by adding SDS solution or DMSO and incubating overnight.
    • Measure absorbance at 570 nm using a microplate reader.
    • Calculate percentage viability relative to vehicle-treated controls.
  • Data Interpretation: IC50 values can be determined from dose-response curves. FKB typically exhibits concentration-dependent and time-dependent cytotoxicity, with significant growth inhibition observed at 5 μg/mL in sensitive cell lines like 143B osteosarcoma cells [3].

Protocol 2: Annexin V/Propidium Iodide Apoptosis Assay

  • Principle: This flow cytometry-based method detects phosphatidylserine externalization (early apoptosis) via fluorescently-labeled Annexin V and membrane integrity (late apoptosis/necrosis) via propidium iodide uptake [5].

  • Procedure:

    • Harvest FKB-treated cells (e.g., 143B or Saos-2 osteosarcoma cells) by gentle trypsinization.
    • Wash cells twice with cold PBS and resuspend in Annexin-binding buffer at 1×10⁶ cells/mL.
    • Stain cell suspension with Annexin V-FITC and propidium iodide according to manufacturer recommendations (Thermo Fisher Scientific protocols) [7].
    • Incubate for 15 minutes at room temperature in the dark.
    • Analyze by flow cytometry within 1 hour using appropriate fluorescence channels.
    • Identify populations: viable cells (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺).
  • Data Interpretation: FKB treatment (e.g., 7.5 μg/mL for 24h) typically induces significant apoptosis, with reported apoptotic rates of 45.1±6.4% in Saos-2 and 22.7±2.8% in 143B osteosarcoma cells [3].

Caspase Activity and Mitochondrial Function Assessment

Protocol 3: Caspase Activity Assay

  • Principle: Caspase activation represents a key commitment step in apoptosis and can be measured using fluorometric or colorimetric substrates specific for different caspases [3] [7].

  • Procedure:

    • Prepare cell lysates from FKB-treated and control cells.
    • Incubate lysates with caspase-specific substrates (e.g., DEVD-AFC for caspases-3/7, IETD-AFC for caspase-8, LEHD-AFC for caspase-9) in reaction buffer.
    • Measure fluorescence (excitation 400 nm, emission 505 nm) or colorimetric signal at 405 nm over 1-2 hours.
    • Normalize activity to protein concentration and express as fold-increase over control.
    • Alternatively, use commercial caspase assay kits following manufacturer instructions (Thermo Fisher Scientific) [7].
  • Data Interpretation: FKB treatment typically results in dose-dependent caspase activation. In osteosarcoma cells, significant activation of caspases-3/7, -8, and -9 has been observed, indicating engagement of both extrinsic and intrinsic apoptotic pathways [3].

Protocol 4: Mitochondrial Membrane Potential Assessment (JC-1 Staining)

  • Principle: The cationic dye JC-1 (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide) aggregates in healthy mitochondria (red fluorescence) but remains monomeric in depolarized mitochondria (green fluorescence), allowing assessment of mitochondrial integrity [7].

  • Procedure:

    • Harvest FKB-treated and control cells.
    • Incubate with JC-1 dye (2-5 μM) for 15-30 minutes at 37°C.
    • Wash cells and analyze by flow cytometry or fluorescence microscopy.
    • For flow cytometry, use FL1 (green) and FL2 (red) channels and calculate red/green fluorescence ratio.
    • Include a positive control (e.g., CCCP-treated cells) to confirm assay performance.
  • Data Interpretation: Decreased red/green fluorescence ratio indicates mitochondrial membrane depolarization, an early event in intrinsic apoptosis. FKB treatment typically shows dose-dependent mitochondrial depolarization preceding caspase activation [7].

Cell Cycle Analysis Protocol

Protocol 5: Cell Cycle Distribution by Propidium Iodide DNA Staining

  • Principle: This method quantifies cellular DNA content using propidium iodide, allowing identification of cell cycle phases (G0/G1, S, G2/M) based on fluorescence intensity [3] [4].

  • Procedure:

    • Harvest FKB-treated and control cells, wash with PBS.
    • Fix cells in 70% ethanol at -20°C for at least 2 hours.
    • Wash with PBS and treat with RNase A (100 μg/mL) for 30 minutes at 37°C.
    • Stain with propidium iodide (50 μg/mL) for 30 minutes in the dark.
    • Analyze by flow cytometry using FL2 or FL3 channel.
    • Determine cell cycle distribution using appropriate software algorithms.
  • Data Interpretation: FKB treatment typically induces G2/M phase arrest, as evidenced by increased percentage of cells with 4N DNA content. In KB squamous carcinoma cells, this arrest mechanism involves reductions in cyclin A, cyclin B1, Cdc2, and Cdc25C alongside increases in p21/WAF1 and Wee1 [4].

Research Implications and Conclusion

Therapeutic Potential and Research Applications

The comprehensive pro-apoptotic activity of this compound against diverse cancer models, coupled with its multi-targeted mechanism of action, positions it as a promising candidate for both chemopreventive and chemotherapeutic applications. Particularly noteworthy is FKB's reported synergistic potential with conventional chemotherapeutic agents, as demonstrated in cholangiocarcinoma models where FKB combined with cisplatin/gemcitabine enhanced tumor growth inhibition in xenograft models [5]. This combination approach may allow for dose reduction of conventional agents, potentially mitigating their characteristic toxicities while maintaining therapeutic efficacy.

The differential sensitivity between cancer cells and normal cells observed with FKB treatment further enhances its therapeutic appeal. Studies note that FKB exhibited significantly lower cytotoxicity toward bone marrow cells and small intestinal epithelial cells compared to Adriamycin, suggesting a potentially wider therapeutic window [3]. Additionally, research on oral carcinoma cells demonstrated minimal cytotoxic effects on normal gingival fibroblast cells, indicating some degree of cancer cell selectivity [2]. This selective cytotoxicity represents a crucial advantage over conventional chemotherapy and warrants further investigation into the underlying mechanisms.

Concluding Remarks and Future Directions

This compound represents a promising natural compound with demonstrated efficacy across multiple cancer types through engagement of both intrinsic and extrinsic apoptotic pathways, induction of cell cycle arrest, and inhibition of metastatic potential. The protocols outlined in this document provide standardized methodologies for evaluating FKB's anticancer activity, enabling consistent investigation across research settings. Future research directions should include more comprehensive in vivo validation, detailed mechanistic studies on its selectivity, and exploration of novel formulation strategies to enhance bioavailability. As research progresses, this compound holds significant promise as either a standalone agent or combination therapy in oncology applications.

Visualized Workflows and Signaling Pathways

This compound Apoptosis Signaling Pathway

fkb_apoptosis This compound Apoptosis Signaling Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Execution Phase FKB FKB Bax Bax FKB->Bax Bcl2 Bcl2 FKB->Bcl2 Downregulates Fas Fas FKB->Fas CytoC CytoC Bax->CytoC ↑ Release Bcl2->CytoC ↓ Inhibition Apaf1 Apaf1 CytoC->Apaf1 Casp9 Casp9 Apaf1->Casp9 Casp3 Casp3 Casp9->Casp3 FADD FADD Fas->FADD Casp8 Casp8 FADD->Casp8 Casp8->Bax via Bid Casp8->Casp3 PARP PARP Casp3->PARP Cleavage DNA DNA PARP->DNA Fragmentation

Experimental Workflow for Apoptosis Assessment

workflow Experimental Workflow for this compound Apoptosis Assessment Cell_Culture Cell Culture & FKB Treatment Viability Cell Viability Assay (MTT) Cell_Culture->Viability Morphology Morphological Assessment (Light/SEM microscopy) Cell_Culture->Morphology Annexin Annexin V/PI Staining (Flow Cytometry) Cell_Culture->Annexin Caspase Caspase Activity Assay (Fluorometric) Cell_Culture->Caspase Mitochondria Mitochondrial Function (JC-1 Staining) Cell_Culture->Mitochondria CellCycle Cell Cycle Analysis (PI DNA Staining) Cell_Culture->CellCycle Western Protein Expression (Western Blot) Cell_Culture->Western Data Data Analysis & Interpretation Viability->Data Morphology->Data Annexin->Data Caspase->Data Mitochondria->Data CellCycle->Data Western->Data

References

Comprehensive Application Notes and Protocols: Experimental Methods for Investigating Flavokawain B's Antimetastatic Properties

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Flavokawain B and Its Anticancer Potential

This compound (FKB) is a naturally occurring chalcone compound predominantly isolated from the root extracts of the kava-kava plant (Piper methysticum), though it can also be synthesized chemically to improve yield [1] [2]. This compound has gained significant attention in pharmacological research due to its broad spectrum of biological activities, particularly its promising antitumorigenic properties observed across various cancer models [1]. FKB belongs to the chalcone class, which are precursors to flavonoids and are known to participate in diverse biological activities [3]. The compound has demonstrated potent anticancer activity against multiple cancer types, including breast cancer, cholangiocarcinoma, gastric cancer, and B-cell lymphoma, making it a compelling candidate for therapeutic development [4] [5].

The antimetastatic potential of FKB represents a particularly promising aspect of its biological activity, as metastasis remains the primary cause of cancer-related mortality [1]. Metastasis is a complex, multi-step process involving local invasion, intravasation, circulation, extravasation, and colonization of distant organs. FKB appears to target multiple aspects of this cascade, inhibiting not only proliferation but also migration, invasion, and angiogenesis while modulating immune responses to create an environment less conducive to metastatic establishment and growth [3] [2]. The compound's ability to target these diverse pathways while demonstrating favorable toxicity profiles in experimental models underscores its potential as a foundation for novel antimetastatic therapies.

Mechanisms of Action: Molecular Pathways Targeted by this compound

Key Signaling Pathways in Metastasis Inhibition

This compound exerts its antimetastatic effects through the modulation of multiple critical signaling pathways that collectively regulate cell survival, proliferation, motility, and invasion. The PI3K/Akt pathway, a central regulator of cell growth and survival, is significantly suppressed by FKB treatment, as demonstrated in cholangiocarcinoma and B-cell lymphoma models [4] [5]. This inhibition leads to downstream effects on mTOR and GSK3β signaling, creating an environment that discourages metastatic progression. Additionally, FKB modulates MAPK pathway components, including ERK, JNK, and p38, which are implicated in cell migration and invasion [6]. The compound also regulates receptor tyrosine kinases (RTKs) and influences the expression of transcription factors such as NF-κB, resulting in the downregulation of pro-metastatic genes [3].

Table 1: Key Signaling Pathways Modulated by this compound in Experimental Cancer Models

Pathway Effect of FKB Experimental Model Functional Outcome
PI3K/Akt Suppression Cholangiocarcinoma, B-cell lymphoma [4] [5] Reduced cell survival and proliferation
mTOR Inhibition B-cell lymphoma [5] Decreased protein synthesis and growth
ERK/JNK Activation Gastric cancer [6] Promotion of apoptosis and autophagy
Receptor Tyrosine Kinases Regulation Breast cancer [3] Inhibition of migration and invasion
NF-κB Downregulation Breast cancer [3] Reduced expression of metastatic genes
Immunomodulatory Effects in Metastasis Control

Beyond direct effects on cancer cell signaling, FKB demonstrates significant immunomodulatory capabilities that contribute to its antimetastatic activity. In vivo studies using 4T1 breast cancer-challenged mice revealed that FKB treatment increases populations of helper T-cells, cytolytic T-cells, and natural killer (NK) cells, all crucial components of antitumor immunity [1] [2]. Furthermore, FKB modulates cytokine expression by enhancing levels of interleukin-2 (IL-2) and interferon-gamma (IFN-γ) while suppressing interleukin-1B (IL-1B) [2]. This cytokine shift promotes a more robust antitumor immune response while potentially inhibiting the inflammatory environment that often supports metastatic progression. These immunomodulatory effects complement the direct antiproliferative and antimigratory activities of FKB, creating a multifaceted approach to metastasis prevention.

In Vitro Experimental Protocols for Assessing Antimetastatic Activity

Two-Dimensional Migration Assays

The wound healing assay (also known as the scratch assay) represents a fundamental method for evaluating the anti-migratory effects of this compound in vitro. This protocol involves creating a uniform "wound" in a confluent cell monolayer and quantifying cell migration into the denuded area over time with FKB treatment [7] [2].

  • Cell Preparation: Plate cancer cells (e.g., MDA-MB-231 breast cancer cells or 4T1 murine mammary carcinoma cells) in 6-well plates at an appropriate density to reach 100% confluence within 24 hours. Use complete growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin [7] [2].
  • Wound Creation: Once confluence is achieved, create a uniform scratch wound down the center of each well using a sterile 200 μL pipette tip. Gently wash wells with phosphate-buffered saline (PBS) to remove detached cells [2].
  • FKB Treatment: Add fresh medium containing predetermined concentrations of FKB (typically ranging from 9-28 μg/mL or based on previously determined IC50 values). Include vehicle control (DMSO, concentration <0.1%) and positive control groups [7] [2].
  • Image Acquisition and Analysis: Capture images of the wound immediately after treatment (0 hour) and at regular intervals (e.g., 24 hours) using an inverted light microscope. Calculate the percentage of wound closure using the formula: Percentage of wound closure = (Area of wound at 0 hour - Area of wound at t hour) / Area of wound at 0 hour × 100 [2].
Three-Dimensional Migration and Invasion Assays

The transwell chamber assay provides a more sophisticated approach to investigating the effects of FKB on cell migration and invasion through extracellular matrix components, better mimicking the in vivo microenvironment.

  • Cell Preparation: Serum-starve cancer cells (e.g., 4T1, MDA-MB-231) for 24 hours before the assay by incubating in serum-free medium [7] [2].
  • Chamber Coating: For invasion assays, coat the upper side of 8 μm pore transwell inserts with Matrigel (diluted 1:10 in serum-free medium) and allow to solidify for 1 hour at 37°C. For migration assays only, leave membranes uncoated [7] [2].
  • Cell Seeding and FKB Treatment: Seed 5×10⁵ cells/mL in serum-free medium into the upper chamber. Add medium supplemented with 10% FBS and appropriate concentrations of FKB to the lower chamber as a chemoattractant. Incubate for 18 hours at 37°C in a 5% CO₂ incubator [2].
  • Quantification: After incubation, remove non-migrated/invaded cells from the upper membrane surface with a cotton swab. Fix migrated/invaded cells on the bottom membrane surface with methanol and stain with 0.5% crystal violet. Count cells in at least five random fields per membrane using an inverted light microscope [7] [2].

Table 2: In Vitro Antimetastatic Effects of this compound Across Cancer Models

Cancer Type Cell Line Key Findings Experimental Methods Reference
Breast Cancer MDA-MB-231 Dose-dependent inhibition of migration and invasion; G2/M cell cycle arrest Wound healing, transwell invasion, cell cycle analysis [3] [3]
Breast Cancer 4T1 Significant inhibition of migration and invasion at 28 μg/mL Boyden chamber, wound healing [2] [2]
Gastric Cancer AGS Synergistic anti-migratory effects with doxorubicin MTT, Western blot, flow cytometry [6] [6]
Cholangiocarcinoma SNU-478 Inhibition of proliferation; suppression of Akt pathway MTT, Western blot, xenograft [4] [4]

In Vivo Experimental Protocols for Metastasis Assessment

Animal Models and Treatment Regimens

In vivo evaluation of this compound's antimetastatic efficacy typically employs syngeneic murine models or xenograft systems that recapitulate various aspects of metastatic progression.

  • Animal Selection: For breast cancer metastasis studies, use 5-6 week old female BALB/c mice (weighing approximately 18-20g). For xenograft models, utilize BALB/c nude mice (4-5 weeks old) to accommodate human cell lines [7] [4] [2].
  • Tumor Cell Inoculation: Inject 1×10⁵ 4T1 murine mammary carcinoma cells subcutaneously into the mammary fat pad to establish primary tumors that spontaneously metastasize. For xenograft models, subcutaneously inoculate 1×10⁶ human cancer cells (e.g., SNU-478 cholangiocarcinoma) suspended in Matrigel [4] [2].
  • FKB Administration: Begin treatment when tumors reach approximately 100 mm³ in volume. Administer FKB via oral gavage at 50 mg/kg daily or via intraperitoneal injection at 25 mg/kg twice weekly for 2-4 weeks. Prepare vehicle control (olive oil for oral administration; appropriate solvent for IP injection) for control groups [4] [2].
  • Combination Therapy: For studies investigating synergistic effects, combine FKB with standard chemotherapeutic agents (e.g., cisplatin 5 mg/kg and gemcitabine 100 mg/kg twice weekly for 2 weeks) [4].
Metastasis Assessment Techniques

Comprehensive evaluation of metastatic burden following FKB treatment requires multiple complementary assessment methods.

  • Clonogenic Assay: Harvest lungs, livers, and other potential metastatic sites at experimental endpoint. Mince tissues finely and digest enzymatically (e.g., with collagenase) to obtain single-cell suspensions. Plate cells in complete medium and allow to form colonies for 10-14 days. Fix, stain with crystal violet, and count colonies to quantify metastatic burden [2].
  • Bone Marrow Smearing: Isolate femurs and tibias from experimental animals. Flush bones with PBS to collect bone marrow cells. Prepare smears on glass slides, fix with methanol, and stain with Giemsa stain. Examine under microscope for the presence of tumor cells [2].
  • Molecular Analysis: Extract RNA and DNA from tissues and analyze expression of metastasis-related genes (e.g., MMP9, VEGF, GLUT1, FOXM1) using quantitative real-time PCR. Perform Western blot analysis for protein expression of metastasis markers (e.g., VEGF, SNAIL, CXCR4, NF-κB, COX-2) [3] [2].
  • Histopathological Examination: Fix tissues in 10% neutral buffered formalin, embed in paraffin, section at 4-5 μm thickness, and stain with hematoxylin and eosin (H&E). Examine for metastatic lesions. Additionally, perform immunohistochemical staining for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3) [5] [2].

Data Presentation and Analysis

Quantitative Assessment of Antimetastatic Effects

Table 3: In Vivo Antimetastatic Efficacy of this compound in Preclinical Models

Cancer Model Dosing Regimen Treatment Duration Key Outcomes Reference
4T1 Breast Cancer 50 mg/kg/day, oral 28 days Significant inhibition of lung metastasis; increased helper and cytolytic T-cells; enhanced IL-2 and IFN-γ [2] [2]
SNU-478 Cholangiocarcinoma Xenograft 25 mg/kg, twice weekly IP + cisplatin/gemcitabine 2 weeks Significant tumor growth inhibition; enhanced efficacy with chemotherapy [4] [4]
B-cell Lymphoma Xenograft 25 mg/kg, IP 2 weeks Substantial in vivo antilymphoma efficacy; downregulation of BCL-XL [5] [5]
Gastric Cancer Xenograft 50 mg/kg + doxorubicin 3 weeks Synergistic inhibition of tumor growth; enhanced apoptosis and autophagy [6] [6]

Visualization of Signaling Pathways and Experimental Workflows

This compound Antimetastatic Signaling Pathways

The following diagram illustrates the key molecular pathways through which this compound exerts its antimetastatic effects, integrating findings from multiple experimental studies:

FKB_pathways FKB This compound PI3K_Akt PI3K/Akt Pathway FKB->PI3K_Akt Suppresses CellCycle G2/M Cell Cycle Arrest FKB->CellCycle Induces MMPs MMP Inhibition FKB->MMPs Inhibits RTKs Receptor Tyrosine Kinases FKB->RTKs Regulates MAPK MAPK Pathway FKB->MAPK Modulates NFkB NF-κB Pathway FKB->NFkB Inhibits Immune Immune Modulation FKB->Immune Enhances mTOR mTOR Signaling PI3K_Akt->mTOR Inhibits Apoptosis Apoptosis Induction PI3K_Akt->Apoptosis Promotes mTOR->Apoptosis Promotes Metastasis Metastasis Suppression Apoptosis->Metastasis CellCycle->Metastasis MMPs->Metastasis Migration Migration Suppression Migration->Metastasis Angiogenesis Angiogenesis Inhibition Angiogenesis->Metastasis RTKs->Migration Reduces RTKs->Angiogenesis Suppresses MAPK->Apoptosis Induces NFkB->MMPs Downregulates Immune->Metastasis

In Vivo Metastasis Assessment Workflow

The following diagram outlines the comprehensive workflow for evaluating this compound's antimetastatic efficacy in preclinical animal models:

in_vivo_workflow Start Animal Model Selection (BALB/c or nude mice) Inoculation Tumor Cell Inoculation (1×10⁵-1×10⁶ cells) Start->Inoculation Treatment FKB Administration (25-50 mg/kg, 2-4 weeks) Inoculation->Treatment Termination Experimental Termination Treatment->Termination Primary Primary Tumor Analysis Termination->Primary Metastatic Metastatic Burden Assessment Termination->Metastatic Clonogenic Clonogenic Assay Metastatic->Clonogenic BoneMarrow Bone Marrow Smearing Metastatic->BoneMarrow Molecular Molecular Analysis Metastatic->Molecular Histology Histopathological Examination Metastatic->Histology Immune Immune Profiling Metastatic->Immune Data Data Integration & Metastasis Scoring Clonogenic->Data BoneMarrow->Data Molecular->Data Histology->Data Immune->Data

Technical Considerations and Troubleshooting

Optimization and Validation

Successful investigation of this compound's antimetastatic properties requires careful attention to technical details and validation of findings through multiple complementary approaches.

  • Dose Optimization: Conduct preliminary dose-ranging studies using MTT or similar viability assays to establish IC50 values for specific cell lines. For in vivo studies, consider pharmacokinetic properties and potential toxicity issues, particularly with chronic administration [3] [6].
  • Solubility Considerations: FKB has poor aqueous solubility, which may impact bioavailability and experimental outcomes. For in vitro studies, use DMSO as a vehicle at final concentrations not exceeding 0.1%. For in vivo administration, consider appropriate formulation strategies to enhance solubility and bioavailability [8].
  • Combination Therapy Design: When investigating FKB in combination with conventional chemotherapeutic agents, utilize established methods such as the Chou-Talalay combination index to quantitatively determine synergistic, additive, or antagonistic effects [6].
  • Metastasis Model Selection: Choose appropriate metastasis models based on research questions. Spontaneous metastasis models (e.g., 4T1 mammary fat pad implantation) better recapitulate the full metastatic cascade, while experimental metastasis models (e.g., tail vein injection) focus specifically on later stages of metastasis [2].

Conclusion

The experimental methodologies outlined in these Application Notes and Protocols provide a comprehensive framework for investigating the antimetastatic properties of this compound. Through integrated in vitro and in vivo approaches, researchers can systematically evaluate FKB's effects on critical processes in the metastatic cascade, including migration, invasion, angiogenesis, and colonization of distant organs. The consistent demonstration of FKB's efficacy across multiple cancer models, coupled with its favorable toxicity profile and immunomodulatory capabilities, underscores its potential as a promising therapeutic agent or adjuvant therapy for metastatic disease. These standardized protocols will facilitate more reproducible and comparable investigations across research groups, accelerating the translational development of this promising natural compound.

References

Flavokawain B neddylation inhibition assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Flavokawain B (FKB) is a naturally occurring chalcone isolated from kava root (Piper methysticum) and other medicinal plants like Alpinia pricei [1]. Research has established FKB as a promising anticancer agent with demonstrated efficacy against various cancer cell lines, including prostate, breast, cholangiocarcinoma, and uterine leiomyosarcoma [2] [3] [4]. A key mechanism underlying its anticancer activity is the inhibition of the neddylation pathway [2] [5].

Neddylation is a post-translational modification process analogous to ubiquitination, involving the covalent attachment of the ubiquitin-like protein NEDD8 to target substrates, most notably the cullin family of proteins [6] [7]. Cullin neddylation is essential for activating Cullin-RING Ligases (CRLs), the largest family of E3 ubiquitin ligases, which regulate the degradation of approximately 20% of cellular proteins via the proteasome [6] [7]. Inhibition of neddylation disrupts CRL activity, leading to the accumulation of tumor suppressor proteins and inducing cell cycle arrest, apoptosis, and senescence in cancer cells [6]. This application note provides detailed methodologies for investigating the neddylation inhibitory activity of FKB.

Molecular Mechanism of Action

This compound functions as a NEDD8-activating enzyme (NAE) inhibitor. The molecular mechanism can be visualized in the following pathway diagram:

G FKB FKB NAE NAE FKB->NAE Binds APP-BP1 Inhibits E2_UBE2M E2_UBE2M NAE->E2_UBE2M NEDD8 Transfer Cullin Cullin E2_UBE2M->Cullin Neddylation CRL_Active Active CRL Complex Cullin->CRL_Active Activates CRL_Inactive Inactive CRL Complex Cullin->CRL_Inactive Without Neddylation NEDD8 NEDD8 Substrate CRL Substrates (e.g., p27, p21) CRL_Active->Substrate Ubiquitinates Degradation Proteasomal Degradation Substrate->Degradation Accumulation Tumor Suppressor Accumulation Inhibition FKB Inhibition Inhibition->NAE CRL_Inactive->Accumulation Leads to

As illustrated, FKB directly interacts with the regulatory subunit APP-BP1 of the NAE complex, inhibiting the initial step of NEDD8 activation [2] [5]. This prevents the subsequent transfer of NEDD8 to the E2 conjugating enzyme (UBE2M/Ubc12) and ultimately to cullin proteins, resulting in the inactivation of CRLs [2]. Consequently, CRL substrates, such as the cell cycle regulators p27/Kip1 and p21/WAF1, escape ubiquitin-mediated degradation and accumulate within the cell, leading to growth arrest and apoptosis [2] [5].

Experimental Protocols & Assays

The following sections provide detailed protocols for key assays used to validate FKB's neddylation inhibitory activity.

In Vitro NEDD8 Initiation Conjugation Assay

This biochemical assay directly evaluates FKB's ability to inhibit the initial step of the neddylation cascade.

  • Objective: To assess the inhibition of NEDD8 conjugation to the E2 enzyme (Ubc12) in a cell-free system.
  • Materials:
    • Recombinant NAE (E1), Ubc12 (E2), and NEDD8 proteins.
    • ATP solution.
    • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.1% Tween-20).
    • Test compound: this compound (dissolved in DMSO).
    • Control: DMSO vehicle and a known NAE inhibitor (e.g., MLN4924).
    • SDS-PAGE and Western blot equipment.
    • Primary antibody: Anti-NEDD8 or Anti-Ubc12.
  • Procedure:
    • Prepare the reaction mixture on ice, containing reaction buffer, ATP (e.g., 2 μM), NEDD8 (e.g., 0.2 μg), Ubc12 (e.g., 0.1 μg), and NAE (e.g., 10 nM).
    • Pre-incubate the reaction mixture with FKB at various concentrations (e.g., 0-100 μM) or controls for 15-30 minutes.
    • Initiate the conjugation reaction by transferring the tubes to a 37°C water bath and incubate for 1 hour.
    • Terminate the reaction by adding SDS-PAGE loading buffer.
    • Analyze the samples by Western blotting using an anti-NEDD8 antibody to detect neddylated Ubc12 (a higher molecular weight band).
  • Data Analysis: The intensity of the neddylated Ubc12 band is inversely correlated with NAE inhibitory activity. IC₅₀ values can be determined by quantifying band intensity.
Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of FKB to its proposed target, the NAE complex, inside intact cells.

  • Objective: To demonstrate a thermally stabilized interaction between FKB and the NAE subunit APP-BP1 in a cellular context.
  • Materials:
    • Prostate cancer cell lines (e.g., PC3, LNCaP).
    • This compound (dissolved in DMSO).
    • Control: DMSO vehicle.
    • Heated block or PCR thermocycler.
    • Lysis buffer with protease inhibitors.
    • Centrifuge and BCA protein assay kit.
    • Western blot equipment and antibody against APP-BP1.
  • Procedure:
    • Treat cells with FKB (e.g., 20-50 μM) or vehicle control for a predetermined period (e.g., 2-4 hours).
    • Harvest the cells and resuspend in PBS. Aliquot the cell suspensions into PCR tubes.
    • Heat the aliquots at different temperatures (e.g., 37°C to 67°C) for 3-5 minutes in a thermocycler.
    • Lyse the heated cells by freeze-thaw cycling or using lysis buffer.
    • Centrifuge the lysates at high speed (e.g., 16,000 × g) to separate the soluble protein fraction.
    • Analyze the soluble fractions by Western blotting using an anti-APP-BP1 antibody.
  • Data Analysis: A rightward shift in the APP-BP1 protein melting curve (thermal stabilization) in FKB-treated samples compared to the vehicle control indicates direct target engagement [2] [5].
Analysis of Neddylation and Downstream Effects in Cells

This protocol assesses the functional consequences of FKB treatment on the neddylation pathway and its downstream effectors in cultured cells.

  • Objective: To evaluate the inhibition of cullin neddylation and the resulting accumulation of CRL substrate proteins.
  • Materials:
    • Cancer cell lines (e.g., PC3, LNCaP, SNU-478).
    • This compound and proteasome inhibitors (e.g., MG132, Bortezomib) as positive controls.
    • RIPA lysis buffer with protease and phosphatase inhibitors.
    • SDS-PAGE and Western blot equipment.
    • Primary antibodies: Anti-NEDD8, Anti-Cullin-1, Anti-Skp2, Anti-p27/Kip1, Anti-p21/WAF1, Anti-β-actin (loading control).
  • Procedure:
    • Seed cells and allow to adhere overnight.
    • Treat cells with a concentration range of FKB (e.g., 0-40 μM) for 12-48 hours. Co-treatment with a proteasome inhibitor can enhance the detection of ubiquitinated/neddylated proteins.
    • Harvest cells and lyse in RIPA buffer. Determine protein concentration using a BCA assay.
    • Resolve equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose membrane.
    • Probe the membrane with specific antibodies.
  • Data Analysis:
    • Successful neddylation inhibition is indicated by a decrease in neddylated Cullin (a higher molecular weight smear) and an increase in unneddylated Cullin.
    • Downstream effects include decreased Skp2 levels and increased levels of p27 and p21.

Data Summary and Analysis

The key quantitative findings from the cited studies on FKB's neddylation inhibition and anticancer effects are summarized in the tables below.

Table 1: Summary of FKB's Neddylation Inhibition and Molecular Effects

Assay Type Cell Line / System Key Findings / Outcome Reference
In Vitro Neddylation Cell-free system Inhibited Ubc12 neddylation in a concentration-dependent manner. [2] [5]
CETSA Prostate Cancer Cells (PC3, LNCaP) Direct interaction with the APP-BP1 subunit of the NAE complex, confirmed by thermal stabilization. [2] [5]
Western Blot (Neddylation) Prostate Cancer Cells Reduced levels of neddylated Cullin-1 and Ubc12. [2] [5]
Western Blot (Downstream) Prostate Cancer Cells Induced Skp2 degradation; Upregulated p27/Kip1 and p21/WAF1 protein expression. [2] [5]
Molecular Docking In silico FKB was predicted to bind to the regulatory subunit (APP-BP1) of the NAE complex. [2] [5]

Table 2: Anticancer Efficacy of FKB in Various Models

Cancer Type Cell Line / Model IC₅₀ / Effective Dose Observed Effects Reference
Prostate Cancer PC3, LNCaP Varies by cell line and assay Growth inhibition, apoptosis, G2/M cell cycle arrest. [2] [5] [4]
Breast Cancer MDA-MB-231 12.3 μM (72h MTT) Cytotoxicity, apoptosis, inhibition of migration & invasion, anti-angiogenesis. [8]
Breast Cancer MCF-7 33.8 μM (72h MTT) Cytotoxicity, apoptosis. [8]
Cholangiocarcinoma SNU-478 Concentration-dependent Suppression of Akt pathway, induction of apoptosis. [3]
Uterine Leiomyosarcoma SK-LMS-1 < 5 μg/mL (~8.8 μM) Induction of apoptosis, cell cycle arrest, synergy with Docetaxel/Gemcitabine. [4]

Discussion and Research Applications

The experimental data confirm that This compound is a bona fide neddylation pathway inhibitor that directly targets the NAE complex. The workflow for confirming FKB's activity and mechanism integrates the described protocols and can be visualized as follows:

G Start Start Step1 In Vitro Conjugation Assay Confirm direct biochemical inhibition Start->Step1 Step2 Cellular Thermal Shift Assay (CETSA) Validate target engagement in cells Step1->Step2 Positive Result Step3 Western Blot Analysis Verify neddylation blockade & downstream effects Step2->Step3 Positive Result Step4 Functional Phenotypic Assays Link mechanism to biological outcome Step3->Step4 Positive Result End Confirmed NAE Inhibitor Step4->End

A significant application of FKB's neddylation inhibition is in combination therapy. FKB synergizes with proteasome inhibitors like Bortezomib by enhancing the downregulation of Skp2 and upregulation of p27 and p21, offering a promising strategy for treating resistant cancers like castration-resistant prostate cancer [2] [5]. Furthermore, FKB has shown efficacy in non-oncological contexts, such as ameliorating depressive-like behaviors by inhibiting neddylation in the ventral hippocampus, highlighting the broader therapeutic potential of neddylation modulation [9].

Conclusion

This compound is a promising natural product inhibitor of the neddylation pathway with demonstrated efficacy across multiple cancer types. The application notes and detailed protocols provided herein—ranging from initial in vitro conjugation assays to cellular validation—equip researchers with the necessary tools to investigate FKB's mechanism of action and therapeutic potential. Further research, including in vivo pharmacokinetic and toxicological studies, is warranted to advance this compound toward clinical development.

References

Comprehensive Application Notes and Protocols: Flavokawain B in Cancer Combination Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Flavokawain B and Its Anticancer Mechanisms

This compound (FKB) is a naturally occurring chalcone isolated primarily from the kava plant (Piper methysticum) that has emerged as a promising chemopreventive and anticancer agent with significant potential in combination therapy regimens. Structurally identified as (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one, this unique compound has demonstrated robust antitumor activity across diverse cancer types through multimodal mechanisms of action [1] [2]. The compound's interest in oncology stems from its ability to selectively target multiple signaling pathways frequently dysregulated in cancer while exhibiting relatively low toxicity toward normal cells, making it an ideal candidate for combination strategies [3] [2]. Evidence suggests that FKB possesses favorable therapeutic indices in several cancer models, with reported IC₅₀ values in malignant cells significantly lower than those observed in non-transformed counterparts [2].

The anticancer activity of FKB involves a complex interplay of multiple molecular mechanisms that collectively disrupt tumor growth and survival. Research has demonstrated that FKB directly binds to the regulatory subunit (APP-BP1) of the NEDD8-activating enzyme (NAE), thereby inhibiting protein neddylation and subsequent activation of cullin-RING ubiquitin ligases [4]. This neddylation inhibition leads to impaired degradation of key cell cycle regulators and promotes the accumulation of tumor suppressive proteins. Additionally, FKB induces reactive oxygen species (ROS)-mediated oxidative stress, which triggers both intrinsic and extrinsic apoptotic pathways through modulation of Bcl-2 family proteins, death receptor upregulation, and caspase activation [5] [6]. The compound also promotes cell cycle arrest at G2/M phase by modulating the expression and activity of cyclin B1, Cdc2, Cdc25C, and Myt1 [3] [2]. Furthermore, FKB exhibits significant anti-metastatic properties by inhibiting matrix metalloproteinases (MMP-2 and MMP-9), suppressing epithelial-mesenchymal transition markers, and disrupting angiogenic processes through regulation of VEGF and other tyrosine kinase-mediated pathways [3] [2].

Comprehensive Combination Therapy Data

The therapeutic potential of FKB is particularly evident in combination regimens with conventional chemotherapeutics and targeted agents, where it demonstrates synergistic effects across various cancer models. The strategic combination of FKB with standard therapeutics allows for dose reduction of conventional agents while maintaining or enhancing antitumor efficacy, potentially mitigating treatment-related toxicities and overcoming chemoresistance mechanisms.

Table 1: Synergistic Combinations of this compound with Chemotherapeutic Agents

Cancer Type Combination Agent Combination Index (CI) Key Findings Proposed Mechanisms
Gastric Cancer Doxorubicin (0.5 µg/mL) 0.07-0.64 (dose-dependent) 93.2% reduction in viability at highest combination [5] ROS-mediated apoptosis & autophagy; Enhanced DNA fragmentation; Caspase-3 activation [5] [7]
Prostate Cancer Bortezomib Not quantified Enhanced growth inhibition & apoptosis [4] Skp2 degradation; p27/Kip1 & p21/WAF1 upregulation [4]
Cholangiocarcinoma Cisplatin Additive effect 52.4% reduction in cell viability at 72h [8] Akt pathway suppression; Enhanced PARP cleavage [8]
Acute Myeloid Leukemia Daunorubicin Additive effect Reduced viable cell numbers; Enhanced apoptosis [9] Modulation of NF-κB signaling [9]
B-cell Lymphoma Venetoclax (BCL-2 inhibitor) Synergistic (CI<1) Enhanced mitochondrial apoptosis [1] Downregulation of BCL-XL; PI3K/Akt pathway inhibition [1]

Table 2: In Vivo Efficacy of this compound Combinations in Xenograft Models

Cancer Model Combination Protocol Efficacy Outcomes Toxicity Observations
Gastric Cancer (AGS cells) FKB (25 mg/kg) + Doxorubicin (2 mg/kg), twice weekly for 4 weeks [5] Significant tumor growth inhibition compared to monotherapies [5] No overt toxicity reported at administered doses [5]
Cholangiocarcinoma (SNU-478 cells) FKB (25 mg/kg) + Cisplatin (5 mg/kg) + Gemcitabine (100 mg/kg), twice weekly for 2 weeks [8] Significant tumor growth inhibition [8] Well tolerated; no significant weight loss [8]
Glioblastoma (U251 cells) FKB (30 mg/kg) + Chloroquine (50 mg/kg), every 3 days for 3 weeks [10] Enhanced tumor growth suppression vs monotherapy [10] No adverse effects reported [10]
B-cell Lymphoma FKB (25 mg/kg) every 2 days + Venetoclax (100 mg/kg) daily for 2 weeks [1] Significant tumor growth inhibition [1] No significant body weight changes [1]

The combination data reveals that FKB consistently enhances the efficacy of conventional chemotherapeutics across diverse cancer types, with particularly strong synergism observed in gastric cancer models when combined with doxorubicin [5] [7]. The dose-dependent CI values indicate that lower concentrations of FKB produce more pronounced synergistic effects, suggesting that even minimal amounts can significantly potentiate conventional chemotherapy. Furthermore, the ability of FKB to synergize with targeted agents like venetoclax in lymphoma models highlights its potential in modern precision oncology approaches [1]. The in vivo results across multiple xenograft models demonstrate that these combination regimens are well-tolerated without significant toxicity, supporting their translational potential for further clinical development.

Detailed Experimental Protocols

In Vitro Combination Screening Protocol
  • Cell Culture Preparation: Begin by maintaining cancer cell lines in appropriate media (RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere. Use cells at passages 15-20 for experimental consistency [4]. For prostate cancer studies, LNCaP, PC3, and C4-2B cells are recommended; for gastric cancer, AGS, SCM-1, and MKN45 cells; for hematological malignancies, HL-60 (myeloid leukemia) and SUDHL-4 (B-cell lymphoma) have demonstrated appropriate responsiveness [4] [9] [1].

  • Compound Preparation: Prepare a 10 mM stock solution of FKB in DMSO and store in aliquots at -80°C. Avoid repeated freeze-thaw cycles. For combination agents, prepare stock solutions according to manufacturer recommendations: bortezomib (Cayman Chemical) in DMSO, doxorubicin in sterile water, cisplatin in PBS, and venetoclax in DMSO [4] [5] [1]. Further dilute working concentrations in complete cell culture medium immediately before use, ensuring final DMSO concentrations do not exceed 0.1% (v/v).

  • Combination Treatment Setup: Plate cells in 96-well plates at optimal densities (2-4 × 10³ cells/well for viability assays; 2 × 10⁴ cells/well for apoptosis assays) and allow to adhere for 24 hours. For initial screening, treat cells with serial dilutions of FKB (0-100 μM) in combination with fixed concentrations of chemotherapeutic agents (e.g., 0.5 μg/mL doxorubicin, 10 nM bortezomib, or 0.5 μM venetoclax) for 24-72 hours [5] [1]. Include vehicle controls (0.1% DMSO) and single-agent treatment controls for proper comparison.

  • Viability Assessment: Following treatment, assess cell viability using MTT or MTS assays. Add MTT reagent (0.5 mg/mL) and incubate for 2-4 hours at 37°C. Subsequently, dissolve formed formazan crystals in DMSO or SDS solution and measure absorbance at 570 nm using a microplate reader [4] [8]. Normalize absorbance values to vehicle-treated controls to calculate percentage viability.

  • Synergy Quantification: Calculate combination indices (CI) using the Chou-Talalay method through CompuSyn software or manual calculation based on the median-effect principle [5]. CI values < 0.9 indicate synergy; CI = 0.9-1.1 indicates additive effects; CI > 1.1 indicates antagonism. Generate dose-effect curves for each single agent and their combinations to determine CI values across different effect levels (ED₅₀, ED₇₅, ED₉₀) [5] [7].

Apoptosis and Cell Cycle Analysis Protocol
  • Annexin V/Propidium Iodide Staining: Following combination treatment, harvest both adherent and floating cells using gentle trypsinization. Wash twice with cold PBS and resuspend in 1× binding buffer at a density of 1 × 10⁶ cells/mL. Transfer 100 μL of cell suspension to flow cytometry tubes and add 5 μL of Annexin V-FITC and 5 μL of propidium iodide (PI) [8] [2]. Incubate for 15 minutes at room temperature in the dark. Add 400 μL of binding buffer and analyze within 1 hour using a flow cytometer with appropriate filters (FITC: Ex/Em = 488/530 nm; PI: Ex/Em = 488/617 nm).

  • Caspase Activity Assay: Lyse treated cells in caspase lysis buffer and determine protein concentration. Aliquot equal amounts of protein (50-100 μg) into 96-well plates. Add caspase-specific substrates (Ac-DEVD-AFC for caspase-3/7, Ac-IETD-AFC for caspase-8, Ac-LEHD-AFC for caspase-9) at final concentration of 50 μM. Incubate at 37°C for 1-2 hours and measure fluorescence (Ex/Em = 400/505 nm) using a microplate reader [3]. Express caspase activity as fold-increase over vehicle-treated controls.

  • Cell Cycle Analysis: Fix treated cells in 70% ethanol at -20°C for at least 2 hours. Wash with PBS and treat with RNase A (100 μg/mL) at 37°C for 30 minutes. Stain cellular DNA with propidium iodide (50 μg/mL) for 30 minutes in the dark. Analyze DNA content using a flow cytometer with a minimum of 10,000 events per sample. Determine cell cycle distribution using appropriate software (e.g., ModFit LT or FlowJo) and quantify the percentage of cells in sub-G₁ (apoptotic), G₀/G₁, S, and G₂/M phases [3] [2].

In Vivo Combination Therapy Protocol
  • Animal Model Establishment: Utilize 4-6 week old immunodeficient mice (BALB/c nude or SCID strains) for xenograft studies. For subcutaneous models, harvest exponentially growing cancer cells (e.g., AGS gastric, SNU-478 cholangiocarcinoma, or SUDHL-4 lymphoma cells) and resuspend in PBS mixed 1:1 with Matrigel. Inject 1-2 × 10⁶ cells subcutaneously into the flanks of mice [5] [8] [1]. Monitor tumor growth until volumes reach approximately 100 mm³ (calculated using the formula: π/6 × (length × width²)) before initiating treatment.

  • Treatment Administration: Randomize tumor-bearing mice into experimental groups (n=5-10): (1) vehicle control, (2) FKB monotherapy, (3) chemotherapeutic agent monotherapy, and (4) combination therapy. Administer FKB via intraperitoneal injection at 25-30 mg/kg, 2-3 times per week [5] [8] [1]. Administer combination agents according to established protocols: doxorubicin (2 mg/kg, i.p., weekly), cisplatin (5 mg/kg, i.p., twice weekly), gemcitabine (100 mg/kg, i.p., twice weekly), or venetoclax (100 mg/kg, oral gavage, daily) [5] [8] [1]. Continue treatment for 2-4 weeks based on tumor growth and toxicity monitoring.

  • Toxicity and Efficacy Monitoring: Measure tumor dimensions and body weights 2-3 times weekly. Calculate tumor volumes using the ellipsoid formula. Upon study completion, euthanize animals and collect tumors for weighing and further analysis (histology, protein extraction) [8]. For toxicity assessment, collect blood samples for hematological and biochemical analysis (liver function tests: AST, ALT; renal function: BUN, creatinine) and harvest major organs (liver, kidney, heart) for histological examination [6].

  • Statistical Analysis: Express tumor volume data as mean ± SEM. Compare treatment groups using two-way ANOVA with post-hoc tests for multiple comparisons. Consider p-values < 0.05 statistically significant. Calculate tumor growth inhibition (%) as (1 - [Tumor volumefinal(treated) - Tumor volumefinal(control)]) × 100.

Molecular Mechanisms and Signaling Pathways

The anticancer efficacy of FKB in combination therapies arises from its multimodal effects on critical signaling pathways that regulate cell survival, proliferation, and death. Understanding these mechanistic insights is essential for rational design of combination regimens and identification of predictive biomarkers for treatment response.

G cluster_0 Chemotherapy Sensitization Mechanisms FKB FKB ROS ROS FKB->ROS Induces Neddylation Neddylation FKB->Neddylation Inhibits Apoptosis Apoptosis ROS->Apoptosis Activates Autophagy Autophagy ROS->Autophagy Triggers Neddylation->Apoptosis Promotes CellCycle CellCycle Neddylation->CellCycle Arrests Sensitization Sensitization Apoptosis->Sensitization Enhances Autophagy->Sensitization Potentiates CellCycle->Sensitization Contributes Metastasis Metastasis Metastasis->Sensitization Inhibits Doxorubicin Doxorubicin Sensitization->Doxorubicin Enhanced DNA damage Cisplatin Cisplatin Sensitization->Cisplatin Akt suppression Venetoclax Venetoclax Sensitization->Venetoclax BCL-XL downregulation Bortezomib Bortezomib Sensitization->Bortezomib Skp2 degradation

Figure 1: Molecular Mechanisms of this compound in Chemotherapy Sensitization

The synergistic interactions between FKB and conventional chemotherapeutic agents emerge from complementary mechanisms that collectively enhance cancer cell death. FKB-induced ROS generation plays a central role in sensitizing cancer cells to chemotherapy. Elevated ROS levels cause oxidative damage to cellular macromolecules including DNA, proteins, and lipids, thereby augmenting the DNA-damaging effects of agents like doxorubicin and cisplatin [5] [6]. This oxidative stress simultaneously disrupts mitochondrial membrane potential, facilitating the release of cytochrome c and activation of the intrinsic apoptotic pathway. The ROS-mediated activation of JNK and p38 MAPK signaling further promotes apoptosis while inhibiting survival pathways [5] [6]. When combined with chemotherapeutics, this FKB-induced pro-oxidant environment lowers the threshold for apoptosis induction, allowing for enhanced cytotoxicity at lower drug concentrations.

FKB's inhibition of the neddylation pathway represents another crucial mechanism underlying its synergistic interactions. By binding to the APP-BP1 subunit of NAE, FKB prevents NEDD8 conjugation to cullin proteins, resulting in impaired activity of cullin-RING ubiquitin ligases [4]. This disruption affects the turnover of key regulatory proteins, leading to accumulation of cell cycle inhibitors such as p21 and p27. In prostate cancer models, FKB-mediated neddylation inhibition causes Skp2 degradation, which enhances the efficacy of bortezomib by further stabilizing cell cycle regulators [4]. Additionally, FKB modulates the PI3K/Akt/mTOR pathway, a central regulator of cell survival and proliferation that is frequently hyperactivated in cancer. FKB suppresses phosphorylation of Akt, mTOR, and downstream effectors, thereby inhibiting pro-survival signaling and sensitizing cancer cells to targeted agents like venetoclax [1]. This pathway modulation is particularly important in B-cell lymphomas, where FKB synergizes with BCL-2 inhibition through concurrent disruption of parallel survival pathways.

Figure 2: Neddylation Inhibition Mechanism in Prostate Cancer Combination Therapy

Research Applications and Considerations

Formulation and Delivery Considerations

Successful translation of FKB combination therapies requires careful attention to formulation strategies that enhance stability, bioavailability, and tumor-specific delivery. While FKB demonstrates reasonable solubility in DMSO for in vitro applications, its aqueous solubility is limited, presenting challenges for in vivo administration. For animal studies, FKB is typically dissolved in vehicle solutions containing DMSO (not exceeding 5-10%), Cremophor EL, PEG-400, or cyclodextrin complexes to improve solubility and bioavailability [5] [1]. Recent advances in nanocarrier systems offer promising approaches to enhance FKB delivery, including polymeric nanoparticles, liposomes, and lipid-based formulations that can improve pharmacokinetic profiles and reduce potential off-target effects. For combination regimens, co-encapsulation of FKB with chemotherapeutic agents in dual-drug delivery systems represents an innovative strategy to ensure synchronized biodistribution and tumor accumulation. Additionally, surface functionalization of nanocarriers with tumor-targeting ligands could further enhance specificity and therapeutic efficacy while minimizing systemic exposure.

Safety and Toxicity Profiling

Despite the reported hepatotoxicity associated with kava extracts in clinical use, carefully designed FKB monotherapy studies have demonstrated acceptable safety profiles in preclinical models [6]. The reported hepatotoxicity appears concentration-dependent and may be mitigated by formulation approaches that reduce hepatic accumulation. Comprehensive toxicity assessment should include:

  • Hepatotoxicity Screening: Regular monitoring of serum AST, ALT, and bilirubin levels in treated animals; histological examination of liver tissues for signs of necrosis, apoptosis, or inflammation [6].
  • Off-Target Effects: Evaluation of potential effects on cardiac function (particularly when combining with anthracyclines), renal function, and hematopoietic parameters.
  • Maximum Tolerated Dose (MTD) Determination: Establish species-specific MTD for FKB monotherapy and combination regimens through dose-escalation studies.
  • Toxicokinetics: Assessment of plasma and tissue distribution to identify potential sites of accumulation.

Notably, the combination of FKB with conventional chemotherapeutics may allow for dose reduction of both agents while maintaining efficacy, potentially mitigating toxicity concerns. However, careful evaluation of combination-specific toxicities remains essential, particularly for regimens involving agents with narrow therapeutic indices.

Biomarker Development and Patient Stratification

The identification of predictive biomarkers will be crucial for clinical translation of FKB combination therapies. Promising candidate biomarkers include:

  • NEDD8 Pathway Components: Tumors with elevated expression of NAE subunits or NEDD8 may demonstrate enhanced sensitivity to FKB-containing regimens [4].
  • Oxidative Stress Response Elements: Levels of antioxidant enzymes (glutathione peroxidase, catalase, SOD) may predict sensitivity to ROS-mediated synergism.
  • SKP2 Status: FKB-induced Skp2 degradation suggests tumors with Skp2 overexpression may derive particular benefit [4].
  • RB Deficiency: RB-deficient tumors show increased sensitivity to FKB, suggesting potential as a patient selection biomarker [4].
  • Akt/mTOR Pathway Activation: Tumors with hyperactivated PI3K/Akt signaling may respond better to FKB combinations [1] [2].

Development of companion diagnostics based on these biomarkers will enable precision medicine approaches for FKB combination therapies, ensuring optimal patient selection and treatment outcomes.

Conclusion and Future Directions

This compound represents a promising natural product with significant potential in cancer combination therapy. Its multimodal mechanisms of action, targeting neddylation, ROS signaling, cell cycle regulation, and survival pathways, provide a strong mechanistic rationale for synergistic interactions with conventional chemotherapeutics and targeted agents. The comprehensive protocols outlined in this document provide researchers with standardized methodologies for evaluating FKB combinations in preclinical models, facilitating comparison across studies and accelerating translational progress.

Future research should prioritize the development of optimized formulation strategies to enhance FKB bioavailability and tumor targeting, the identification and validation of predictive biomarkers for patient selection, and the systematic evaluation of sequencing strategies for combination regimens. Additionally, exploration of FKB combinations with immunotherapeutic agents represents an promising frontier, given the potential interplay between oxidative stress, autophagy, and antitumor immunity. Through continued mechanistic investigation and rigorous preclinical development, FKB combination therapies hold significant promise for addressing unmet needs in oncology by enhancing efficacy while reducing treatment-related toxicities.

References

Flavokawain B stability challenges and solutions

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Question Answer & Key Technical Details
What are the primary stability and bioavailability challenges with FKB? FKB has poor aqueous solubility and low bioavailability, which limits its in vivo biological effects and therapeutic application [1].
What is a promising strategy to improve FKB's properties? Structural modification via biotransformation can enhance its physicochemical properties. Specific fungal strains can perform O-demethylation and/or hydroxylation followed by 4-O-methylglycosylation, creating more hydrophilic derivatives with improved solubility and stability [1].
Which fungal strains are effective for FKB biotransformation? Strains like Beauveria bassiana (KCh J1.5 and BBT), Metarhizium robertsii (MU4), and Isaria tenuipes (MU35) have shown high yields in converting FKB into its methylglycoside derivatives [1].
Are there any critical safety concerns regarding FKB? Yes. Studies indicate FKB can be a potent hepatocellular toxin. Its hepatotoxicity is mediated by inducing oxidative stress and glutathione (GSH) depletion. It is recommended to monitor and control FKB levels in preparations [2].
Can FKB be used in combination therapies? Absolutely. FKB shows synergistic effects (Combination Index, CI < 1) with several drugs, including the BCL-2 inhibitor Venetoclax in lymphoma and Doxorubicin in gastric cancer, which can allow for lower, potentially less toxic doses of each agent [3] [4].

Experimental Protocols & Troubleshooting

Protocol: Enhancing Solubility via Biotransformation

This protocol is adapted from studies using entomopathogenic fungi to create glycosylated FKB derivatives [1].

  • Objective: To produce 4-O-methylglycosylated derivatives of FKB to improve water solubility and stability.
  • Key Materials:
    • Substrate: Synthesized or purified Flavokawain B.
    • Biocatalysts: Cultured fungal strains (e.g., Beauveria bassiana KCh J1.5, Isaria tenuipes MU35).
    • Culture Medium: Standard liquid growth medium for the selected fungi.
  • Methodology:
    • Biotransformation: Add FKB substrate to the fungal culture and incubate for up to 10 days.
    • Monitoring: Use TLC and HPLC to monitor the conversion of FKB (less polar) to its glycosylated derivatives (more polar).
    • Extraction & Purification: After incubation, extract the culture broth with ethyl acetate. Purify the main products using preparative Thin-Layer Chromatography (pTLC).
    • Identification: Determine the structure of the purified derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy.
  • Troubleshooting:
    • Low Conversion Yield: Ensure the fungal strains are viable and active. Test multiple strains, as I. fumosorosea and I. farinosa have shown low conversion rates [1].
    • Difficulty in Purification: The glycosylated products have higher polarity. Optimize the pTLC mobile phase to achieve better separation from the substrate and other components.

The workflow illustrates the biotransformation process for creating more stable FKB derivatives:

G Start FKB Substrate Step1 Add to Fungal Culture (e.g., B. bassiana, I. tenuipes) Start->Step1 Step2 Incubate (Up to 10 days) Step1->Step2 Step3 Monitor Reaction (TLC/HPLC) Step2->Step3 Step4 Extract Products (Ethyl Acetate) Step3->Step4 Step5 Purify Derivatives (Prep TLC) Step4->Step5 Step6 Identify Structure (NMR) Step5->Step6 End Glycosylated FKB Derivative (Improved Solubility) Step6->End

Protocol: Mitigating Hepatotoxicity

This protocol is based on findings that FKB-induced liver cell damage is glutathione-dependent [2].

  • Objective: To investigate and potentially mitigate FKB-induced hepatotoxicity in vitro.
  • Key Materials:
    • Hepatocyte cell line (e.g., HepG2, L-02).
    • FKB solution.
    • Reduced Glutathione (GSH).
    • Assay kits for cell viability (e.g., MTS, MTT) and oxidative stress.
  • Methodology:
    • Cell Treatment: Treat hepatocytes with varying concentrations of FKB to establish a toxicity profile (LD₅₀ ~15-32 µM) [2].
    • Rescue Experiment: Co-treat cells with FKB and exogenous Glutathione.
    • Assessment: Measure cell viability, oxidative stress markers, and apoptosis indicators (e.g., caspase activation).
  • Expected Outcome: Replenishment with exogenous GSH should normalize TNF-α-dependent NF-κB and MAPK signaling and significantly reduce FKB-induced hepatocyte death [2].
  • Troubleshooting:
    • High Baseline Toxicity: If FKB is too toxic even at low doses, ensure stock solutions are prepared correctly and that cells are healthy. The co-administration with GSH is critical for rescue.
Protocol: Leveraging Synergistic Combinations

This protocol outlines how to test FKB in combination with other anti-cancer agents, using validated methods for synergy calculation [3] [4].

  • Objective: To evaluate the synergistic anti-cancer effect of FKB combined with Venetoclax (for lymphoma) or Doxorubicin (for gastric cancer).
  • Key Materials:
    • Cancer cell lines (e.g., B-lymphoma, AGS gastric cancer).
    • FKB, Venetoclax (ABT-199), Doxorubicin.
    • Cell viability assay (e.g., MTS, MTT).
  • Methodology:
    • Dose-Response: Treat cells with a range of concentrations of FKB and the other drug, both alone and in combination.
    • Data Analysis: Use the Chou-Talalay method to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism [3] [4].
  • Expected Results:
    • FKB + Venetoclax: Synergistically induces mitochondria-dependent apoptosis in B-cell lymphoma [3].
    • FKB + Doxorubicin: Works synergistically (CI can be as low as 0.07) to impede gastric cancer cell growth via ROS-mediated apoptosis and autophagy [4].
  • Troubleshooting:
    • No Synergy Observed: Ensure the selected cell line is responsive to the mechanism of action of the drugs. Optimize the ratio and dosing schedule of the combination.

The diagram below summarizes the molecular pathways through which FKB exerts its anti-cancer effects and its synergistic interactions:

G cluster_primary Primary FKB Mechanisms cluster_pathways Key Pathways & Targets cluster_synergy Synergistic Combinations FKB FKB Apoptosis Induces Apoptosis FKB->Apoptosis Autophagy Induces Autophagy FKB->Autophagy CellCycle Causes G2/M Cell Cycle Arrest FKB->CellCycle Invasion Inhibits Migration & Invasion FKB->Invasion NAE Inhibits Protein Neddylation (NAE) FKB->NAE Mitochondria Mitochondrial Pathway (↓BCL-2/BCL-XL, ↑Bax) Apoptosis->Mitochondria Caspases Caspase-3/7, -8, -9 Activation & PARP Cleavage Apoptosis->Caspases ROS ROS Generation Autophagy->ROS PI3K Inhibits PI3K/Akt/mTOR Pathway CellCycle->PI3K MMP Suppresses MMP-2/9 Activity Invasion->MMP Venetoclax With Venetoclax (BCL-2 Inhibitor) Mitochondria->Venetoclax Enhances Doxorubicin With Doxorubicin (Chemotherapy) ROS->Doxorubicin Amplifies Bortezomib With Bortezomib (Proteasome Inhibitor) NAE->Bortezomib Enhances Skp2 Degradation

Summary of Key Quantitative Data

For easy comparison, here is a summary of critical quantitative data from the research.

Cell Line / System Observed Effect Key Metric / IC₅₀ / Combination Index (CI) Context / Notes
B-cell Lymphoma (SUDHL-4) Growth Inhibition Dose-dependent 24h treatment; FKB reduced viability [3].
B-cell Lymphoma Synergy with Venetoclax CI < 1 (Synergistic) Chou-Talalay method [3].
Gastric Cancer (AGS) Synergy with Doxorubicin CI = 0.07 - 0.64 Lower CI indicates stronger synergy [4].
Osteosarcoma (143B) Growth Inhibition IC₅₀ ≈ 1.97 µg/mL (3.5 µM) 72h treatment [5].
Hepatocytes (HepG2) Hepatotoxicity LD₅₀ = 15.3 µM Mediated by oxidative stress, GSH depletion [2].

References

reducing Flavokawain B hepatotoxicity concerns

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Flavokawain B Hepatotoxicity

The table below summarizes the key mechanisms behind FKB-induced liver injury based on current research.

Mechanism of Hepatotoxicity Key Findings / Mediators Experimental Evidence (Cellular/Animal Models) Citations
Oxidative Stress & GSH Depletion Induces oxidative stress; depletes reduced glutathione (GSH). Replenishing GSH rescues cells. HepG2 and L-02 cells; in vivo bioluminescence imaging in mice. [1]
Signaling Pathway Modulation Inhibits IKK/NF-κB pathway; activates MAPK pathways (ERK, p38, JNK). HepG2 and L-02 cells; Western blot analysis, signaling pathway assays. [1]
Apoptosis Induction Activates caspases (-3/7, -8, -9); alters Bcl-2 family protein ratios (↑Bax, ↓Bcl-2, Bcl-xL). Human osteosarcoma, B-cell lymphoma, and cholangiocarcinoma cell lines. [2] [3] [4]

Experimental Strategies for Risk Mitigation

For your troubleshooting guides and FAQs, here are specific strategies researchers can employ to manage hepatotoxicity risks.

  • Monitor and Modulate Glutathione Levels

    • Experimental Protocol: Pre-treat or co-treat hepatocyte models (e.g., HepG2, L-02 cells) with N-acetylcysteine (NAC) or exogenous glutathione. Assess cell viability (via MTT/MTS assay) and apoptosis markers (Annexin V/PI staining, caspase activation) with and without the protectant.
    • Rationale: Replenishment of exogenous GSH was shown to normalize NF-κB and MAPK signaling and rescue hepatocytes from FKB-induced death [1].
  • Explore Structural Modification

    • Experimental Protocol: Utilize microbial biotransformation (e.g., with strains of Beauveria bassiana) or chemical synthesis to create FKB derivatives, such as glycosylated versions.
    • Rationale: Glycosylation can significantly improve the water solubility and bioavailability of chalcones like FKB, which may reduce their hepatotoxic potential [5].
  • Employ Robust In Vitro Screening Models

    • Experimental Protocol: Use multiple liver-derived cell lines (e.g., HepG2, L-02) for initial cytotoxicity screening. Determine the IC₅₀ or LD₅₀ for FKB in these models. Compare the toxicity to that in non-hepatic cell lines to assess selective toxicity.
    • Rationale: FKB demonstrated a potent LD₅₀ of 15.3 μM in HepG2 cells and 32 μM in L-02 cells, highlighting the need for sensitive liver models [1].
  • Investigate Combination Therapies

    • Experimental Protocol: In cancer cell models, test FKB in combination with standard chemotherapeutic agents (e.g., cisplatin). Use synergy analysis (e.g., Chou-Talalay method) and monitor for enhanced apoptosis (e.g., via PARP cleavage).
    • Rationale: Co-treatment with cisplatin showed additive or synergistic pro-apoptotic effects in cholangiocarcinoma and B-cell lymphoma cells, potentially allowing for lower, less toxic doses of FKB to be used effectively [2] [3].

Experimental Workflow & Toxicity Mechanism

To help visualize the key processes in FKB hepatotoxicity and its investigation, the following diagrams outline the proposed mechanism and a suggested experimental workflow.

fkb_toxicity Figure 1: Proposed Hepatotoxicity Mechanism of FKB FKB This compound (FKB) Oxidative_Stress Induces Oxidative Stress FKB->Oxidative_Stress GSH_Depletion Depletes Glutathione (GSH) Oxidative_Stress->GSH_Depletion IKK_Inhibition Inhibits IKK/NF-κB (Survival Pathway) GSH_Depletion->IKK_Inhibition MAPK_Activation Activates MAPK Pathways (ERK, p38, JNK) GSH_Depletion->MAPK_Activation Apoptosis Triggers Apoptosis IKK_Inhibition->Apoptosis MAPK_Activation->Apoptosis Liver_Damage Liver Damage Apoptosis->Liver_Damage GSH_Rescue GSH Replenishment GSH_Rescue->GSH_Depletion Reverses

fkb_workflow Figure 2: Experimental Mitigation Strategy Workflow Start Start: Assess FKB Hepatotoxicity Risk Path1 Strategy: Modulate GSH Start->Path1 Path2 Strategy: Modify FKB Structure Start->Path2 Path3 Strategy: Screen in Liver Models Start->Path3 Path4 Strategy: Use in Combination Start->Path4 Exp1 Co-treat with NAC/GSH Assay: Viability, Apoptosis Path1->Exp1 Exp2 Create Glycosylated Derivatives Assay: Solubility, Bioavailability Path2->Exp2 Exp3 Dose in HepG2/L-02 cells Assay: IC₅₀, Cytotoxicity Path3->Exp3 Exp4 Combine with Chemotherapy Assay: Synergy, Apoptosis Path4->Exp4 Eval Evaluate: Reduced Hepatotoxicity Maintained/Efficacy Exp1->Eval Exp2->Eval Exp3->Eval Exp4->Eval

Key Considerations for Your Support Content

  • Extraction Method Matters: Inform users that the hepatotoxicity of kava extracts is strongly linked to the use of organic solvents (e.g., ethanol, acetone), whereas traditional aqueous extracts appear to have a safer profile [1]. This is critical for researchers sourcing their FKB.
  • Content in Kava Varieties: Advise users that FKB is a minor constituent in the kava plant, but its concentration can vary [6]. Standardization and purity assessment of FKB used in experiments are essential.
  • Balance Efficacy and Toxicity: Frame discussions around the therapeutic window. The same mechanisms that induce apoptosis in cancer cells (e.g., Bax upregulation, caspase activation) can drive hepatotoxicity [1] [4]. The goal of mitigation strategies is to widen this window.

References

Optimizing Biotransformation Yield: A Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key factors for optimizing your biotransformation process, common issues you might encounter, and evidence-based solutions.

Factor to Optimize Common Problems Recommended Solutions & Evidence
Strain Selection [1] Low substrate conversion; no product formation. Use high-performing strains: Beauveria bassiana KCh J1.5, B. bassiana KCh BBT, Metarhizium robertsii MU4, or Isaria tenuipes MU35. These strains successfully produced methylglycosylated derivatives with high yields, while others like I. fumosorosea showed minimal conversion.
Process Monitoring [1] Unclear reaction endpoint; inefficient product harvesting. Monitor conversion over 3-10 days. UHPLC and TLC analysis showed less than 5% unreacted substrate after 3 days in the best cultures, with optimal yields harvested at 10 days.
Product Recovery [1] Low recovery of polar derivatives. Target products have higher polarity than Flavokawain B. Use analytical TLC/UHPLC to identify products, then purify using preparative TLC (pTLC). Confirm structures with NMR spectroscopy.
Substrate Properties [1] [2] [3] Poor solubility in aqueous culture media. This compound has low aqueous solubility. Pre-dissolve the substrate in a small volume of a water-miscible solvent like ethanol or DMSO before adding it to the fungal culture to ensure even distribution and access for the cells.

Detailed Experimental Protocols

For reproducible results, follow these detailed methodologies based on the cited research.

Recommended Biotransformation Protocol [1]

This protocol outlines the core procedure used to successfully generate this compound derivatives.

  • Step 1: Culture Preparation. Inoculate the preferred fungal strains (e.g., B. bassiana KCh J1.5) into an appropriate liquid growth medium.
  • Step 2: Substrate Addition. After a period of growth, add this compound substrate to the culture. The substrate should be pre-dissolved in a minimal amount of ethanol to overcome its poor water solubility [2] [3].
  • Step 3: Incubation & Monitoring. Incate the biotransformation culture for up to 10 days. Monitor the process periodically (e.g., daily) using UHPLC or TLC to track substrate depletion and product formation.
  • Step 4: Product Extraction. After incubation, extract the culture broth with ethyl acetate to recover the products.
  • Step 5: Purification & Identification. Purify the extracted products using preparative TLC (pTLC). Finally, elucidate the structures of the purified derivatives using NMR spectroscopy.

The workflow for this protocol is summarized in the following diagram:

start Start Biotransformation s1 Culture Fungal Strain (e.g., B. bassiana) start->s1 s2 Add this compound (Dissolved in Ethanol) s1->s2 s3 Incubate & Monitor (Up to 10 days, UHPLC/TLC) s2->s3 s4 Extract with Ethyl Acetate s3->s4 s5 Purify via pTLC s4->s5 s6 Identify via NMR s5->s6 end Obtained Derivatives s6->end

Analytical Method for Monitoring Conversion [1]
  • Method: Ultra-High Performance Liquid Chromatography (UHPLC) or standard HPLC.
  • Purpose: To determine the conversion rate by measuring the remaining amount of the this compound substrate over time.
  • Key Data Point: The percentage of unconverted substrate in the reaction mixture. Successful, high-yield transformations showed less than 5% unreacted substrate after 3 days, and as little as 0.5-1.6% after 10 days [1].

Frequently Asked Questions (FAQs)

  • Q1: Why use whole-cell fungal biocatalysts instead of isolated enzymes? Using whole cells is more cost-effective and efficient for complex, multi-step reactions. The intact cell protects and stabilizes the enzymes, and it internally supplies and regenerates the necessary cofactors (like sugars for glycosylation), eliminating the need for expensive external supplementation [1].

  • Q2: What are the main types of structural modifications these fungi perform on this compound? The primary modifications are O-demethylation and/or hydroxylation, followed by 4-O-methylglycosylation (the attachment of a methylated sugar unit). This glycosylation is key to increasing the water solubility and bioavailability of the compound [1].

  • Q3: What is the significance of obtaining glycosylated derivatives? Glycosylation is a proven strategy to improve the physicochemical properties of poorly soluble compounds like chalcones. It can significantly enhance water solubility, which directly impacts bioavailability and bioactivity. For example, the glycosylated form of quercetin (isoquercetin) showed a much higher bioavailability than the aglycone form [1].

References

Strategies for Improving Flavokawain B Stability

Author: Smolecule Technical Support Team. Date: February 2026

Researchers mainly pursue two strategies to enhance FKB's properties: biotransformation to create more soluble derivatives, and chemical synthesis of novel analogs. A key challenge to address is FKB's association with hepatotoxicity [1] [2], which underscores the importance of any stability-improvement effort.

The table below summarizes the core approaches:

Strategy Core Mechanism Key Features / Outcomes Reference
Biotransformation [3] Microbial glycosylation of the FKB molecule Environmentally friendly; Produces 4-O-methylglycosylated derivatives; Aims to increase water solubility and bioavailability.
Chemical Synthesis of Mannich Base Derivatives [4] Structural modification via the Mannich reaction Creates derivatives with significantly increased anti-acetylcholinesterase activity; Can optimize lipophilicity (e.g., log P = 1.75) to cross the blood-brain barrier.
Structural Mimicry of Combretastatin [4] Design of chalcone analogs based on a stable colchicine-site inhibitor Yields compounds with low cytotoxicity towards normal cells and greater metabolic stability than the reference compound (CA-4).

Detailed Experimental Protocols

Protocol 1: Multienzymatic Biotransformation using Entomopathogenic Fungi

This protocol uses whole-cell biocatalysts to glycosylate FKB, which can impact its stability and solubility [3].

Workflow Overview:

fkb_biotransformation Start Start: Substrate Preparation Step1 Chemical synthesis and purification of Flavokawain B (FB1) Start->Step1 Step2 Select fungal strain (e.g., Beauveria bassiana KCh J1.5) Step1->Step2 Step3 Inoculate substrate into fungal culture Step2->Step3 Step4 Incubate for up to 10 days (Monitor conversion rate) Step3->Step4 Step5 Extract products using Ethyl Acetate Step4->Step5 Step6 Purify derivatives via preparative TLC Step5->Step6 Step7 Identify structures using NMR and UHPLC Step6->Step7 End Obtain Glycosylated Derivatives Step7->End

Key Steps:

  • Substrate Preparation: Synthesize and purify FKB (confirmed via NMR spectroscopy) [3].
  • Strain Selection: Use high-conversion-rate fungal strains like Beauveria bassiana KCh J1.5 or KCh BBT [3].
  • Biotransformation: Inoculate FKB into fungal culture and incubate for up to 10 days, monitoring the conversion rate [3].
  • Product Extraction & Isolation: Extract metabolites from the culture using ethyl acetate, then separate and purify via preparative Thin-Layer Chromatography (pTLC) [3].
  • Structure Elucidation: Identify the structures of purified products using Nuclear Magnetic Resonance (NMR) spectroscopy and Ultra-High Performance Liquid Chromatography (UHPLC) [3].
Protocol 2: Chemical Synthesis of Mannich Base Derivatives

This protocol involves the chemical modification of FKB to create new compounds with improved properties [4].

Workflow Overview:

fkb_synthesis Start Start: Synthesize FKB Lead Compound Step1 Houben-Hoesch acetylization Start->Step1 Step2 Regioselective O-methylation Step1->Step2 Step3 Claisen-Schmidt condensation with benzaldehyde Step2->Step3 Step4 Perform Mannich reaction to create derivatives Step3->Step4 Step5 Evaluate biological activity (e.g., AChE inhibition IC₅₀) Step4->Step5 Step6 Determine lipophilicity (Log P) for BBB penetration assessment Step5->Step6 End Obtain Mannich Base Derivatives Step6->End

Key Steps:

  • Lead Compound Synthesis: Synthesize the FKB lead compound through a three-step process [4].
  • Derivative Synthesis: Generate seven this compound Mannich base derivatives via the Mannich reaction [4].
  • Bioactivity Evaluation: Test the inhibitory activity of derivatives against Acetylcholinesterase (AChE). The most potent derivative (Compound 37) showed an IC₅₀ of 4.15 µM [4].
  • Property Assessment: Determine the lipophilicity (Log P) of the derivatives. Compound 37 has a Log P of 1.75, indicating potential for blood-brain barrier penetration [4].

Key Considerations for Experimental Success

  • Monitor Hepatotoxicity: Given that FKB is identified as a potent hepatotoxin in some studies [1] [2], it is crucial to evaluate the hepatotoxicity profile of any newly synthesized derivative or biotransformation product. This is a non-negotiable step in the development pipeline.
  • Leverage Whole-Cell Systems: Using whole-cell biocatalysts (like the fungal cultures in Protocol 1) is advantageous. The cell structure protects and stabilizes enzymes, avoids the need for expensive co-factor supplementation, and can often be used repeatedly, making the process more cost-effective [3].

References

Experimental Protocol: Monitoring FKB Stability by UHPLC-UV

Author: Smolecule Technical Support Team. Date: February 2026

This method is adapted from a validated UHPLC protocol for analyzing kava compounds and can be used to assess Flavokawain B stability in your solutions [1].

1. Sample Preparation for Stability Assessment

  • Stock Solution: Prepare a concentrated stock solution of FKB in a non-aqueous, non-alcoholic solvent (e.g., pure DMSO or acetone) to minimize degradation. A common practice is to dissolve FKB in DMSO at a 1,000-fold concentration of the final treatment dose [2] [3].
  • Working Solution: Dilute the stock solution with your desired aqueous buffer or culture medium immediately before use. Do not store FKB in aqueous or alcoholic solutions for extended periods, as this promotes cis-isomerization [1].
  • Storage: Aliquot and store stock solutions at -20°C or below. For long-term storage, -80°C is recommended [4].

2. Instrumentation and Chromatographic Conditions

  • Column: Acquity HSS T3 (100 mm × 2.1 mm, 1.8 μm) or equivalent.
  • Mobile Phase: Solvent A: 100% Water; Solvent B: 100% Isopropanol (no additives) [1].
  • Column Temperature: 60 °C [1].
  • Gradient Program: Follow a linear gradient as per the method. A complete run, including column re-equilibration, takes 15 minutes [1].
  • Detection: Use UV detection. FKB is typically detected alongside other flavokavins at 355 nm [5].

3. Data Interpretation Monitor the chromatogram for the appearance of new peaks, particularly ones eluting earlier than the main FKB peak. These are likely cis-isomers of FKB, formed via degradation/isomerization. LC-MS/MS confirmation can be used, as these isomers will have the same molecular weight but different fragmentation patterns [1].

This compound Stability & Storage Reference Table

This table summarizes key data on FKB properties and handling from the search results.

Parameter Details & Quantitative Data Source
Recommended Storage (Powder) -20°C (powder) [4]
Recommended Storage (Solution) -80°C (in solvent) [4]
Stability Limitation Degradation/isomerization in aqueous or alcoholic solvents; prepare working solutions immediately before use. [1]
Observed Degradation Product cis-Flavokawain B (identified by LC-MS/MS, elutes earlier than FKB in chromatograms). [1]
Solvent for Stable Stock Non-alcoholic solvents (e.g., DMSO, acetone). [1] [5]
Detection Wavelength 355 nm (for optimal detection with other flavokavins). [5]
Limit of Quantification (LOQ) 0.062 µg/mL (as per a specific UHPLC-UV method). [1]

Frequently Asked Questions (FAQs)

Q1: Why does a new peak appear in my UHPLC analysis after storing my FKB solution? This is most likely cis-isomerization [1]. FKB can convert to a cis-isomer when dissolved in aqueous or alcoholic solvents. This isomer has the same mass but a different retention time (often earlier). To prevent this, use non-aqueous solvents for stock solutions and avoid long-term storage of working solutions [1].

Q2: What is the best solvent for preparing a stable FKB stock solution? For long-term stock solutions, use pure DMSO or acetone [1] [5]. These solvents help prevent the isomerization reaction that occurs in water or alcohols like methanol and ethanol.

Q3: At what temperature should I store FKB? According to safety data sheets, FKB powder should be stored at -20°C [4]. For solutions, especially stock solutions intended for long-term preservation, -80°C is advised [4]. Always aliquot solutions to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Cause Solution
Decreased biological activity Degradation of FKB in solution due to improper solvent or storage. Prepare a fresh stock solution in DMSO. Ensure storage at -80°C and avoid repeated freezing/thawing.
Poor chromatographic separation Column not suited for separation or method not optimized. Use a recommended column (e.g., HSS T3) and follow the published gradient method with a column temperature of 60°C [1].
High background in cell viability assays Cytotoxicity of solvent. Ensure the final concentration of solvent (e.g., DMSO) in cell culture media does not exceed 0.1% [2].

Experimental Workflow for Stability Assessment

This diagram outlines the key steps for preparing and verifying stable this compound solutions.

Start Start: FKB Stability Assessment S1 Prepare Stock Solution (Solvent: Pure DMSO/Acetone) Start->S1 S2 Aliquot & Store at -80°C S1->S2 S3 Dilute to Working Solution (Use immediately) S2->S3 S4 Analyze by UHPLC-UV (Column: HSS T3, 60°C) S3->S4 Decision1 Single peak at expected retention time? S4->Decision1 EndSuccess Stable Solution Proceed to Experiment Decision1->EndSuccess Yes EndFail Degradation Detected Discard and use fresh stock Decision1->EndFail No

FKB-Induced Signaling Pathways in Hepatocytes

This diagram summarizes the key molecular pathways implicated in this compound's hepatotoxic effects, based on mechanistic studies.

References

Troubleshooting Guide & FAQs for Flavokawain B Research

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to some common technical questions you might encounter when working with FKB.

FAQ 1: How can I improve the solubility and stability of Flavokawain B in vitro?

FKB has poor aqueous solubility, which can limit its application in biological assays [1]. The table below summarizes preparation methods validated in recent studies.

Application Recommended Solvent Final Concentration Key Supporting Findings
In vitro (Cell culture) DMSO [2] [3] 42 mg/mL (147.72 mM) [2] Standard for stock solutions; ensure final DMSO concentration is low (e.g., <0.1%) to avoid cytotoxicity [3].
In vivo (Oral gavage) Olive oil [4] 50 mg/kg/day dose shown effective [4] Successfully used for in vivo antitumor studies in murine models.
In vivo (Intraperitoneal injection) 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O [2] 2.3 - 5 mg/mL [2] Formulation validated to provide a clear solution for injection.

FAQ 2: What are the established experimental protocols for testing FKB's anticancer activity in vivo?

The following methodology has been successfully used to evaluate the antitumor and antimetastatic effects of FKB in a murine breast cancer model [4].

  • 1. Tumor Inoculation: Subcutaneously inoculate female BALB/c mice with 1x10⁵ 4T1 breast cancer cells.
  • 2. Treatment Groups: Divide mice into groups (e.g., normal, untreated tumor-bearing, and FKB-treated).
  • 3. Dosing Regimen: Administer FKB orally at 50 mg/kg per day. The study used olive oil as the vehicle, with untreated groups receiving the vehicle alone.
  • 4. Endpoint Analysis: After 28 days, assess outcomes by:
    • Excising and weighing tumors.
    • Analyzing apoptosis in tumor sections using TUNEL assay.
    • Evaluating effects on the immune system via flow cytometry of T-cell populations.
    • Measuring metastasis to lungs and liver using clonogenic assays and bone marrow smearing.

FAQ 3: Which signaling pathways are targeted by FKB, and how can I analyze them?

FKB exerts anticancer effects through multiple pathways. The diagram below illustrates the key signaling pathways inhibited by FKB and the experimental methods used for analysis.

fkb_pathways FKB FKB Akt Pathway Akt Pathway FKB->Akt Pathway Suppresses FAK/PI3K/AKT\n(Related Signaling) FAK/PI3K/AKT (Related Signaling) FKB->FAK/PI3K/AKT\n(Related Signaling) Suppresses Apoptosis Apoptosis Cell Cycle Cell Cycle Cell Migration/Metastasis Cell Migration/Metastasis Apoptosis Induction Apoptosis Induction Akt Pathway->Apoptosis Induction Leads to G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest Akt Pathway->G2/M Cell Cycle Arrest Leads to Inhibits Migration/Metastasis Inhibits Migration/Metastasis FAK/PI3K/AKT\n(Related Signaling)->Inhibits Migration/Metastasis Leads to Apoptosis Induction->Apoptosis G2/M Cell Cycle Arrest->Cell Cycle Inhibits Migration/Metastasis->Cell Migration/Metastasis Analysis Method Analysis Method Western Blot (p-Akt, Akt) Western Blot (p-Akt, Akt) Analysis Method->Western Blot (p-Akt, Akt) for Akt Flow Cytometry\n(Annexin V/PI) Flow Cytometry (Annexin V/PI) Analysis Method->Flow Cytometry\n(Annexin V/PI) for Apoptosis Flow Cytometry\n(Propidium Iodide) Flow Cytometry (Propidium Iodide) Analysis Method->Flow Cytometry\n(Propidium Iodide) for Cell Cycle Transwell Assay Transwell Assay Analysis Method->Transwell Assay for Migration

Key supporting evidence for these pathways:

  • Akt Pathway: FKB suppressed the Akt pathway, inducing apoptosis in cholangiocarcinoma cells [3].
  • Cell Cycle: FKB treatment caused G2/M phase cell cycle arrest in 4T1 breast cancer cells [4].
  • Migration/Metastasis: FKB inhibited migration and invasion of 4T1 cells in vitro and reduced metastasis in vivo [4]. Related chalcones like Flavokawain C inhibit migration via the FAK/PI3K/AKT pathway [5].

Key Considerations for Your Research

The most consistent challenge noted is FKB's poor aqueous solubility and bioavailability [1]. The biotransformation approach using fungal cultures to create glycosylated derivatives is one strategy reported to enhance hydrophilicity [1]. Exploring novel formulation strategies could be a valuable area for your yield improvement efforts.

References

Flavokawain B vs rosiglitazone glucose-lowering side effects

Author: Smolecule Technical Support Team. Date: February 2026

Direct Comparison: Flavokawain B vs. Rosiglitazone

Aspect This compound (FKB) Rosiglitazone
Classification Natural, selective PPARγ modulator (SPPARγM) [1] [2] Synthetic, full PPARγ agonist [1] [3]
Glucose-Lowering Efficacy Effective; similar to rosiglitazone in animal models [1] Effective; potent insulin sensitizer [3]
Molecular Mechanism Binds PPARγ, inhibits Ser273 phosphorylation, partially activates transcription; promotes insulin-sensitive gene expression with minimal adipogenesis [1] [2] Full PPARγ activation; promotes insulin sensitivity and adipogenesis [3]
Weight Gain No significant weight gain in animal studies [1] Causes significant weight gain [1] [3]
Cardiovascular Risk No edema, heart failure, or cardiac damage reported in preclinical models [1] Risk of fluid retention, edema, and congestive heart failure; history of cardiovascular safety concerns [4] [3] [5]
Other Notable Side Effects No liver or kidney damage observed in animal studies [1] Increased fracture risk in women; requires liver function monitoring; potential for diabetic macular edema [3] [5]

Experimental Data and Findings

The comparative profile is supported by concrete experimental evidence from recent studies.

In Vivo Efficacy and Safety

Key findings from animal models of Type 2 Diabetes (T2DM) are summarized below:

Animal Model Treatment Key Efficacy Findings Key Safety Findings
HFD-fed/STZ-treated & db/db mice [1] This compound Reduced fasting & postprandial blood glucose; lowered glycated hemoglobin [1] No weight gain; no liver or kidney damage [1]
HFD-fed/STZ-treated & db/db mice [1] Rosiglitazone Reduced fasting & postprandial blood glucose; lowered glycated hemoglobin [1] Caused significant weight gain [1]
In Vitro Mechanisms

The following table outlines the core cellular-level differences that explain the distinct safety profiles of FKB and rosiglitazone.

Experimental System This compound (FKB) Findings Rosiglitazone Findings
3T3-L1 Adipocyte Cells Increased mRNA of insulin/glucose metabolism genes; minimal effect on adipose differentiation genes [1] Strongly promotes adipose differentiation and related gene expression [1] [2]
PPARγ Phosphorylation Inhibited CDK5-mediated phosphorylation of PPARγ at Ser273 [1] Does not specifically inhibit Ser273 phosphorylation [1]
SPR Binding Assay High binding affinity for PPARγ [1] High binding affinity for PPARγ [1]

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here is a summary of the key methodologies used in the studies.

PPARγ Binding Affinity (Surface Plasmon Resonance - SPR)
  • Objective: To measure the direct binding affinity of FKB for the PPARγ protein [2].
  • Procedure:
    • A CM5 sensor chip was used to immobilize recombinant human PPARγ protein [2].
    • FKB and rosiglitazone were injected over the chip at various concentrations [2].
    • The binding response was measured in real-time to determine affinity constants [2].
Cellular Glucose Uptake Assay
  • Objective: To assess the functional ability of FKB to enhance glucose uptake in cells [1] [2].
  • Cell Lines: HepG2 (human liver cancer) and 3T3-L1 (mouse pre-adipocyte) cells [1] [2].
  • Procedure:
    • Cells were treated with FKB or rosiglitazone.
    • Glucose uptake was measured using a fluorescent glucose analog, 2-NBDG [2].
    • Uptake was quantified via fluorescence analysis [2].
In Vivo Antidiabetic Efficacy
  • Objective: To evaluate the glucose-lowering effects of FKB in live animal models of T2DM [1].
  • Animal Models: db/db mice and high-fat diet (HFD)-fed/streptozotocin (STZ)-treated mice [1].
  • Procedure:
    • Mice were treated with FKB or rosiglitazone for a set period.
    • Fasting blood glucose, postprandial glucose, and glycated hemoglobin (HbA1c) levels were monitored [1].
    • Body weight and organ health were tracked as safety parameters [1].

Mechanism and Workflow Diagrams

The following diagrams illustrate the core mechanistic difference and a typical experimental workflow for evaluating these compounds.

Diagram 1: Comparative Mechanisms of Action

mechanism cluster_rosi Rosiglitazone (Full Agonist) cluster_fkb This compound (SPPARγM) Ligand Ligand RosiPPARg PPARγ Activation (Full) Ligand->RosiPPARg Synthetic FkbPPARg PPARγ Binding & Inhibits Ser273 Phosphorylation Ligand->FkbPPARg Natural RosiAdipogenesis Promotes Adipogenesis & Lipid Storage Genes RosiPPARg->RosiAdipogenesis RosiSideEffects Side Effects: Weight Gain, Edema RosiAdipogenesis->RosiSideEffects FkbInsulinGenes Promotes Insulin-Sensitive Glucose Metabolism Genes FkbPPARg->FkbInsulinGenes FkbMinimalAdipo Minimal Adipogenic Gene Expression FkbPPARg->FkbMinimalAdipo FkbBenefit Outcome: Reduced Side Effects FkbInsulinGenes->FkbBenefit

Diagram 2: Typical Preclinical Evaluation Workflow

workflow cluster_in_vitro In Vitro Phase Start Compound Screening InVitroMech In Vitro Mechanistic Studies Start->InVitroMech SPR Binding InVitroFunc In Vitro Functional Assays InVitroMech->InVitroFunc Gene Expression Cell-Based Assays InVivo In Vivo Animal Studies InVitroFunc->InVivo Glucose Uptake Toxicity Screening Data Data Analysis & Conclusion InVivo->Data Glucose Metrics Body Weight Organ Health

Key Takeaways for Drug Development

  • This compound as a Selective Modulator: The development of SPPARγMs like FKB represents a strategic shift to dissociate the therapeutic benefits of PPARγ activation from its adverse effects [1] [2]. FKB's mechanism of inhibiting Ser273 phosphorylation without promoting adipogenesis is a key differentiator [1].
  • Beyond Glucose Lowering: While rosiglitazone's side effects have limited its use, research into overcoming these limitations continues, including investigating combination therapies to allow for lower, safer dosing [6].
  • Challenges for Natural Products: A known challenge with FKB and other chalcones is poor aqueous solubility and bioavailability [7]. Future work may need to employ strategies like biotransformation to create more soluble glycosylated derivatives or novel formulation technologies [7].

References

Flavokawain B compared to other chalcones anticancer efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Anticancer Profile: Flavokawain B vs. Other Chalcones

Chalcone Compound Reported Anticancer Mechanisms Cancer Types Studied (In Vitro/In Vivo)
This compound Induces ROS-mediated apoptosis & autophagy; activates caspases (-3, -8, -9); downregulates Bcl-2, survivin; inhibits PI3K/Akt/mTOR pathway; induces G2/M cell cycle arrest; suppresses migration/invasion [1] [2] [3]. Lung adenocarcinoma (A549), B-cell lymphoma, Synovial sarcoma, Gemcitabine-resistant NSCLC [1] [2] [3].
Flavokawain A Induces G1 arrest (p53-wildtype) or G2/M arrest (p53-mutant); promotes mitochondria-dependent apoptosis; increases Bax/Bcl-xl ratio; downregulates survivin & XIAP [4]. Bladder cancer [4].
Xanthohumol Induces mitochondria-dependent apoptosis; increases Bax/Bcl-2 ratio; inhibits NF-κB signaling; causes G0/G1 cell cycle arrest; modulates immune response (Th1/Th2) [5]. Breast cancer (MCF-7, MDA-MB-231) [5].
Isoliquiritigenin Inhibits Topoisomerase I activity; induces cell apoptosis [6]. Glioma, Hepatocellular carcinoma [6].
Licochalcone A Inhibits Topoisomerase I activity (dose-dependent) [6]. Lung, Ovary, Melanoma, Colon cancers [6].
A Novel Synthetic Derivative (Ch-19) Promotes ROS accumulation; causes G2/M phase arrest; induces apoptosis [7]. Esophageal squamous cell carcinoma [7].

Detailed Mechanisms of Action

This compound exerts its potent effects through several interconnected mechanisms:

  • Apoptosis Induction: this compound activates both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways [3]. This is evidenced by the activation of caspase-8 and caspase-9, respectively, culminating in the activation of executioner caspase-3/7 [3]. This process involves the upregulation of pro-apoptotic proteins like Bim and Puma, and downregulation of anti-apoptotic proteins like Bcl-2 and survivin [3].
  • Synergy with Targeted Therapy: In B-cell lymphoma, this compound synergizes with the BCL-2 inhibitor ABT-199 (Venetoclax), enhancing its anticancer effect [2].
  • Reactive Oxygen Species (ROS) and Autophagy: In lung adenocarcinoma cells, this compound induces reactive oxygen species (ROS) generation. This ROS mediates both apoptotic and autophagic cell death. The antioxidant N-acetylcysteine can attenuate this cell death, confirming the role of ROS [1].
  • Pathway Inhibition: It inhibits oncogenic signaling pathways by decreasing phosphorylation of Akt, mTOR, and GSK3β, thereby blocking the PI3K/Akt cascade that promotes cancer cell survival and growth [2] [8].
  • Metastasis Suppression: this compound demonstrates anti-metastatic potential by significantly suppressing cancer cell migration and invasion [8].

Key Experimental Protocols

The evidence for this compound's efficacy comes from standard, robust preclinical methodologies:

  • Cell Viability Assays: MTS or MTT assays are used to determine the half-maximal inhibitory concentration (IC₅₀) after 72 hours of treatment, showing dose-dependent inhibition of cancer cell viability [3] [8].
  • Apoptosis Detection: Annexin V-FITC/propidium iodide staining followed by flow cytometry and nuclear staining (DAPI) to observe apoptotic morphology (cell shrinkage, fragmented nuclei) are standard techniques [8].
  • Protein Expression Analysis: Western Blotting is routinely employed to analyze the expression levels of key proteins involved in apoptosis (Bax, Bcl-2, cleaved caspases, PARP) and signaling pathways (p-Akt, p-mTOR) [2] [3].
  • Gene Expression Analysis: Real-time RT-PCR is used to quantify changes in mRNA levels of genes like DR5, Bim, Puma, and survivin [3].
  • In Vivo Validation: Xenograft mouse models are established by subcutaneously injecting human cancer cells into immunodeficient mice. The antitumor efficacy is assessed by measuring tumor volume and weight after intraperitoneal administration of the compound [2].

Experimental Workflow and Pathway

The following diagram illustrates the typical workflow for investigating this compound's mechanisms and its key apoptotic signaling pathways:

G cluster_workflow Experimental Workflow cluster_pathway Key Apoptotic Pathways Induced by this compound Start In Vitro Cancer Cell Lines (e.g., A549, SYO-I) Viability Cell Viability Assay (MTT/MTS) Start->Viability Morphology Apoptosis Assays (Annexin V/DAPI Staining) Viability->Morphology Analysis Molecular Analysis (Western Blot, RT-PCR) Morphology->Analysis Validation In Vivo Validation (Xenograft Mouse Model) Analysis->Validation FKB This compound ROS ROS Production FKB->ROS M1 ↑ Bax / ↓ Bcl-2 FKB->M1  Downregulates Survivin R1 DR5 Upregulation FKB->R1 ROS->M1 Mitochondria Mitochondrial Pathway Receptor Death Receptor Pathway Apoptosis Apoptosis Execution M2 Loss of Membrane Potential M1->M2 M3 Cytochrome C Release M2->M3 M4 Caspase-9 Activation M3->M4 C1 Caspase-3/7 Activation M4->C1 R2 Caspase-8 Activation R1->R2 R2->C1 C2 PARP Cleavage C1->C2 C2->Apoptosis

Research Implications

The experimental data positions this compound as a compelling candidate for further research. Its ability to target multiple pathways, synergize with existing drugs like ABT-199, and remain effective against gemcitabine-resistant cells highlights its potential as a multi-targeted agent or in combination therapy strategies to overcome drug resistance [2] [8].

References

Selectivity of Flavokawain B (FKB) Against Cancer vs. Normal Cells

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Type Cell Line / Model Effects on Cancer Cells (Key Findings) Effects on Normal Cells (Key Findings) Reference
Oral Squamous Cell Carcinoma (OSCC) H400, BICR56 (Malignant); OKF6 (Normal keratinocytes) Significant reduction in cell proliferation, migration, and invasion at low concentrations (e.g., 2.5 µg/mL FKB). No significant reduction in cell growth at 2.5 µg/mL. Cytotoxicity only at higher concentrations (5-10 µg/mL). [1]
Non-Small Cell Lung Cancer (NSCLC) A549 (Gemcitabine-resistant); NLC CCL-151 (Normal lung) Selective inhibition of viability; induction of mitochondrial apoptosis, ROS production, and inhibition of migration/invasion. Showed lower toxicity compared to cancer cells. [2]
Oral Carcinoma HSC-3, A-2058, Cal-27, A-549 (Cancer); Gingival Fibroblast (Normal) Cytotoxic effects observed across multiple cancer cell lines. Showed very minimal cytotoxic effect. [3]
Cholangiocarcinoma SNU-478 (Cancer); In vivo mouse model Inhibited cell proliferation and induced apoptosis; suppressed tumor growth in xenograft models. In vivo study showed effective tumor suppression. [4]

Detailed Experimental Data and Protocols

The selectivity of FKB is established through a suite of standard in vitro and in vivo assays. Here are the methodologies and detailed findings from key studies.

Experimental Protocols for Assessing Selectivity

Researchers typically use the following protocols to evaluate FKB's effects:

  • Cell Viability and Proliferation Assays:

    • Method: MTS/MTT Assay. This colorimetric method measures the activity of mitochondrial enzymes in living cells, which correlates with cell viability and proliferation.
    • Application: Cells are treated with varying concentrations of FKB for 24-72 hours. The results show that FKB inhibits cancer cell growth in a concentration- and time-dependent manner, while normal cells remain largely unaffected at the same doses [4] [1].
  • Apoptosis Detection:

    • Method: Annexin V/Propidium Iodide (PI) Staining followed by Flow Cytometry. This technique distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
    • Application: Treatment with FKB leads to a significant increase in the percentage of Annexin V-positive cells, confirming the induction of programmed cell death in cancer cells [2] [4].
  • Cell Migration and Invasion Assays:

    • Method: Transwell Migration Assay and Matrigel Invasion Assay. These tests measure the ability of cells to move through a porous membrane, with the latter assessing penetration through a basement membrane matrix to simulate invasion.
    • Application: FKB treatment significantly reduces the migration and invasion capabilities of OSCC and lung cancer cells, indicating its potential to suppress metastasis [2] [1].
  • In Vivo Validation:

    • Method: Mouse Xenograft Models. Human cancer cells are implanted into immunodeficient mice, and the effect of FKB on tumor growth is monitored.
    • Application: Studies on cholangiocarcinoma and gastric cancer xenografts show that FKB treatment, either alone or in combination with standard chemotherapy, significantly inhibits tumor growth without reported major toxicity [4] [5].
Quantitative Data on Selective Cytotoxicity

The following table provides specific quantitative data from cytotoxicity assays, highlighting the differential effect of FKB.

Cell Line (Type) FKB Treatment Condition Cell Viability / Inhibition Key Metric
H400 (OSCC) 2.5 µg/mL for 72 h Significant reduction Growth inhibition [1]
BICR56 (OSCC) 2.5 µg/mL for 72 h Significant reduction Growth inhibition [1]
OKF6 (Normal Oral Keratinocyte) 2.5 µg/mL for 72 h No significant reduction Selective toxicity [1]
OKF6 (Normal Oral Keratinocyte) 5-10 µg/mL for 24-48 h Significant reduction Cytotoxicity at high doses [1]
SNU-478 (Cholangiocarcinoma) 72 h treatment IC~50~ = 69.4 μmol/L Half-maximal inhibitory concentration [4]

Mechanisms of Action and Signaling Pathways

FKB's selective anticancer effects are mediated through multiple molecular pathways that are often dysregulated in cancer cells. The diagram below illustrates the key mechanisms and their interconnections.

fkb_mechanisms cluster_1 Mitochondrial Apoptosis (Intrinsic Pathway) cluster_2 Cell Cycle Arrest cluster_3 Other Pro-Apoptotic Signals cluster_4 Inhibition of Survival & Metastasis FKB FKB MitoApoptosis MitoApoptosis FKB->MitoApoptosis CycleArrest CycleArrest FKB->CycleArrest DeathReceptor DeathReceptor FKB->DeathReceptor ERStress ERStress FKB->ERStress InhibSurvival InhibSurvival FKB->InhibSurvival InhibMetastasis InhibMetastasis FKB->InhibMetastasis ROS Production ROS Production FKB->ROS Production ↑ Bax / ↓ Bcl-2 ↑ Bax / ↓ Bcl-2 MitoApoptosis->↑ Bax / ↓ Bcl-2 MMP Loss MMP Loss ↑ Bax / ↓ Bcl-2->MMP Loss Cytochrome c Release Cytochrome c Release MMP Loss->Cytochrome c Release Caspase-9/3 Activation Caspase-9/3 Activation Cytochrome c Release->Caspase-9/3 Activation Apoptosis Apoptosis Caspase-9/3 Activation->Apoptosis G2/M Phase Arrest G2/M Phase Arrest CycleArrest->G2/M Phase Arrest ↓ Cyclin B1 / cdc2 ↓ Cyclin B1 / cdc2 G2/M Phase Arrest->↓ Cyclin B1 / cdc2 ↑ DR5 ↑ DR5 DeathReceptor->↑ DR5 Caspase-8 Activation Caspase-8 Activation ↑ DR5->Caspase-8 Activation Caspase-3 Activation Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation Activates ↑ GADD153 ↑ GADD153 ERStress->↑ GADD153 Block PI3K/AKT Block PI3K/AKT InhibSurvival->Block PI3K/AKT Block PI3K/AKT->MitoApoptosis Enhances ↓ Migration ↓ Migration InhibMetastasis->↓ Migration ↓ Invasion ↓ Invasion InhibMetastasis->↓ Invasion ROS Production->MitoApoptosis Promotes

The mechanisms can be broken down as follows:

  • Induction of Apoptosis: FKB triggers programmed cell death primarily through the mitochondrial (intrinsic) pathway. This involves an increase in the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2), leading to a loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of executioner caspases (e.g., caspase-3) that dismantle the cell [2] [3] [6]. FKB can also induce Endoplasmic Reticulum (ER) stress and upregulate death receptors (e.g., DR5), engaging the extrinsic apoptosis pathway [6].

  • Cell Cycle Arrest: FKB causes cell cycle arrest, often at the G2/M phase, preventing cancer cells from dividing. This is achieved by modulating the levels of key cell cycle regulators, such as decreasing cyclin B1 and cdc2 [3].

  • Inhibition of Metastasis: FKB effectively suppresses the migration and invasion of cancer cells, crucial steps in the metastatic cascade. This has been demonstrated in OSCC and lung cancer cells [2] [1].

  • Modulation of Key Signaling Pathways: A critical mechanism for FKB's selectivity is the inhibition of the PI3K/AKT signaling pathway. This pathway is frequently overactive in cancer cells, promoting survival and growth. By blocking PI3K/AKT, FKB selectively targets cancer cells that are dependent on this pathway [2] [4]. Furthermore, FKB treatment leads to increased Reactive Oxygen Species (ROS), which can exacerbate stress and promote apoptotic signaling [2] [5].

Research Implications and Future Directions

The body of evidence suggests that Flavokawain B is a compelling candidate for further development in cancer therapy. Its ability to selectively target a wide range of cancer cells through multiple mechanisms, while showing relatively low toxicity to normal cells, provides a strong foundation for future research.

Current studies are exploring its potential in combination therapies. For instance, FKB works synergistically with conventional chemotherapeutic agents like cisplatin and doxorubicin, allowing for lower doses of these toxic drugs while maintaining or even enhancing anti-tumor efficacy [4] [5]. Research is also focused on synthesizing novel derivatives of FKB to improve its potency and pharmacological properties [7].

References

Flavokawain B combination Bortezomib synergistic effects

Author: Smolecule Technical Support Team. Date: February 2026

Synergistic Anti-Cancer Effects of FKB and Bortezomib

Aspect Investigated Experimental Model(s) Key Findings & Synergistic Outcomes
Molecular Target of FKB In vitro assays, prostate cancer cell lines (LNCaP, PC3, C4-2B), molecular docking [1] [2] FKB inhibits protein neddylation by directly binding to the NEDD8-activating enzyme (NAE), identifying it as a novel NAE inhibitor [1] [2].
Effect on Skp2 Protein Prostate cancer cell lines, use of siRNA and mutant constructs [1] [3] [2] FKB induces the degradation of the oncogenic protein Skp2 in a ubiquitin- and proteasome-dependent manner that requires a functional Cullin1 [1] [3] [2].
Combination Effect on Cell Growth & Apoptosis Prostate cancer cell lines, MTT assay, Western blot [1] [2] FKB + Bortezomib synergistically inhibited prostate cancer cell growth and induced apoptosis [1] [2].
Underlying Molecular Mechanism Western blot analysis of protein expression [1] [3] [2] Combination treatment led to synergistic downregulation of Skp2 and concomitant upregulation of tumor suppressors p27/Kip1 and p21/WAF1 [1] [3] [2].
Selectivity for Cancer Type RB +/+ and RB -/- mouse embryonic fibroblasts (MEFs) [1] [2] FKB preferentially inhibited the growth of RB-deficient cells, which often have high Skp2 expression [1] [2].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.

  • Cell Viability (MTT) Assay [1] [2]

    • Purpose: To measure cell growth inhibition.
    • Protocol: Plate cells (e.g., 2x10⁴ cells/well) in 24-well dishes. After 24 hours, treat with compounds for 48 hours. Add MTT solution (1 mg/mL) and incubate for 2 hours. Measure absorbance at 570 nm. Generate dose-response curves as a percentage of vehicle-treated controls.
  • Western Blot Analysis [1] [2]

    • Purpose: To analyze protein neddylation, expression, and degradation.
    • Protocol: Prepare denatured or native cellular protein lysates. Resolve proteins using SDS-PAGE (8-16% gels) and transfer to nitrocellulose membranes. Probe membranes with specific primary antibodies (e.g., against NEDD8, Skp2, p27, p21), followed by incubation with HRP-conjugated secondary antibodies. Visualize using an enhanced chemiluminescence (ECL) detection system. Use software like Image J for semi-quantification of band intensity.
  • In Vitro NEDD8 Initiation Conjugation Assay [1] [3]

    • Purpose: To directly evaluate the inhibition of the neddylation pathway.
    • Protocol: This assay typically uses purified components of the neddylation cascade (E1, E2, NEDD8). The test compound (FKB) is incubated with these enzymes, and the reaction is often monitored by measuring the formation of neddylated products (e.g., NEDD8~Ubc12) via techniques like Western blot.
  • Cellular Thermal Shift Assay (CETSA) & Molecular Docking [1] [3]

    • Purpose: To assess the direct interaction between FKB and its putative target, the NAE complex.
    • CETSA Protocol: Treat cells with FKB or vehicle, heat the cell lysates at different temperatures, and separate into soluble and insoluble fractions. The stabilization of the target protein (APP-BP1 subunit of NAE) in the soluble fraction of the drug-treated group, compared to the control, indicates direct binding.
    • Molecular Docking: A computational method used to predict the preferred orientation and binding affinity of FKB within the binding pocket of the APP-BP1 protein.

Mechanism of Action: Signaling Pathway

The synergistic effect between Flavokawain B and Bortezomib arises from their action on two different but connected protein degradation pathways. The diagram below illustrates this coordinated mechanism.

G FKB This compound (FKB) NAE NAE Complex (APP-BP1/UBA3) FKB->NAE Inhibits Cullin1_inactive Un-neddylated Cullin-1 FKB->Cullin1_inactive Leads to Bort Bortezomib Degradation Proteasomal Degradation Bort->Degradation Inhibits Cullin1_nedd Neddylated Cullin-1 NAE->Cullin1_nedd Activates SCF_complex Active SCF(Skp2) Complex Cullin1_nedd->SCF_complex Forms Cullin1_inactive->SCF_complex Inactivates Skp2 Skp2 Protein (F-box protein) SCF_complex->Skp2 Stabilizes SCF_complex->Skp2 FKB-Induced Degradation p27_p21 p27 / p21 (Tumor Suppressors) Skp2->p27_p21 Targets for Degradation Invis Skp2->Invis p27_p21->Degradation Apoptosis Cell Cycle Arrest & Apoptosis p27_p21->Apoptosis Invis->p27_p21 Resulting Loss of Promotes Accumulation

This diagram shows how FKB and Bortezomib co-target the Skp2-p27/p21 axis from different angles. FKB inhibits neddylation, leading to Skp2 degradation, while Bortezomib prevents the proteasome from breaking down p27 and p21. The combination ensures these tumor suppressors accumulate, powerfully driving cancer cells toward death [1] [2].

Conclusion for Researchers

The experimental data provides a strong rationale for the combination of this compound and Bortezomib, particularly for aggressive cancer subtypes.

  • Key Strength: The synergy is mechanistically well-defined, with FKB targeting the neddylation pathway (upstream) and Bortezomib targeting the proteasome (downstream), leading to a concerted attack on the Skp2-p27/p21 axis [1] [2].
  • Therapeutic Potential: This combination is a promising strategy for RB-deficient, castration-resistant prostate cancer and potentially other malignancies with high Skp2 expression [1] [3].
  • Research Note: The primary data comes from a 2019 study. To build upon this, you may want to search for more recent publications using terms like "this compound Bortezomib in vivo", "FKB neddylation clinical trial", or "Skp2 degradation cancer therapy" to find the latest pre-clinical or clinical developments.

References

Flavokawain B Toxicity and Activity Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates data on FKB's effects on different cell types, highlighting the concentration at which it exerts its effects and the observed outcomes.

Cell Type Effect/Activity Key Findings / Proposed Mechanism Experimental Concentration/IC₅₀ Citation
Human Hepatocytes (HepG2, L-02) Hepatocellular Toxicity Induces oxidative stress, depletes glutathione, inhibits NF-κB, activates MAPK pathways. Reversed by glutathione replenishment. LD₅₀ = 15.3-32 μM [1]
Breast Cancer (MCF-7, MDA-MB-231) Anti-proliferation, Anti-metastasis Induces apoptosis, causes G2/M cell cycle arrest, inhibits migration, invasion, and angiogenesis. IC₅₀ = 12.3-33.8 μM [2]
Osteosarcoma (143B, Saos-2) Anti-proliferation, Apoptosis Activates caspase-3/7, -8, -9; down-regulates Bcl-2, Survivin; up-regulates Bax, Puma, Fas; induces G2/M arrest. IC₅₀ ≈ 3.5 μM (1.97 μg/mL) for 143B cells [3]
Cholangiocarcinoma (SNU-478) Anti-proliferation, Apoptosis Induces apoptosis, suppresses Akt signaling pathway. Shows additive effect with cisplatin. Viability inhibition in a dose- and time-dependent manner [4]
B-cell Lymphoma (SUDHL-4, etc.) Anti-proliferation, Apoptosis Induces mitochondria-dependent apoptosis, down-regulates BCL-XL, inhibits PI3K/Akt/mTOR signaling. Synergizes with BCL-2 inhibitor. IC₅₀ ≈ 2.5-5 μg/mL for SUDHL-4 cells [5]
Non-transformed Mammary Epithelial (MCF-10A) Cytotoxicity (Lower) Showed considerably higher IC₅₀ compared to cancer cell lines, suggesting some selective toxicity. Higher IC₅₀ than cancer cells [2]
Bone Marrow & Small Intestinal Cells (Mouse) Cytotoxicity (Lower) Exhibited significantly lower side effects compared to the conventional chemotherapeutic agent Adriamycin. Lower toxicity than Adriamycin [3]

Experimental Protocol Overview

The table below outlines the standard experimental methods used in the cited studies to evaluate FKB's activity and toxicity.

Assay Type Protocol Summary Key Readouts / Measurements
Cell Viability MTT/MTS Assay: Cells are treated with a concentration gradient of FKB for 24-72 hours. A tetrazolium dye is added and converted to formazan by metabolically active cells. The formazan absorbance is measured spectrophotometrically. Half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Apoptosis Detection Annexin V/Propidium Iodide (PI) Staining: Treated cells are stained with Annexin V (binds to phosphatidylserine on the outer membrane of apoptotic cells) and PI (stains dead cells). Analysis is performed using flow cytometry. Percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis/necrosis (Annexin V+/PI+).
Cell Cycle Analysis Propidium Iodide (PI) DNA Staining: Cells are fixed and stained with PI, which intercalates into DNA. The DNA content per cell is analyzed by flow cytometry. Distribution of cells in different cell cycle phases: Sub-G1 (apoptotic), G0/G1, S, and G2/M.
Western Blotting Cells are lysed, proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies. Binding is detected using enzyme-linked secondary antibodies and a chemiluminescence system. Changes in protein expression and post-translational modification (e.g., cleavage of Caspase-3/PARP, phosphorylation of Akt).
In Vivo Xenograft Models Immunodeficient mice are inoculated with human cancer cells subcutaneously. Once tumors are established, mice are treated with FKB (e.g., intraperitoneal injection) or a vehicle control. Tumor volume (measured with calipers) and tumor weight are compared between treated and control groups at the end of the study.

Mechanisms of FKB Action and Toxicity

Based on the compiled research, the dual profile of FKB—its promising anti-cancer activities and its noted hepatotoxicity—can be visualized through its effects on key cellular signaling pathways.

fkb_mechanisms FKB Flavokawain B (FKB) OxidativeStress Oxidative Stress FKB->OxidativeStress GSH_Depletion Glutathione (GSH) Depletion FKB->GSH_Depletion NFkB_Inhibition IKK/NF-κB Inhibition FKB->NFkB_Inhibition MAPK_Activation MAPK Activation (ERK, JNK, p38) FKB->MAPK_Activation G2M_Arrest G2/M Cell Cycle Arrest FKB->G2M_Arrest Akt_Inhibition Akt/mTOR Pathway Inhibition FKB->Akt_Inhibition OxidativeStress->GSH_Depletion Apoptosis_Activation Apoptosis Activation OxidativeStress->Apoptosis_Activation GSH_Depletion->OxidativeStress GSH_Depletion->Apoptosis_Activation NFkB_Inhibition->Apoptosis_Activation MAPK_Activation->Apoptosis_Activation Hepatotoxicity Hepatotoxicity Apoptosis_Activation->Hepatotoxicity CancerCellDeath Cancer Cell Death Apoptosis_Activation->CancerCellDeath G2M_Arrest->CancerCellDeath Akt_Inhibition->Apoptosis_Activation Akt_Inhibition->G2M_Arrest AntiMetastasis Inhibited Migration & Invasion Akt_Inhibition->AntiMetastasis AntiMetastasis->CancerCellDeath

The diagram above illustrates the core mechanisms identified in the research. A central finding is that FKB induces oxidative stress and depletes glutathione (GSH) [1]. In normal hepatocytes, this can trigger toxic outcomes. However, in cancer cells, this stress, combined with the inhibition of survival pathways like NF-κB and Akt/mTOR, and the activation of MAPK pathways, leads to programmed cell death (apoptosis) and cell cycle arrest [1] [3] [4]. The inhibition of the Akt pathway also contributes to reduced cancer cell migration and invasion [2] [4] [5].

Key Insights for Researchers

  • Therapeutic Window Exists: Evidence suggests FKB can have a selective effect on cancer cells. Studies report lower toxicity in non-transformed mammary epithelial cells (MCF-10A) and bone marrow cells compared to cancerous ones [2] [3].
  • Hepatotoxicity is a Critical Consideration: The documented liver toxicity mediated by oxidative stress is a major hurdle for drug development [1] [6]. Future formulations or combination therapies with antioxidants like GSH could be a promising strategy.
  • Synergistic Potential: FKB shows promise in combination with existing chemotherapeutics. Research indicates additive effects with cisplatin in cholangiocarcinoma and synergy with the BCL-2 inhibitor venetoclax in lymphoma [4] [5].

References

Flavokawain B efficacy across different cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Anticancer Efficacy of Flavokawain B Across Cell Lines

Cancer Type Cell Lines Tested Key Findings (In Vitro/In Vivo) Proposed Mechanisms of Action Key Combination Synergies

| B-Cell Lymphoma [1] | SUDHL-4, DB, etc. | • IC~50~ ~2-4 μg/ml (72h) • Inhibited tumor growth in mouse xenografts | • Mitochondria-dependent apoptosis • ↓ BCL-XL, ↓ MMP, Caspase-3/PARP cleavage • ↓ PI3K/Akt/mTOR/GSK3β signaling | Synergy with: Venetoclax (BCL-2 inhibitor) [1] | | Cholangiocarcinoma [2] | SNU-478 | • Significant growth inhibition (72h) • Enhanced tumor growth inhibition in mouse models (with Cisplatin/Gemcitabine) | • Induction of apoptosis • Suppression of the Akt pathway | Additive effect with: Cisplatin [2] | | Gastric Cancer [3] | AGS, SCM-1, MKN45 | • Synergistic cell death with Doxorubicin (CI<1) • Suppressed tumor growth in nude mice (combination) | • ROS-mediated apoptosis & autophagy • Activation of ERK/JNK pathways | Synergy with: Doxorubicin [3] | | Osteosarcoma [4] | 143B, Saos-2, OS160, MG-63 | • IC~50~ ~1.97 μg/ml (3.5 μM) in 143B cells (72h) • Inhibited colony formation, migration, and invasion | • G2/M cell cycle arrest • Intrinsic & extrinsic apoptosis (↑ Bax, Puma, Fas; ↓ Bcl-2, Survivin) • ↓ Cyclin B1, Cdc2, Cdc25C; ↑ Myt1 | Not specified in study | | Neuroblastoma [5] | SK-N-SH | • Suppressed proliferation, migration, invasion, and angiogenesis in a dose-dependent manner (12.5-50 μM) | • Inactivation of ERK/VEGF/MMPs signaling pathway | Not specified in study |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the core experimental methodologies used in these studies.

  • Cell Viability and Proliferation Assays: The anti-proliferative effects of this compound were typically determined using colorimetric assays like MTS [1] or MTT [2] [4]. Cells were seeded in 96-well plates, treated with a range of FKB concentrations for 24-72 hours, and the cell viability was quantified by measuring the absorbance of the formed formazan product. Synergism in combination studies was often calculated using the Chou-Talalay method [1] [3].
  • Apoptosis Analysis: The induction of apoptosis was frequently confirmed through:
    • Annexin V/Propidium Iodide (PI) Staining: followed by analysis with flow cytometry to distinguish early and late apoptotic cells [2] [4].
    • Western Blotting: Analysis of key apoptotic proteins, such as cleavage of Caspase-3, Caspase-9, and PARP, and shifts in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins [1] [4].
  • Cell Cycle Analysis: To determine cell cycle arrest, treated cells were fixed, stained with Propidium Iodide (PI), and analyzed by flow cytometry. The DNA content was used to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) [4].
  • Migration and Invasion Assays:
    • Wound Healing/Scratch Assay: A scratch was made in a confluent cell monolayer, and the rate of cell migration to close the wound was measured after FKB treatment [4].
    • Transwell Assay: Cells were placed in a chamber with a porous membrane, coated with Matrigel for invasion assays or without for migration assays. The number of cells that migrated/invaded through the membrane after FKB treatment was counted [5] [4].
  • In Vivo Efficacy Studies: The in vivo antitumor activity was commonly evaluated in mouse xenograft models [1] [2]. Immunodeficient mice were subcutaneously inoculated with human cancer cells. Once tumors were established, mice were treated with FKB (e.g., via intraperitoneal injection) either alone or in combination, and tumor volume and weight were monitored over time.

Mechanisms of Action Signaling Pathways

Based on the cited research, this compound exerts its anticancer effects through several interconnected molecular pathways. The following diagram synthesizes these core mechanisms into a unified signaling pathway.

fkb_mechanism cluster_pathways This compound (FKB) Mechanisms FKB FKB PI3K/Akt/mTOR PI3K/Akt/mTOR FKB->PI3K/Akt/mTOR Suppresses ERK/VEGF/MMPs ERK/VEGF/MMPs FKB->ERK/VEGF/MMPs Inactivates Cell Death Receptors Cell Death Receptors FKB->Cell Death Receptors Upregulates (e.g., Fas) Bcl-2 Family Bcl-2 Family FKB->Bcl-2 Family Modulates Cyclin B1/Cdc2 Cyclin B1/Cdc2 FKB->Cyclin B1/Cdc2 Downregulates Myt1/Wee1 Myt1/Wee1 FKB->Myt1/Wee1 Upregulates ROS ROS FKB->ROS Generates Apoptosis Apoptosis G2/M Arrest G2/M Arrest Cell Survival Cell Survival PI3K/Akt/mTOR->Cell Survival Inhibits Angiogenesis & Invasion Angiogenesis & Invasion ERK/VEGF/MMPs->Angiogenesis & Invasion Inhibits Caspase-8 Caspase-8 Cell Death Receptors->Caspase-8 Activates MOMP MOMP Bcl-2 Family->MOMP Induces Cyclin B1/Cdc2->G2/M Arrest Induces Myt1/Wee1->G2/M Arrest Induces ROS->Apoptosis Promotes ROS->G2/M Arrest Promotes Execution Caspases Execution Caspases Caspase-8->Execution Caspases Activates Caspase-9 Caspase-9 MOMP->Caspase-9 Activates Caspase-9->Execution Caspases Activates Execution Caspases->Apoptosis Triggers

Research Considerations

  • Hepatocyte Toxicity Profile: While FKB shows promise, one study reported an IC~50~ of 23.2 μM in HepG2 human hepatocytes, indicating potential hepatotoxicity at higher concentrations that requires careful evaluation [6].
  • Bioavailability Challenge: A key limitation for clinical translation is FKB's poor aqueous solubility and bioavailability [7]. Research into formulation strategies, such as biotransformation to create more soluble glycosylated derivatives, is ongoing to overcome this hurdle [7].

References

Flavokawain B structural analogs activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxic Activity of Flavokawain B and Analogs

The following data summarizes the half-maximal inhibitory concentration (IC₅₀) of FKB and its derivatives against two breast cancer cell lines, allowing for a direct comparison of their potency. A lower IC₅₀ value indicates greater potency [1].

Compound IC₅₀ (MCF-7 Cell Line) IC₅₀ (MDA-MB-231 Cell Line) Key Structural Features
FKB (Lead Compound) 7.70 ± 0.30 μg/mL [1] 5.90 ± 0.30 μg/mL [1] Natural chalcone skeleton from Kava
Analog 15 5.50 ± 0.35 μg/mL [1] 6.50 ± 1.40 μg/mL [1] Presence of halogens (Cl, F)
Analog 16 6.50 ± 0.40 μg/mL [1] 4.12 ± 0.20 μg/mL [1] Presence of halogens (Cl, F)
Analog 13 7.12 ± 0.80 μg/mL [1] 4.04 ± 0.30 μg/mL [1] New derivative with 2-fluorophenyl ring B
Analog 2 8.90 ± 0.60 μg/mL [1] 6.80 ± 0.35 μg/mL [1] Methoxy groups at positions 3 & 4 on ring B
Analog 22 8.80 ± 0.35 μg/mL [1] 14.16 ± 1.10 μg/mL [1] Methoxy groups at positions 3 & 4 on ring B

Structure-Activity Relationship (SAR) Insights

The comparison reveals key structural factors influencing cytotoxic potency:

  • Halogen Substitution Enhances Potency: Introducing chlorine (Cl) or fluorine (F) atoms to positions 2 and 3 on the B-ring generally results in superior cytotoxicity, as seen with analogs 15, 16, and 13 [1].
  • Methoxy Group Effects: Substitution with methoxy groups at positions 3 and 4 on ring B (compounds 2 and 22) also shows good activity, though it can be less potent or more cell-line selective than halogenation [1].
  • Core Skeleton is Crucial: The fundamental this compound chalcone structure is essential for activity, as it serves as a unique skeleton for developing anticancer agents [1].

Experimental Methodology

The data in the table was generated through standardized, reproducible experimental protocols:

  • Compound Synthesis: FKB analogs 1-23 were synthesized via a Claisen-Schmidt condensation reaction between 2′-hydroxy-4′,6′-dimethoxyacetophenone (Ring A) and variously substituted benzaldehydes (Ring B) [1].
  • Cytotoxicity Assay: The MTT cell viability assay was used. This colorimetric assay measures the reduction of yellow MTT to purple formazan by metabolically active cells, serving as a proxy for cell viability [2] [3].
  • Cell Culture: Anticancer activity was evaluated against human breast cancer cell lines MCF-7 and MDA-MB-231. These cell lines are standard models for studying breast cancer biology and therapy [1].
  • Structure Characterization: All synthesized compounds were confirmed using spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, EI-MS, IR, and UV spectroscopy, with some structures confirmed by X-ray crystallography [1].

Mechanisms of Anticancer Action

This compound induces cancer cell death through multiple mechanisms, which the following diagram summarizes.

G cluster_0 Key FKB This compound (FKB) Death Receptor 5 (DR5) Death Receptor 5 (DR5) FKB->Death Receptor 5 (DR5) Upregulates Bim Bim FKB->Bim Upregulates Puma Puma FKB->Puma Upregulates XIAP XIAP FKB->XIAP Downregulates Survivin Survivin FKB->Survivin Downregulates UCK2 Enzyme UCK2 Enzyme FKB->UCK2 Enzyme Inhibits Caspase-8 Caspase-8 Death Receptor 5 (DR5)->Caspase-8 Bax Activation Bax Activation Bim->Bax Activation Puma->Bax Activation Effector Caspases\n(Caspase-3/7) Effector Caspases (Caspase-3/7) XIAP->Effector Caspases\n(Caspase-3/7) Inhibits Survivin->Effector Caspases\n(Caspase-3/7) Inhibits Nucleotide Synthesis Nucleotide Synthesis UCK2 Enzyme->Nucleotide Synthesis Disrupts Caspase-8->Effector Caspases\n(Caspase-3/7) Extrinsic Pathway Mitochondrial\nOuter Membrane Permeabilization (MOMP) Mitochondrial Outer Membrane Permeabilization (MOMP) Bax Activation->Mitochondrial\nOuter Membrane Permeabilization (MOMP) Cytochrome c Release Cytochrome c Release Mitochondrial\nOuter Membrane Permeabilization (MOMP)->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c Release->Caspase-9 Caspase-9->Effector Caspases\n(Caspase-3/7) Intrinsic Pathway Apoptosis\n(Programmed Cell Death) Apoptosis (Programmed Cell Death) Effector Caspases\n(Caspase-3/7)->Apoptosis\n(Programmed Cell Death) rRNA Synthesis rRNA Synthesis Nucleotide Synthesis->rRNA Synthesis Impairs p53 Stabilization p53 Stabilization rRNA Synthesis->p53 Stabilization Leads to Cell Cycle Arrest Cell Cycle Arrest p53 Stabilization->Cell Cycle Arrest Cell Cycle Arrest->Apoptosis\n(Programmed Cell Death) Upregulates Upregulates Downregulates Downregulates/Inhibits

The primary mechanisms are:

  • Induction of Apoptosis: FKB robustly activates both intrinsic and extrinsic apoptotic pathways. It increases expression of pro-apoptotic proteins like Bim, Puma, and DR5, while reducing levels of anti-apoptotic proteins like XIAP and survivin [2]. This leads to caspase activation and programmed cell death.
  • Inhibition of UCK2 Enzyme: FKB inhibits Uridine-Cytidine Kinase 2 (UCK2), an enzyme overexpressed in many cancers. This disrupts nucleotide synthesis, impairs ribosomal RNA (18S rRNA) production, and subsequently activates p53, leading to cell cycle arrest and apoptosis [3].
  • Synergistic Effect with TRAIL: FKB can synergize with the cytokine TRAIL, significantly enhancing apoptosis induction in cancer cells, which suggests potential for combination therapies [2].

Pharmacological Challenges and Modifications

A key challenge for FKB is its poor aqueous solubility and low bioavailability, which can limit its therapeutic effectiveness [4].

  • Biotransformation as a Solution: Researchers are using entomopathogenic filamentous fungi (e.g., Beauveria bassiana) to biotransform FKB into more water-soluble O-methylglycosylated derivatives. This process attaches sugar units to the FKB structure, which can significantly improve its solubility, stability, and bioavailability [4].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

284.10485899 Da

Monoisotopic Mass

284.10485899 Da

Heavy Atom Count

21

Appearance

Solid powder

Melting Point

91 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R9WC6SM4UQ

Other CAS

76554-24-0
1775-97-9

Wikipedia

Flavokavain_B

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]

Dates

Last modified: 08-15-2023
1: Malami I, Muhammad A, Etti IC, Waziri PM, Alhassan AM. An in silico approach in predicting the possible mechanism involving restoration of wild-type p53 functions by small molecular weight compounds in tumor cells expressing R273H mutant p53. EXCLI J. 2017 Dec 8;16:1276-1287. doi: 10.17179/excli2017-299. eCollection 2017. PubMed PMID: 29333130; PubMed Central PMCID: PMC5763090.
2: Karimi-Sales E, Mohaddes G, Alipour MR. Chalcones as putative hepatoprotective agents: Preclinical evidence and molecular mechanisms. Pharmacol Res. 2017 Nov 23. pii: S1043-6618(17)31077-0. doi: 10.1016/j.phrs.2017.11.022. [Epub ahead of print] Review. PubMed PMID: 29175112.
3: Rossette MC, Moraes DC, Sacramento EK, Romano-Silva MA, Carvalho JL, Gomes DA, Caldas H, Friedman E, Bastos-Rodrigues L, De Marco L. The In Vitro and In Vivo Antiangiogenic Effects of Flavokawain B. Phytother Res. 2017 Oct;31(10):1607-1613. doi: 10.1002/ptr.5891. Epub 2017 Aug 17. PubMed PMID: 28816367.
4: Chang CT, Hseu YC, Thiyagarajan V, Lin KY, Way TD, Korivi M, Liao JW, Yang HL. Chalcone flavokawain B induces autophagic-cell death via reactive oxygen species-mediated signaling pathways in human gastric carcinoma and suppresses tumor growth in nude mice. Arch Toxicol. 2017 Oct;91(10):3341-3364. doi: 10.1007/s00204-017-1967-0. Epub 2017 Apr 3. PubMed PMID: 28374157.
5: Malami I, Abdul AB, Abdullah R, Kassim NK, Rosli R, Yeap SK, Waziri P, Etti IC, Bello MB. Correction: Crude Extracts, Flavokawain B and Alpinetin Compounds from the Rhizome of Alpinia mutica Induce Cell Death via UCK2 Enzyme Inhibition and in Turn Reduce 18S rRNA Biosynthesis in HT-29 Cells. PLoS One. 2017 Mar 7;12(3):e0173651. doi: 10.1371/journal.pone.0173651. eCollection 2017. PubMed PMID: 28267789; PubMed Central PMCID: PMC5340395.
6: Thieury C, Lebouvier N, Le Guével R, Barguil Y, Herbette G, Antheaume C, Hnawia E, Asakawa Y, Nour M, Guillaudeux T. Mechanisms of action and structure-activity relationships of cytotoxic flavokawain derivatives. Bioorg Med Chem. 2017 Mar 15;25(6):1817-1829. doi: 10.1016/j.bmc.2017.01.049. Epub 2017 Feb 6. PubMed PMID: 28214231.
7: Malami I, Abdul AB, Abdullah R, Kassim NK, Rosli R, Yeap SK, Waziri P, Etti IC, Bello MB. Crude Extracts, Flavokawain B and Alpinetin Compounds from the Rhizome of Alpinia mutica Induce Cell Death via UCK2 Enzyme Inhibition and in Turn Reduce 18S rRNA Biosynthesis in HT-29 Cells. PLoS One. 2017 Jan 19;12(1):e0170233. doi: 10.1371/journal.pone.0170233. eCollection 2017. Erratum in: PLoS One. 2017 Mar 7;12 (3):e0173651. PubMed PMID: 28103302; PubMed Central PMCID: PMC5245823.
8: Yeap SK, Abu N, Akthar N, Ho WY, Ky H, Tan SW, Alitheen NB, Kamarul T. Gene Expression Analysis Reveals the Concurrent Activation of Proapoptotic and Antioxidant-Defensive Mechanisms in Flavokawain B-Treated Cervical Cancer HeLa Cells. Integr Cancer Ther. 2017 Sep;16(3):373-384. doi: 10.1177/1534735416660383. Epub 2016 Jul 24. PubMed PMID: 27458249; PubMed Central PMCID: PMC5759947.
9: Rodrigues DF, Maniscalco DA, Silva FA, Chiari BG, Castelli MV, Isaac VL, Cicarelli RM, López SN. Trypanocidal Activity of Flavokawin B, a Component of Polygonum ferrugineum Wedd. Planta Med. 2017 Feb;83(3-04):239-244. doi: 10.1055/s-0042-112031. Epub 2016 Jul 21. PubMed PMID: 27442262.
10: Malami I, Abdul AB, Abdullah R, Bt Kassim NK, Waziri P, Christopher Etti I. In Silico Discovery of Potential Uridine-Cytidine Kinase 2 Inhibitors from the Rhizome of Alpinia mutica. Molecules. 2016 Apr 8;21(4):417. doi: 10.3390/molecules21040417. PubMed PMID: 27070566.
11: Abu N, Akhtar MN, Yeap SK, Lim KL, Ho WY, Abdullah MP, Ho CL, Omar AR, Ismail J, Alitheen NB. Flavokawain B induced cytotoxicity in two breast cancer cell lines, MCF-7 and MDA-MB231 and inhibited the metastatic potential of MDA-MB231 via the regulation of several tyrosine kinases In vitro. BMC Complement Altern Med. 2016 Feb 27;16:86. doi: 10.1186/s12906-016-1046-8. PubMed PMID: 26922065; PubMed Central PMCID: PMC4769841.
12: Pinner KD, Wales CT, Gristock RA, Vo HT, So N, Jacobs AT. Flavokawains A and B from kava (Piper methysticum) activate heat shock and antioxidant responses and protect against hydrogen peroxide-induced cell death in HepG2 hepatocytes. Pharm Biol. 2016 Sep;54(9):1503-12. doi: 10.3109/13880209.2015.1107104. Epub 2016 Jan 20. PubMed PMID: 26789234; PubMed Central PMCID: PMC5040346.
13: Abu N, Mohameda NE, Tangarajoo N, Yeap SK, Akhtar MN, Abdullah MP, Omar AR, Alitheen NB. In vitro Toxicity and in vivo Immunomodulatory Effects of Flavokawain A and Flavokawain B in Balb/C Mice. Nat Prod Commun. 2015 Jul;10(7):1199-202. PubMed PMID: 26411010.
14: Liu H, Fan H, Gao X, Huang X, Liu X, Liu L, Zhou C, Tang J, Wang Q, Liu W. Design, synthesis and preliminary structure-activity relationship investigation of nitrogen-containing chalcone derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors: a further study based on Flavokawain B Mannich base derivatives. J Enzyme Inhib Med Chem. 2016 Aug;31(4):580-9. doi: 10.3109/14756366.2015.1050009. Epub 2015 Jul 17. PubMed PMID: 26186269.
15: Zenger K, Agnolet S, Schneider B, Kraus B. Biotransformation of Flavokawains A, B, and C, Chalcones from Kava (Piper methysticum), by Human Liver Microsomes. J Agric Food Chem. 2015 Jul 22;63(28):6376-85. doi: 10.1021/acs.jafc.5b01858. Epub 2015 Jul 10. PubMed PMID: 26123050.
16: Abu N, Mohamed NE, Yeap SK, Lim KL, Akhtar MN, Zulfadli AJ, Kee BB, Abdullah MP, Omar AR, Alitheen NB. In vivo antitumor and antimetastatic effects of flavokawain B in 4T1 breast cancer cell-challenged mice. Drug Des Devel Ther. 2015 Mar 6;9:1401-17. doi: 10.2147/DDDT.S67976. eCollection 2015. PubMed PMID: 25834398; PubMed Central PMCID: PMC4358690.
17: Tang YL, Huang LB, Tian Y, Wang LN, Zhang XL, Ke ZY, Deng WG, Luo XQ. Flavokawain B inhibits the growth of acute lymphoblastic leukemia cells via p53 and caspase-dependent mechanisms. Leuk Lymphoma. 2015;56(8):2398-407. doi: 10.3109/10428194.2014.976819. Epub 2015 Feb 23. PubMed PMID: 25641429.
18: Jeong HJ, Lee CS, Choi J, Hong YD, Shin SS, Park JS, Lee JH, Lee S, Yoon KD, Ko J. Flavokawains B and C, melanogenesis inhibitors, isolated from the root of Piper methysticum and synthesis of analogs. Bioorg Med Chem Lett. 2015 Feb 15;25(4):799-802. doi: 10.1016/j.bmcl.2014.12.082. Epub 2015 Jan 3. PubMed PMID: 25597012.
19: Liu HR, Huang XQ, Lou DH, Liu XJ, Liu WK, Wang QA. Synthesis and acetylcholinesterase inhibitory activity of Mannich base derivatives flavokawain B. Bioorg Med Chem Lett. 2014 Oct 1;24(19):4749-4753. doi: 10.1016/j.bmcl.2014.07.087. Epub 2014 Aug 27. PubMed PMID: 25205193.
20: Narayanapillai SC, Leitzman P, O'Sullivan MG, Xing C. Flavokawains a and B in kava, not dihydromethysticin, potentiate acetaminophen-induced hepatotoxicity in C57BL/6 mice. Chem Res Toxicol. 2014 Oct 20;27(10):1871-6. doi: 10.1021/tx5003194. Epub 2014 Sep 12. PubMed PMID: 25185080; PubMed Central PMCID: PMC4203398.

Explore Compound Types